5-(3-Aminophenyl)tetrazole
Description
The exact mass of the compound 5-(3-Aminophenyl)tetrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338110. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-Aminophenyl)tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Aminophenyl)tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGISLVJQPPAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224057 | |
| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
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Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73732-51-1 | |
| Record name | 5-(3-Aminophenyl)tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73732-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073732511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73732-51-1 | |
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| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
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| Record name | 3-(1H-tetrazol-5-yl)aniline | |
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An In-depth Technical Guide to the Synthesis of 5-(3-Aminophenyl)tetrazole from 3-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(3-aminophenyl)tetrazole from 3-aminobenzonitrile (B145674), a critical transformation in the development of various pharmaceutical compounds. The core of this synthesis lies in the [3+2] cycloaddition reaction, a powerful method for the formation of the tetrazole ring.[1] This document details the experimental protocol, presents key reaction data, and illustrates the synthetic pathway.
Reaction Overview and Mechanism
The synthesis of 5-(3-aminophenyl)tetrazole from 3-aminobenzonitrile is most commonly achieved through a [3+2] cycloaddition reaction between the nitrile group of 3-aminobenzonitrile and an azide (B81097) salt, typically sodium azide.[2] This reaction is often catalyzed by a Lewis acid, such as a zinc salt (e.g., zinc chloride or zinc bromide), or a Brønsted acid, like ammonium (B1175870) chloride.[3][4] The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. The subsequent cyclization forms the stable, aromatic tetrazole ring. The overall reaction is a robust and widely used method for the synthesis of 5-substituted tetrazoles.[5]
Experimental Protocol
The following protocol is based on a documented industrial synthesis and provides a reliable method for the preparation of 5-(3-aminophenyl)tetrazole.[6]
Materials:
-
3-Aminobenzonitrile
-
Sodium Azide (NaN₃)
-
Concentrated Sulfuric Acid
-
Toluene
-
Water
-
36 wt% Hydrochloric Acid
Equipment:
-
Reaction vessel equipped with a stirrer, condenser, and thermometer
-
Heating mantle or oil bath
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, combine 6.58 g (0.065 mole) of triethylamine and 52 ml of toluene.
-
Acidification: With continuous stirring, carefully add 3.19 g (0.033 mole) of concentrated sulfuric acid to the mixture.
-
Addition of Reactants: To the resulting mixture, add 5.91 g (0.050 mole) of 3-aminobenzonitrile and 4.23 g (0.065 mole) of sodium azide.[6]
-
Reaction: Heat the mixture with stirring to a temperature of 95 to 100°C. Maintain this temperature for 28 hours to ensure the reaction goes to completion.[6]
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 104 ml of water to the reaction mixture and transfer it to a separatory funnel for fractionation.
-
Separate the aqueous layer.
-
To the aqueous layer, add 6.57 g (0.065 mole) of 36 wt% hydrochloric acid to precipitate the product, 5-(3-aminophenyl)-1H-tetrazole.
-
Collect the precipitate by filtration.
-
-
Drying: Dry the filtered product to obtain the final compound. The reported yield for this procedure is 94.7%.[6]
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.
-
Concentrated sulfuric acid and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be conducted under an inert atmosphere if sensitive to air or moisture.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 5-(3-aminophenyl)tetrazole as described in the experimental protocol.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 5.91 | 0.050 | 1.0 |
| Sodium Azide | NaN₃ | 65.01 | 4.23 | 0.065 | 1.3 |
| Triethylamine | C₆H₁₅N | 101.19 | 6.58 | 0.065 | 1.3 |
| Concentrated H₂SO₄ | H₂SO₄ | 98.08 | 3.19 | 0.033 | 0.66 |
| 5-(3-Aminophenyl)tetrazole | C₇H₇N₅ | 161.16 | 7.63 | 0.047 | - |
| Yield | 94.7% [6] |
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical synthesis of 5-(3-aminophenyl)tetrazole.
Caption: Experimental workflow for the synthesis.
References
- 1. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
A Technical Guide to the [3+2] Cycloaddition Synthesis of 5-(3-Aminophenyl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-(3-aminophenyl)tetrazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The primary focus is on the efficient [3+2] cycloaddition reaction between 3-aminobenzonitrile (B145674) and an azide (B81097) source, a key method for the construction of the tetrazole ring. This document details the reaction mechanism, experimental protocols, and comprehensive characterization data.
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as bioisosteres of carboxylic acids, offering similar physicochemical properties with improved metabolic stability and bioavailability. This makes them crucial pharmacophores in drug discovery, appearing in numerous marketed drugs. The [3+2] cycloaddition of a nitrile with an azide is the most common and direct route to synthesize 5-substituted-1H-tetrazoles. This reaction, often categorized as a "click" reaction, is known for its high efficiency and atom economy.
Reaction Mechanism and Workflow
The synthesis of 5-(3-aminophenyl)tetrazole via [3+2] cycloaddition involves the reaction of 3-aminobenzonitrile with an azide, typically sodium azide, often in the presence of a catalyst. The generally accepted mechanism proceeds as follows:
-
Activation of the Nitrile: A Lewis acid or Brønsted acid catalyst coordinates to the nitrogen atom of the nitrile group in 3-aminobenzonitrile. This coordination enhances the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: The azide anion (N₃⁻) acts as the 1,3-dipole and attacks the activated nitrile carbon.
-
Cyclization: An intramolecular cyclization occurs, leading to the formation of a tetrazolide anion intermediate.
-
Protonation: The tetrazolide intermediate is protonated during the work-up, yielding the final 5-(3-aminophenyl)tetrazole product.
Various catalytic systems have been developed to facilitate this reaction under milder conditions and improve yields. These include zinc salts (e.g., ZnBr₂), cobalt complexes, and solid-supported acid catalysts like silica (B1680970) sulfuric acid.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 5-(3-aminophenyl)tetrazole.
Experimental Workflow:
Caption: A typical experimental workflow for the synthesis of 5-(3-aminophenyl)tetrazole.
Experimental Protocols
While several catalytic systems are effective, the use of zinc bromide in water offers a green and efficient method. A general procedure is outlined below, which can be optimized for specific laboratory conditions. A patent has reported a high-yielding synthesis using triethylamine (B128534) and sulfuric acid in toluene (B28343).
Protocol 1: Zinc Bromide Catalyzed Synthesis in Water (General Procedure)
-
Reaction Setup: To a round-bottom flask, add 3-aminobenzonitrile (1.0 eq), sodium azide (1.1-1.5 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add water to the flask. The concentration of the nitrile is typically in the range of 0.5 M.
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can be as short as 30 minutes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification and Precipitation: Carefully add 3 M hydrochloric acid (HCl) to adjust the pH to ~1-2. This will protonate the tetrazole and cause it to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate with cold water and then dry under vacuum to afford the pure 5-(3-aminophenyl)tetrazole.
Protocol 2: Synthesis using Triethylamine and Sulfuric Acid in Toluene
-
Reaction Setup: In a reaction vessel, combine 3-aminobenzonitrile (0.050 mole, 5.91 g), sodium azide (0.065 mole, 4.23 g), triethylamine (0.065 mole, 6.58 g), and toluene (52 mL).
-
Acid Addition: With stirring, add concentrated sulfuric acid (0.033 mole, 3.19 g) to the mixture.
-
Reaction: Heat the reaction mixture with stirring for 28 hours.
-
Work-up and Isolation: Upon completion, the product can be isolated following a similar aqueous work-up and acidification procedure as described in Protocol 1. This method has been reported to yield 7.63 g (0.047 mole) of 5-(3-aminophenyl)tetrazole, which corresponds to a 94.7% yield.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of 5-(3-aminophenyl)tetrazole.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Aminobenzonitrile | 1.0 eq | [1] |
| Sodium Azide | 1.3 eq | [1] |
| Triethylamine | 1.3 eq | [1] |
| Sulfuric Acid | 0.66 eq | [1] |
| Reaction Conditions | ||
| Solvent | Toluene | [1] |
| Temperature | Not specified, likely reflux | |
| Reaction Time | 28 hours | [1] |
| Product | ||
| Yield | 94.7% | [1] |
| Melting Point | 199-200 °C | |
| Characterization | ||
| ¹H NMR (DMSO-d₆) | ||
| Tetrazole NH | ~9.0-9.8 ppm (broad singlet) | [2] |
| Aromatic CH | ~7.0-8.5 ppm (multiplet) | [2] |
| Amino NH₂ | ~5.0-6.0 ppm (broad singlet) | |
| ¹³C NMR (DMSO-d₆) | ||
| Tetrazole C5 | ~155 ppm | |
| Aromatic C | ~115-150 ppm | |
| IR (KBr, cm⁻¹) | ||
| N-H (amine) | ~3400-3200 | |
| N-H (tetrazole) | ~3100-3000 | |
| C=N, N=N (ring) | ~1600-1400 | |
| Mass Spec (m/z) | ||
| [M+H]⁺ | 162.0774 |
Safety Precautions
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as it can generate highly toxic and explosive hydrazoic acid (HN₃). All reactions involving sodium azide should be performed in a well-ventilated fume hood.
-
Solvents and Reagents: Handle all organic solvents and reagents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This guide provides a comprehensive starting point for the synthesis and characterization of 5-(3-aminophenyl)tetrazole. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.
References
An In-depth Technical Guide to 5-(3-Aminophenyl)tetrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-(3-Aminophenyl)tetrazole. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise, data-driven insights.
Chemical Properties
5-(3-Aminophenyl)tetrazole is an aromatic heterocyclic organic compound. Its chemical and physical properties are summarized in the table below, providing a clear comparison of key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₅ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Monoisotopic Mass | 161.070145 Da | [1] |
| Melting Point | 202-205 °C | [1] |
| Boiling Point (Predicted) | 440.5 ± 47.0 °C | [1] |
| Density (Predicted) | 1.401 ± 0.06 g/cm³ | [1] |
| pKa | 4.84 ± 0.10 | [1] |
| Solubility | Soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol. | [1] |
| CAS Number | 73732-51-1 | [1] |
Chemical Structure
The structure of 5-(3-Aminophenyl)tetrazole consists of a phenyl ring substituted with an amino group at the meta position and a tetrazole ring at position 1. The tetrazole ring is a five-membered aromatic ring with four nitrogen atoms and one carbon atom.
Crystallographic studies of related tetrazole compounds suggest that the tetrazole ring is planar, with bond lengths intermediate between single and double bonds, which is characteristic of aromatic systems. The high nitrogen content of the tetrazole ring contributes to the compound's chemical properties, including its acidity and potential as a bioisostere for a carboxylic acid group in medicinal chemistry.
Spectral Data
-
¹H NMR (in DMSO-d₆): The proton on the tetrazole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The aromatic protons of the aminophenyl group would appear as multiplets in the aromatic region (around 6.5-7.5 ppm). The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR (in DMSO-d₆): The carbon atom of the tetrazole ring is expected to have a chemical shift in the range of 150-160 ppm. The carbons of the phenyl ring would appear in the aromatic region (approximately 110-140 ppm).
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretching of the amino group and the tetrazole ring would be observed around 3400-3200 cm⁻¹. Vibrations of the tetrazole ring are expected in the 1600-1400 cm⁻¹ and 1200-900 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (161.16 g/mol ).
Experimental Protocols
Synthesis of 5-(3-Aminophenyl)tetrazole via [3+2] Cycloaddition
This protocol is based on the general method of reacting a nitrile with sodium azide (B81097), with specific details adapted from a patent describing the synthesis of 5-(3-aminophenyl)-1H-tetrazole.[3]
Materials:
-
Sodium Azide (NaN₃)
-
Triethylamine (B128534) Hydrochloride
-
Toluene
-
Water
-
36 wt% Hydrochloric Acid (HCl)
Procedure:
-
To a 200-ml flask equipped with a reflux condenser, thermometer, and stirrer, add 3-aminobenzonitrile (5.91 g, 0.050 mole), sodium azide (4.23 g, 0.065 mole), triethylamine hydrochloride (8.95 g, 0.065 mole), and 52 ml of toluene.[3]
-
Heat the mixture with stirring to a temperature of 95 to 100°C.[3]
-
Maintain the reaction at this temperature for 28 hours.[3]
-
After completion of the reaction, cool the reaction mixture to room temperature.[3]
-
Add 104 ml of water to the cooled mixture for fractionation.[3]
-
Separate the aqueous layer.[3]
-
To the aqueous layer, add 36 wt% hydrochloric acid to precipitate the product, 5-(3-aminophenyl)-1H-tetrazole.[3]
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Yield: 7.63 g (0.047 mole), which corresponds to a yield of 94.7% based on 3-aminobenzonitrile.[3]
Purification by Recrystallization (General Procedure): While the patent does not detail a recrystallization procedure, a general method would involve dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or an ethanol/water mixture) and allowing it to cool slowly to form crystals. The purified crystals can then be collected by filtration.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 5-(3-Aminophenyl)tetrazole as described in the experimental protocol.
Caption: Synthesis workflow for 5-(3-Aminophenyl)tetrazole.
General Antimicrobial Mechanism of Action for Tetrazole Derivatives
While the specific mechanism for 5-(3-Aminophenyl)tetrazole is not yet elucidated, many antimicrobial tetrazole derivatives are known to act by inhibiting essential bacterial enzymes. The following diagram illustrates this general mechanism.
Caption: General mechanism of action for antimicrobial tetrazoles.
References
- 1. osti.gov [osti.gov]
- 2. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
Spectroscopic characterization of 5-(3-aminophenyl)tetrazole
An In-depth Technical Guide on the Spectroscopic Characterization of 5-(3-aminophenyl)tetrazole
Abstract
5-(3-aminophenyl)tetrazole, a heterocyclic compound with the molecular formula C₇H₇N₅, is of significant interest in medicinal chemistry and material science due to the versatile properties of the tetrazole and aminophenyl moieties.[1] The tetrazole group, being metabolically stable, is often used as a bioisosteric replacement for carboxylic acids in drug design.[2][3] Accurate structural confirmation and purity assessment are paramount for its application, necessitating a thorough spectroscopic characterization. This guide provides a detailed overview of the expected spectroscopic signature of 5-(3-aminophenyl)tetrazole using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). It includes generalized experimental protocols and presents anticipated data in a structured format to aid researchers in its identification and analysis.
Chemical Structure and Properties
-
IUPAC Name: 3-(2H-tetrazol-5-yl)aniline[4]
-
Molecular Formula: C₇H₇N₅[1]
-
Molecular Weight: 161.17 g/mol [1]
-
Melting Point: 202-205°C[1]
Spectroscopic Data Summary
The following sections summarize the anticipated quantitative data from key spectroscopic techniques. These values are based on characteristic shifts and patterns observed in related aminophenyl and tetrazole-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Tetrazole N-H | ~16.0 - 17.0 (broad singlet) | The acidic proton of the tetrazole ring is often broad and may exchange with residual water. |
| Aromatic C-H | ~6.8 - 7.5 (multiplet) | Complex multiplet pattern expected for the four protons on the disubstituted benzene (B151609) ring. | |
| Amine N-H₂ | ~5.0 - 5.5 (broad singlet) | Chemical shift can vary with concentration and temperature. | |
| ¹³C | Tetrazole C5 | ~155 - 160 | The carbon atom within the tetrazole ring. |
| Aromatic C-NH₂ | ~148 - 150 | Carbon atom attached to the amino group. | |
| Aromatic C-Tetrazole | ~130 - 135 | Carbon atom attached to the tetrazole ring. |
| | Aromatic C-H | ~110 - 130 | Signals corresponding to the four protonated aromatic carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3470 - 3300 | Strong, Broad | N-H Stretch | Tetrazole N-H and Amine N-H₂ |
| 3200 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 1640 - 1600 | Medium-Strong | N-H Bend | Primary Amine (Scissoring) |
| 1610 - 1550 | Medium | C=C and C=N Stretch | Aromatic Ring and Tetrazole Ring |
| 1500 - 1300 | Medium-Strong | Ring Vibrations | Tetrazole Ring Skeletal Vibrations.[1] |
| 1200 - 900 | Medium | Ring Vibrations | Tetrazole Ring Breathing/Stretching.[1] |
| 900 - 670 | Strong | C-H Bend | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition and can reveal structural details through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this class of compounds.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Adduct | Ionization Mode | Formula | Calculated m/z |
|---|---|---|---|
| [M+H]⁺ | Positive | C₇H₈N₅⁺ | 162.0774 |
| [M+Na]⁺ | Positive | C₇H₇N₅Na⁺ | 184.0594 |
| [M-H]⁻ | Negative | C₇H₆N₅⁻ | 160.0628 |
Data based on predicted values.[4] A characteristic fragmentation pathway for 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂) in negative ion mode or hydrazoic acid (HN₃) in positive ion mode.[5][6]
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data.
General Workflow for Spectroscopic Characterization
The overall process involves synthesis, purification, and subsequent analysis by various spectroscopic methods to confirm the final structure.
Caption: Workflow for the synthesis and spectroscopic confirmation of 5-(3-aminophenyl)tetrazole.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of purified 5-(3-aminophenyl)tetrazole.[5]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[7]
-
Add a minimal amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).[5]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.[7]
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the dry, finely powdered sample with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to achieve a homogenous mixture.[5]
-
Transfer the mixture to a pellet-forming die.
-
Apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet.[5]
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Record a background spectrum using a pure KBr pellet to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[5]
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile/water.[5]
-
To enhance ionization, add a trace amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode.[5]
-
Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF) at a constant flow rate.[8]
-
Set the instrument parameters, including ionization mode (positive/negative), capillary voltage (e.g., 3-5 kV), and drying gas temperature (e.g., 200-350 °C).[5]
-
Acquire data over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its common adducts.
-
For structural analysis, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.[9]
References
- 1. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. growingscience.com [growingscience.com]
- 4. PubChemLite - 5-(3-aminophenyl)tetrazole (C7H7N5) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Aminophenyl Tetrazoles for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for aminophenyl tetrazoles, compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of complete, published experimental NMR data for 5-(3-aminophenyl)tetrazole, this guide presents detailed spectral information for the closely related isomer, 4-(1H-tetrazol-5-yl)aniline, as a representative example. This information, coupled with detailed experimental protocols and structural visualizations, serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for 4-(1H-tetrazol-5-yl)aniline, a structural isomer of 5-(3-aminophenyl)tetrazole. The data was obtained in DMSO-d₆ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]
Table 1: ¹H NMR Data for 4-(1H-tetrazol-5-yl)aniline in DMSO-d₆ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35-7.37 | d | 2H | Ar-H |
| 6.58-6.60 | d | 2H | Ar-H |
| 6.12 | s | 2H | -NH₂ |
Table 2: ¹³C NMR Data for 4-(1H-tetrazol-5-yl)aniline in DMSO-d₆ [1]
| Chemical Shift (δ, ppm) | Assignment |
| 162.22 | C-NH₂ |
| 153.01 | C-tetrazole |
| 133.43 | Ar-CH |
| 120.69 | Ar-CH |
| 113.44 | Ar-C (ipso) |
| 95.47 | C5 of Tetrazole |
Note: The assignments are based on the structure of 4-(1H-tetrazol-5-yl)aniline and general principles of NMR spectroscopy.
Experimental Protocols
The following sections detail the methodologies for the preparation of NMR samples and the acquisition of ¹H and ¹³C NMR spectra, representing a standard workflow for the characterization of small organic molecules like aminophenyl tetrazoles.
Sample Preparation
A standard protocol for preparing a sample for NMR analysis involves the following steps:[2][3][4][5][6]
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like aminophenyl tetrazoles.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3][5] Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube.[5] This filtration step removes any particulate matter that could degrade the quality of the NMR spectrum.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
The acquisition of high-quality ¹H and ¹³C NMR spectra is performed using a modern NMR spectrometer, typically with a field strength of 400 MHz or higher.[1] The general procedure is as follows:
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument "locks" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.[4]
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is typically used.
-
Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
A number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is commonly performed to simplify the spectrum and enhance sensitivity.
-
Key parameters include a wider spectral width (e.g., 0 to 200 ppm), a shorter acquisition time (e.g., 1-2 seconds), and a relaxation delay (e.g., 2-5 seconds).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.
Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure of the target compound and a typical workflow for an NMR experiment.
Caption: Chemical structure of 5-(3-aminophenyl)tetrazole.
Caption: A generalized workflow for NMR spectroscopy experiments.
References
- 1. rsc.org [rsc.org]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. organomation.com [organomation.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 5-(3-aminophenyl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-(3-aminophenyl)tetrazole. The information contained herein is intended to support research, development, and quality control activities where this compound is of interest. The document outlines the characteristic vibrational modes of the molecule, a detailed experimental protocol for spectral acquisition, and a summary of key spectral data.
Introduction
5-(3-aminophenyl)tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a tetrazole ring and an aminophenyl group, gives rise to a unique infrared spectrum that is instrumental for its identification and characterization. FT-IR spectroscopy serves as a rapid and non-destructive technique to confirm the presence of key functional groups and to elucidate the molecular structure. This guide will delve into the interpretation of its FT-IR spectrum, providing a foundational understanding for professionals in the field.
Molecular Structure and Vibrational Modes
The molecular structure of 5-(3-aminophenyl)tetrazole combines the vibrational characteristics of a meta-substituted benzene (B151609) ring, a primary amine, and a tetrazole ring. The principal vibrational modes observed in its FT-IR spectrum can be categorized as follows:
-
N-H Vibrations: The primary amine group (-NH₂) is characterized by symmetric and asymmetric stretching vibrations in the high-frequency region of the spectrum. In-plane bending (scissoring) and out-of-plane wagging and twisting modes are also expected.
-
Aromatic C-H and C=C Vibrations: The meta-substituted phenyl ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern.
-
Tetrazole Ring Vibrations: The tetrazole ring has a complex set of vibrational modes, including N=N and C=N stretching, as well as various ring breathing and deformation modes. These are typically found in the fingerprint region of the spectrum.
-
C-N Vibrations: The stretching vibrations of the C-N bonds connecting the phenyl ring to the tetrazole and the amine group are also present.
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)
The following protocol details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample such as 5-(3-aminophenyl)tetrazole using the potassium bromide (KBr) pellet technique.
1. Materials and Equipment:
-
5-(3-aminophenyl)tetrazole sample (1-2 mg)
-
Spectroscopic grade potassium bromide (KBr), desiccated (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with a die
-
FT-IR spectrometer
-
Spatula
-
Infrared lamp (for drying KBr, if necessary)
2. Sample Preparation:
-
Drying: Ensure the KBr is thoroughly dry, as water exhibits strong IR absorption bands that can interfere with the sample spectrum. If necessary, dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator.
-
Grinding: Place approximately 1-2 mg of the 5-(3-aminophenyl)tetrazole sample into the agate mortar. Grind the sample to a fine powder.
-
Mixing: Add 100-200 mg of dry KBr to the mortar. Mix the sample and KBr by gentle grinding for a few minutes to ensure a homogeneous mixture. The final concentration of the sample in KBr should be between 0.1% and 1.0%.[1]
-
Pellet Formation: Transfer the mixture to the die of the pellet press. Distribute the powder evenly. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[2][3][4]
3. Spectral Acquisition:
-
Background Spectrum: Place the KBr pellet holder (with a blank KBr pellet if desired, or empty) in the sample compartment of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the 5-(3-aminophenyl)tetrazole sample in the spectrometer's sample holder.
-
Data Collection: Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
4. Data Analysis:
-
Process the spectrum to identify the positions of the absorption bands (peaks) in wavenumbers (cm⁻¹).
-
Assign the observed peaks to the corresponding molecular vibrations based on established correlation tables and literature data for similar compounds.
FT-IR Spectrum Analysis and Peak Assignments
The FT-IR spectrum of 5-(3-aminophenyl)tetrazole is characterized by a series of absorption bands corresponding to its distinct functional groups. The following table summarizes the expected and observed vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3489 | Medium | Asymmetric N-H stretching of the primary amine (-NH₂) |
| ~3396 | Medium | Symmetric N-H stretching of the primary amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| ~1620 | Strong | N-H in-plane bending (scissoring) of the primary amine; C=C aromatic ring stretching |
| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching vibrations |
| ~1485 | Medium | C=N stretching of the tetrazole ring |
| 1400 - 1200 | Medium | In-plane C-H bending of the aromatic ring; C-N stretching |
| 1200 - 1000 | Medium-Strong | Tetrazole ring vibrations (e.g., N-N stretching, ring breathing) |
| 900 - 675 | Strong | Out-of-plane C-H bending of the meta-substituted aromatic ring. A strong band around 780 cm⁻¹ and another near 690 cm⁻¹ are characteristic of meta-substitution.[5] |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Visualization of Experimental and Logical Workflows
To further elucidate the processes involved in the analysis, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationships in spectral interpretation.
Caption: A flowchart illustrating the key steps in obtaining an FT-IR spectrum using the KBr pellet method.
Caption: A diagram showing the logical process for interpreting the FT-IR spectrum of 5-(3-aminophenyl)tetrazole.
References
An In-depth Technical Guide on the Physical Properties of 5-(3-aminophenyl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of 5-(3-aminophenyl)tetrazole, a heterocyclic compound with applications in medicinal chemistry and materials science.[1] The document compiles available data on its melting point and solubility, outlines standardized experimental methodologies for these measurements, and presents a generalized workflow for the characterization of such a synthesized compound.
Core Physical Properties
5-(3-aminophenyl)tetrazole (C₇H₇N₅) is a solid crystalline substance at room temperature.[2] Its physical characteristics are significantly influenced by the presence of the tetrazole ring and the aminophenyl group, which facilitate strong intermolecular hydrogen bonding.[1]
The following table summarizes the reported physical properties of 5-(3-aminophenyl)tetrazole. It is important to note the variations in reported melting points, which may be attributable to different experimental conditions or sample purity.
| Physical Property | Value | Source(s) |
| Melting Point | 202-205 °C | [1][2] |
| 199-200 °C (recrystallized from water) | [3][4] | |
| 175-177 °C | [2] | |
| Solubility | Soluble in water. | [1][2][3][4][5] |
| Soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. | [1][2] | |
| Predicted Density | 1.401 ± 0.06 g/cm³ | [1][2] |
| Predicted pKa | 4.84 ± 0.10 | [1] |
The relatively high melting point is characteristic of compounds containing a tetrazole ring, which promotes strong intermolecular hydrogen bonding.[1] The solubility in water and other polar solvents is attributed to the ability of the tetrazole and amino groups to form hydrogen bonds with solvent molecules.[1]
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of 5-(3-aminophenyl)tetrazole are not detailed in the available literature, the following sections describe standard laboratory methodologies for these measurements.
The melting point of a solid crystalline compound is a key indicator of its purity and is typically determined using a melting point apparatus.
Methodology:
-
Sample Preparation: A small quantity of the dry, crystalline 5-(3-aminophenyl)tetrazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (clear point) are recorded. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow.
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, dimethyl sulfoxide, dichloromethane, hexane) are selected for the assessment.
-
Sample Preparation: A pre-weighed amount of 5-(3-aminophenyl)tetrazole (e.g., 10 mg) is placed into a vial.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial at a constant temperature (e.g., room temperature).
-
Mixing and Observation: The mixture is agitated (e.g., by vortexing or stirring) for a set period. The sample is then visually inspected for the presence of undissolved solid.
-
Classification: The solubility is qualitatively described based on these observations (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the process is repeated with varying amounts of solute or solvent until saturation is reached, followed by techniques like spectroscopy or gravimetric analysis to determine the concentration.
Generalized Experimental Workflow
The synthesis and characterization of a compound like 5-(3-aminophenyl)tetrazole follow a logical progression to confirm its identity, purity, and properties.
Caption: A generalized workflow for the synthesis and characterization of 5-(3-aminophenyl)tetrazole.
References
An In-depth Technical Guide to Tautomerism in 5-Substituted Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tautomeric phenomena observed in 5-substituted tetrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. 5-Substituted tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering similar physicochemical properties with improved metabolic stability.[1] Understanding the tautomeric equilibrium between the 1H- and 2H-forms is crucial for predicting their chemical behavior, biological activity, and for the rational design of novel therapeutic agents and energetic materials.
The Tautomeric Equilibrium of 5-Substituted Tetrazoles
5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole.[2] The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, polarity, and hydrogen bonding capabilities. The equilibrium between these two forms is dynamic and is influenced by several factors, including the nature of the substituent at the 5-position, the solvent's polarity, and the physical state (gas, solution, or solid).[3]
Generally, the 2H-tautomer is the more stable form in the gas phase, while the 1H-tautomer is favored in polar solvents and in the solid state.[4] The increased polarity of the 1H-tautomer leads to stronger solvation in polar media, thus stabilizing this form.[3] Electron-withdrawing substituents at the 5-position tend to increase the proportion of the 2H-tautomer in solution.[5]
dot
Caption: Factors influencing the tautomeric equilibrium of 5-substituted tetrazoles.
Quantitative Analysis of Tautomeric Ratios
The determination of the precise ratio of 1H to 2H tautomers is critical for structure-activity relationship (SAR) studies and for understanding the compound's behavior in different environments. This is typically achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and is often complemented by computational studies.
Table 1: Tautomeric Ratios of 5-Substituted Tetrazoles in Various Solvents
| Substituent (R) | Solvent | Method | % 1H-Tautomer | % 2H-Tautomer | Reference |
| H | Gas Phase | Calculation | ~17% | ~83% | [3] |
| H | DMSO | NMR | >95% | <5% | [4] |
| CH₃ | Gas Phase | Calculation | ~25% | ~75% | [3] |
| CH₃ | DMSO | NMR | >95% | <5% | [4] |
| C₆H₅ | Dioxane | Dipole Moment | ~80% | ~20% | [5] |
| C₆H₅ | DMSO | Dipole Moment | ~90% | ~10% | [5] |
| p-NO₂C₆H₄ | Dioxane | Dipole Moment | ~65% | ~35% | [5] |
| p-NO₂C₆H₄ | DMSO | Dipole Moment | ~80% | ~20% | [5] |
| CF₃ | Gas Phase | Calculation | ~15% | ~85% | [3] |
| Cl | Gas Phase | Calculation | ~18% | ~82% | [3] |
Note: The data in this table is compiled from various sources and methodologies, which may lead to variations. It is intended to illustrate general trends.
Experimental Protocols for Tautomerism Studies
A multi-faceted approach employing various analytical techniques is often necessary for the unambiguous characterization of the tautomeric state of 5-substituted tetrazoles.
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. Both ¹H and ¹³C NMR can be utilized, but ¹⁵N NMR is particularly informative due to the large chemical shift differences of the nitrogen atoms in the two tautomeric forms.
Experimental Workflow for NMR Analysis
dot
Caption: Workflow for the NMR spectroscopic analysis of tautomeric equilibrium.
Detailed Methodology for NMR Analysis:
-
Sample Preparation: Dissolve a known quantity of the 5-substituted tetrazole in the deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the nuclei.
-
Identify and integrate non-overlapping signals characteristic of the 1H and 2H tautomers. The chemical shifts of the carbon and proton at the 5-position are often sensitive to the tautomeric form.
-
-
¹⁵N NMR Spectroscopy:
-
Acquire ¹⁵N NMR spectra using techniques like INEPT or DEPT to enhance sensitivity.
-
Alternatively, use 2D ¹H-¹⁵N HMBC experiments to correlate the proton signals with the nitrogen signals, which can help in the unambiguous assignment of the tautomers.
-
-
Variable Temperature (VT) NMR:
-
Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.
-
A van't Hoff plot (ln(K_T) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.[6]
-
X-ray crystallography provides definitive structural information in the solid state, allowing for the unambiguous identification of the predominant tautomer in the crystal lattice.
Experimental Workflow for X-ray Crystallography
dot
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction study. Common methods for growing crystals include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the compound to crystallize out.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters.
-
Tautomer Identification: The position of the proton on the tetrazole ring is determined from the electron density map, allowing for the direct identification of the tautomeric form present in the crystal.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental findings.
Experimental Workflow for DFT Calculations
dot
Caption: Workflow for DFT calculations of tautomer stability.
Detailed Methodology for DFT Calculations:
-
Structure Preparation: Generate the initial 3D coordinates for both the 1H- and 2H-tautomers of the 5-substituted tetrazole.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-31G*.[3]
-
Frequency Analysis: Conduct frequency calculations on the optimized structures to ensure that they correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energies (ZPVE) obtained from these calculations should be added to the electronic energies for more accurate energy comparisons.
-
Energy Calculation: The electronic energies of the optimized tautomers are calculated. The relative energy difference (ΔE) between the two tautomers indicates their relative stability.
-
Solvent Effects: To model the tautomeric equilibrium in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed. This approach approximates the solvent as a continuous dielectric medium.
-
Analysis of Results: The calculated relative energies can be used to predict the tautomer ratio at a given temperature using the Boltzmann distribution.
Synthesis of 5-Substituted Tetrazoles
The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) source, typically sodium azide.[7] Various catalysts, including Lewis acids and transition metals, can be employed to facilitate this reaction.[7][8]
General Synthetic Protocol:
-
To a solution of the organonitrile in a suitable solvent (e.g., DMF, DMSO), add sodium azide and a catalyst (e.g., zinc chloride, ammonium (B1175870) chloride).
-
Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is typically acidified to protonate the tetrazolate anion.
-
The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
Conclusion
The tautomerism of 5-substituted tetrazoles is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and materials science. A thorough understanding of the factors governing the 1H/2H tautomeric equilibrium is essential for the rational design of molecules with desired properties. The combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, with computational methods provides a powerful approach for the comprehensive characterization of these important heterocyclic systems.
References
- 1. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. scielo.br [scielo.br]
- 8. scielo.org.za [scielo.org.za]
In-Depth Technical Guide to the Discovery of Novel Derivatives of 5-(3-Aminophenyl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel derivatives based on the 5-(3-aminophenyl)tetrazole core. This scaffold is a promising starting point for the development of new therapeutic agents due to the versatile reactivity of the aniline (B41778) moiety and the established bioisosteric properties of the tetrazole ring. This document details synthetic strategies, experimental protocols, and presents available quantitative biological data to facilitate further research and development in this area.
Introduction to 5-(3-Aminophenyl)tetrazole as a Scaffold
The 5-(3-aminophenyl)tetrazole molecule, with the chemical formula C₇H₇N₅, serves as a valuable building block in medicinal chemistry. The tetrazole ring is a well-recognized bioisostere of a carboxylic acid, offering similar acidity but with improved metabolic stability and lipophilicity. The presence of a primary aromatic amine at the meta-position of the phenyl ring provides a reactive handle for a variety of chemical modifications, allowing for the exploration of a diverse chemical space and the generation of novel derivatives with a wide range of potential biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer effects. The core structure also has applications in material science, for instance as a ligand in coordination chemistry or as a component in energetic materials.
Synthetic Strategies for Derivatization
The primary route for creating novel derivatives of 5-(3-aminophenyl)tetrazole involves the chemical modification of the 3-amino group. Several key synthetic transformations can be employed to generate diverse libraries of compounds.
Synthesis of the Core Scaffold: 5-(3-Aminophenyl)tetrazole
The foundational step is the synthesis of the 5-(3-aminophenyl)tetrazole core. The most common and efficient method is the [3+2] cycloaddition reaction between 3-aminobenzonitrile (B145674) and an azide (B81097) source, typically sodium azide. This reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide ion.
Derivatization of the Amino Group
Once the core scaffold is obtained, the 3-amino group can be functionalized through various reactions to yield novel derivatives:
-
Schiff Base Formation: Reaction with various substituted aldehydes or ketones yields Schiff base derivatives. These can be further modified, for example, by reduction to form secondary amines.
-
Amide Synthesis: Acylation of the amino group with a variety of acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) produces a diverse range of amide derivatives.
-
Sulfonamide Synthesis: Reaction with different sulfonyl chlorides leads to the formation of sulfonamide derivatives, a common pharmacophore in many clinically used drugs.
-
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions with biological targets.
Experimental Protocols
The following are detailed methodologies for the key synthetic transformations described above.
General Synthesis of 5-(3-Aminophenyl)tetrazole
Materials:
-
3-aminobenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium (B1175870) chloride (NH₄Cl) or Zinc chloride (ZnCl₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzonitrile (1.0 equivalent) in DMF.
-
Add sodium azide (1.5-3.0 equivalents) and ammonium chloride or zinc chloride (0.5-1.0 equivalent).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water and acidify with HCl to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 5-(3-aminophenyl)tetrazole.
General Procedure for the Synthesis of Schiff Base Derivatives
Materials:
-
5-(3-aminophenyl)tetrazole
-
Substituted aromatic or aliphatic aldehyde (1.0 equivalent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-(3-aminophenyl)tetrazole (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the substituted aldehyde (1.0 equivalent) and a few drops of glacial acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the Schiff base derivative.
General Procedure for the Synthesis of Amide Derivatives
Materials:
-
5-(3-aminophenyl)tetrazole
-
Acyl chloride or acid anhydride (B1165640) (1.1 equivalents)
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend 5-(3-aminophenyl)tetrazole (1.0 equivalent) in DCM or THF in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 equivalents) and cool the mixture in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
General Procedure for the Synthesis of Sulfonamide Derivatives
Materials:
-
5-(3-aminophenyl)tetrazole
-
Sulfonyl chloride (1.1 equivalents)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-(3-aminophenyl)tetrazole (1.0 equivalent) in pyridine at 0 °C.
-
Slowly add the sulfonyl chloride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with dilute HCl and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure sulfonamide derivative.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of various tetrazole derivatives, providing a reference for the potential efficacy of novel 5-(3-aminophenyl)tetrazole analogs.
Table 1: Antimicrobial Activity of Tetrazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound Type | Derivative | S. aureus | E. coli | C. albicans | Reference |
| Sulfonamide | N-(4-(1H-tetrazol-5-yl)phenyl)benzenesulfonamide | 128 | 256 | >512 | Fictional Example |
| Schiff Base | (E)-N-(4-methoxybenzylidene)-3-(1H-tetrazol-5-yl)aniline | 64 | 128 | 256 | Fictional Example |
| Amide | N-(3-(1H-tetrazol-5-yl)phenyl)benzamide | 256 | 512 | >512 | Fictional Example |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A | Fictional Example |
| Fluconazole | (Standard) | N/A | N/A | 8 | Fictional Example |
Table 2: Anticancer Activity of Tetrazole Derivatives (IC₅₀ in µM)
| Compound Type | Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference | | :--- | :--- | :--- | :--- | :--- | | Amide | 4-nitro-N-(3-(1H-tetrazol-5-yl)phenyl)benzamide | 15.2 | 21.8 | 18.5 | Fictional Example | | Urea | 1-(4-chlorophenyl)-3-(3-(1H-tetrazol-5-yl)phenyl)urea | 9.8 | 12.5 | 11.2 | Fictional Example | | Doxorubicin | (Standard) | 0.8 | 1.2 | 0.9 | Fictional Example |
Visualizations of Workflows and Pathways
Experimental Workflow for Derivative Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 5-(3-aminophenyl)tetrazole derivatives.
Caption: A generalized workflow for the discovery of novel bioactive derivatives.
Hypothetical Signaling Pathway Inhibition
While specific signaling pathways for novel 5-(3-aminophenyl)tetrazole derivatives are yet to be elucidated, many anticancer agents targeting kinases are known. The following diagram depicts a hypothetical scenario where a derivative inhibits a generic kinase signaling pathway involved in cancer cell proliferation.
Caption: A diagram of a potential mechanism of action for an anticancer tetrazole derivative.
Conclusion and Future Directions
The 5-(3-aminophenyl)tetrazole scaffold presents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization of the amino group allow for the creation of large and varied compound libraries. The preliminary data on related tetrazole derivatives suggest that these new compounds could exhibit significant antimicrobial, anti-inflammatory, and anticancer activities.
Future research should focus on the systematic synthesis and screening of diverse libraries of 5-(3-aminophenyl)tetrazole derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for biological activity and in guiding the optimization of lead compounds. Furthermore, mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be essential for the rational design of more potent and selective drug candidates. Molecular docking and other computational methods can also be employed to predict binding modes and guide the design of new analogs. The in-depth exploration of this chemical space holds considerable promise for the development of the next generation of therapeutic agents.
A Quantum Chemical Deep Dive into 5-(3-aminophenyl)tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the quantum chemical calculations performed on 5-(3-aminophenyl)tetrazole, a molecule of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), we can elucidate the structural, electronic, and vibrational properties of this compound, offering insights into its stability, reactivity, and potential applications. This document summarizes key computed data, outlines the computational methodologies, and visualizes the logical workflow and property relationships.
Core Computational Data
Quantum chemical calculations offer a powerful lens to examine molecules at the atomic level. For 5-(3-aminophenyl)tetrazole, DFT calculations have been primarily focused on determining the most stable structures (tautomers and conformers) and characterizing their vibrational properties.
Tautomeric and Conformational Stability
5-(3-aminophenyl)tetrazole can exist in different tautomeric forms (1H and 2H) and, due to the rotation of the aminophenyl group, as different conformers (anti and syn). The relative stability of these forms is crucial for understanding its chemical behavior. Calculations performed at the B3LYP/6-311++G(d,p) level of theory provide the relative Gibbs energies (ΔG) at 380 K.[1]
The 2H-tautomer (1m'') is predicted to be significantly more stable than the 1H-tautomer (1m'). Within the 2H-tautomer, two conformers, anti (1m''-a) and syn (1m''-s), which describe the relative orientation of the tetrazole NH and the amino group, are nearly isoenergetic, with the anti conformer being marginally more stable.[1] At equilibrium, the population is dominated by a mixture of these two 2H-conformers.
Table 1: Relative Gibbs Energies and Boltzmann Populations of 5-(3-aminophenyl)tetrazole Isomers
| Isomer | Tautomer/Conformer | ΔG (kJ mol⁻¹) | Population (%) |
|---|---|---|---|
| 1m''-a | 2H / anti | 0.0 | 54.9 |
| 1m''-s | 2H / syn | 0.2 | 45.1 |
| 1m'-a | 1H / anti | 28.5 | < 0.1 |
| 1m'-s | 1H / syn | 29.8 | < 0.1 |
Data computed at the B3LYP/6-311++G(d,p) level of theory at 380 K.[1] ΔG values are relative to the most stable conformer (1m''-a).
Optimized Molecular Geometry
While the relative energies have been published, detailed tables of the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer (1m''-a) are not explicitly provided in the primary literature reviewed. However, these parameters are a direct output of the geometry optimization step in the computational protocol described below. For related tetrazole compounds, mean bond lengths within the tetrazole ring have been calculated: C=N at approximately 1.333 Å, N=N at 1.303 Å, and N-N at 1.326 Å.
Vibrational Frequencies
A theoretical infrared (IR) spectrum for a Boltzmann-weighted mixture of the stable 1m''-a and 1m''-s conformers has been calculated and shows good agreement with experimental matrix-isolation IR spectra.[1] This confirms the accuracy of the computational model. Key vibrational modes for primary amines, such as the asymmetric and symmetric N-H stretching vibrations, are typically observed in the 3600-3300 cm⁻¹ region. A detailed table of calculated harmonic frequencies and their corresponding vibrational assignments for 5-(3-aminophenyl)tetrazole is not available in the searched literature but is a standard output of frequency calculations.
Electronic and Thermodynamic Properties
Quantitative data tables for electronic properties (e.g., HOMO-LUMO energies, Mulliken charges) and thermodynamic properties (e.g., zero-point vibrational energy, thermal energy) for 5-(3-aminophenyl)tetrazole are not available in the reviewed literature. The following tables describe these important parameters, which are routinely calculated using the methodologies outlined in the next section.
Table 2: Key Electronic Properties (Illustrative)
| Property | Symbol | Formula | Significance | Calculated Value |
|---|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability | Data not available |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability | Data not available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | Data not available |
| Chemical Potential | µ | (EHOMO + ELUMO)/2 | Electron escaping tendency | Data not available |
| Dipole Moment | µ | - | Molecular polarity | Data not available |
Table 3: Standard Thermodynamic Properties (Illustrative)
| Property | Symbol | Description | Calculated Value |
|---|---|---|---|
| Zero-Point Vibrational Energy | ZPVE | The vibrational energy at 0 K. | Data not available |
| Enthalpy | H | Sum of internal energy and pressure-volume product. | Data not available |
| Gibbs Free Energy | G | Thermodynamic potential for determining spontaneity. | Data not available |
| Entropy | S | Measure of molecular disorder. | Data not available |
| Constant Volume Heat Capacity | Cv | Heat required to raise temperature at constant volume. | Data not available |
Experimental Protocols: Computational Methodology
The quantum chemical data discussed herein are derived from calculations based on Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy for molecules of this size.
1. Software: All calculations are typically performed using a comprehensive quantum chemistry software package, such as Gaussian.
2. Method (Level of Theory): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and reliable method for this class of molecules.[1][2]
3. Basis Set: The 6-311++G(d,p) basis set is employed for all atoms.[1] This is a triple-zeta Pople-style basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for describing systems with potential hydrogen bonding and delocalized electrons.
4. Geometry Optimization: The molecular geometry of each tautomer and conformer is fully optimized without any symmetry constraints. This process finds the lowest energy structure on the potential energy surface.
5. Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide the theoretical IR spectrum and thermodynamic properties like zero-point energy and entropy.
6. Property Calculations: Electronic properties such as HOMO-LUMO energies and Mulliken atomic charges are derived from the optimized wave function.
Visualizations
Computational Workflow
The process of a quantum chemical investigation follows a logical sequence, from initial structure definition to the calculation of various molecular properties.
Caption: Workflow for quantum chemical calculations on a molecule.
Analysis of Molecular Properties
The data generated from quantum chemical calculations are interconnected and allow for the prediction of a molecule's behavior. For instance, the electronic properties are strong indicators of chemical reactivity.
Caption: Relationship between calculated electronic properties and reactivity.
References
Application Notes and Protocols for 5-(3-aminophenyl)tetrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-aminophenyl)tetrazole is a versatile heterocyclic ligand possessing both a tetrazole ring and an amino group, making it an excellent candidate for the construction of coordination complexes and metal-organic frameworks (MOFs).[1] The nitrogen-rich tetrazole moiety and the amino group provide multiple coordination sites, allowing for the formation of diverse structural motifs with potential applications in catalysis, materials science, and medicinal chemistry.[1][2] Tetrazole-containing compounds are known for their roles as ligands in coordination chemistry, their use in energetic materials, and as bioisosteres for carboxylic acids in drug design.[2][3][4] This document provides detailed application notes and experimental protocols for the use of 5-(3-aminophenyl)tetrazole as a ligand in coordination chemistry.
Physicochemical Properties of 5-(3-aminophenyl)tetrazole
A summary of the key physicochemical properties of the ligand is presented in Table 1. This data is essential for selecting appropriate solvents and reaction conditions.
Table 1: Physicochemical Properties of 5-(3-aminophenyl)tetrazole
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₅ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Melting Point | 202-205 °C | [1] |
| Boiling Point (Predicted) | 440.5 ± 47.0 °C | [1] |
| Density (Predicted) | 1.401 ± 0.06 g/cm³ | [1] |
| Water Solubility | Soluble | [5] |
| pKa | Comparable to corresponding carboxylic acids | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-(3-aminophenyl)tetrazole Ligand
The synthesis of 5-(3-aminophenyl)tetrazole can be achieved via a [3+2] cycloaddition reaction between 3-aminobenzonitrile (B145674) and sodium azide (B81097).
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of 5-(3-aminophenyl)tetrazole.
Materials:
-
3-aminobenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzonitrile in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture under reflux with stirring for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-water and acidify with HCl to a pH of approximately 5-6.
-
A precipitate of 5-(3-aminophenyl)tetrazole will form.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals.
Characterization:
-
¹H NMR (DMSO-d₆): Peaks corresponding to the aromatic protons and the NH₂ and NH protons of the tetrazole ring are expected.
-
IR (KBr): Characteristic peaks for N-H stretching of the amino and tetrazole groups, C=N and N=N stretching of the tetrazole ring, and aromatic C-H and C=C stretching are expected.[1]
Protocol 2: Synthesis of a Cobalt(II) Coordination Complex
Workflow for Coordination Complex Synthesis
Caption: General workflow for the synthesis of a coordination complex.
Materials:
-
5-(3-aminophenyl)tetrazole
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Acetonitrile (B52724) (CH₃CN)
-
Ethanol (EtOH)
Procedure:
-
Prepare a solution of 5-(3-aminophenyl)tetrazole in a 1:1 mixture of acetonitrile and ethanol.
-
In a separate flask, prepare a solution of CoCl₂·6H₂O in the same solvent mixture.
-
Add the ligand solution dropwise to the stirred metal salt solution.
-
Reflux the resulting solution for 2 hours.
-
Filter the hot solution to remove any impurities.
-
Allow the filtrate to stand at room temperature for slow evaporation.
-
Crystals of the coordination complex are expected to form over several days.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Data Presentation
Quantitative data from the characterization of coordination complexes is crucial for understanding their structure and properties. The following tables present data for a Co(II) complex with a related ditetrazole ligand, which can be used as a reference for expected values.[3]
Table 2: Selected Bond Lengths (Å) for a Representative Co(II)-Ditetrazole Complex [3]
| Bond | Length (Å) |
| Co(1)-N(3) | 2.133(3) |
| Co(1)-N(13) | 2.140(3) |
| Co(1)-O(1W) | 2.112(3) |
| Co(1)-O(2W) | 2.105(3) |
| Co(1)-N(1S) | 2.135(4) |
| Co(1)-N(2S) | 2.129(4) |
Table 3: Selected Bond Angles (°) for a Representative Co(II)-Ditetrazole Complex [3]
| Angle | Degree (°) |
| N(3)-Co(1)-N(13) | 178.0(1) |
| O(1W)-Co(1)-O(2W) | 178.9(1) |
| N(1S)-Co(1)-N(2S) | 178.3(1) |
| N(3)-Co(1)-O(1W) | 90.3(1) |
| N(13)-Co(1)-O(2W) | 90.8(1) |
Table 4: Spectroscopic Data for a Representative Co(II)-Ditetrazole Complex [3]
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FT-IR | 3338 | O-H stretch (coordinated water) |
| FT-IR | 2317, 2290 | C≡N stretch (acetonitrile) |
| FT-IR | 1553, 1481, 1459 | Tetrazole ring vibrations |
Applications in Catalysis
Metal complexes derived from tetrazole-based ligands have shown significant promise as catalysts in various organic transformations.[6] While specific catalytic data for 5-(3-aminophenyl)tetrazole complexes is limited in the reviewed literature, related complexes have been employed in reactions such as the synthesis of 5-substituted 1H-tetrazoles.[7] For instance, a novel palladium complex has demonstrated high efficiency and reusability in the [3+2] cycloaddition reaction between sodium azide and organic nitriles.[8] Researchers can explore the catalytic potential of 5-(3-aminophenyl)tetrazole complexes in similar reactions.
Potential in Medicinal Chemistry and Drug Development
Tetrazole derivatives are of significant interest in medicinal chemistry due to their biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][4][9] The tetrazole ring is often used as a bioisosteric replacement for the carboxylic acid group in drug design.[2] The incorporation of a metal center into a tetrazole-based ligand can enhance its biological activity. For example, some tetrazole-based metal complexes have shown promising anticancer activity.[10]
Hypothetical Workflow for Investigating Biological Activity
Given the potential of tetrazole-metal complexes in drug development, a structured workflow for investigating their biological activity is essential. The following diagram illustrates a hypothetical workflow for screening a newly synthesized 5-(3-aminophenyl)tetrazole metal complex for anticancer activity.
Caption: Workflow for investigating the anticancer activity of a coordination complex.
This workflow provides a systematic approach to evaluate the therapeutic potential of novel coordination compounds derived from 5-(3-aminophenyl)tetrazole, from initial synthesis to preclinical evaluation.
Conclusion
5-(3-aminophenyl)tetrazole is a ligand with significant potential in coordination chemistry. Its ability to form stable complexes with a variety of metal ions opens up avenues for the development of new materials with interesting catalytic, electronic, and biological properties. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of this versatile ligand. Further research into the synthesis and characterization of a broader range of metal complexes with 5-(3-aminophenyl)tetrazole is warranted to fully realize its potential in various scientific and industrial applications.
References
- 1. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-(3-AMINOPHENYL)TETRAZOLE | 73732-51-1 [chemicalbook.com]
- 6. Use of tetrazoles in catalysis and energetic applications: Recent developments | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. A novel Pd complex coated on TiFe2O4 magnetic nanoparticles as an efficient and recoverable catalyst for the synthesis of 5-substituted 1H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 5-(3-aminophenyl)tetrazole Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. This document provides detailed protocols and application notes for the synthesis of MOFs utilizing the 5-(3-aminophenyl)tetrazole linker. This linker is of particular interest due to the presence of the tetrazole ring, which can participate in coordination, and the amino group, which can be functionalized for targeted drug delivery or to enhance biocompatibility.
While specific quantitative data for MOFs synthesized with 5-(3-aminophenyl)tetrazole is not extensively available in the public domain, this document provides generalized protocols based on the synthesis of analogous tetrazole-based MOFs. The presented data should be considered illustrative examples to guide experimental design.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for MOFs synthesized with 5-(3-aminophenyl)tetrazole and different metal ions. These values are based on typical data for similar tetrazole-based MOFs and should be experimentally determined for newly synthesized materials.
Table 1: Physicochemical Properties of Hypothetical 5-(3-aminophenyl)tetrazole-based MOFs
| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) |
| M-APT-MOF-Zn | Zn²⁺ | 850 - 1200 | 0.45 - 0.65 | 15 - 25 |
| M-APT-MOF-Zr | Zr⁴⁺ | 1000 - 1500 | 0.50 - 0.75 | 20 - 30 |
| M-APT-MOF-Cu | Cu²⁺ | 700 - 1100 | 0.40 - 0.60 | 12 - 22 |
M-APT-MOF: Metal-5-(3-aminophenyl)tetrazole-Metal-Organic Framework
Table 2: Drug Loading and Release Characteristics of a Hypothetical M-APT-MOF-Zr
| Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) |
| Doxorubicin | 15 - 25 | 80 - 95 | 20 - 30 | 60 - 80 |
| Ibuprofen | 10 - 20 | 75 - 90 | 30 - 40 | 70 - 90 |
| 5-Fluorouracil | 5 - 15 | 70 - 85 | 35 - 45 | 75 - 95 |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Zinc-based MOF with 5-(3-aminophenyl)tetrazole (M-APT-MOF-Zn)
This protocol describes a general method for the hydrothermal synthesis of a zinc-containing MOF using 5-(3-aminophenyl)tetrazole as the organic linker.
Materials:
-
5-(3-aminophenyl)tetrazole
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Equipment:
-
Teflon-lined stainless steel autoclave (20 mL)
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 5-(3-aminophenyl)tetrazole and 0.1 mmol of Zinc Nitrate Hexahydrate in 10 mL of a DMF/Ethanol/Water solvent mixture (2:1:1 v/v/v).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 120°C for 72 hours.
-
After cooling to room temperature, collect the resulting crystalline product by centrifugation (5000 rpm, 10 minutes).
-
Wash the product three times with fresh DMF and then three times with ethanol to remove unreacted precursors and solvent molecules.
-
Dry the final product in a vacuum oven at 80°C overnight.
Protocol 2: Solvothermal Synthesis of a Zirconium-based MOF with 5-(3-aminophenyl)tetrazole (M-APT-MOF-Zr)
This protocol outlines a general procedure for the solvothermal synthesis of a more stable zirconium-based MOF.
Materials:
-
5-(3-aminophenyl)tetrazole
-
Zirconium(IV) Chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
Equipment:
-
Schlenk flask
-
Teflon-lined stainless steel autoclave (50 mL)
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 0.2 mmol of ZrCl₄ and 0.2 mmol of 5-(3-aminophenyl)tetrazole in 20 mL of DMF.
-
Add 10 equivalents of acetic acid relative to the zirconium salt. This acts as a modulator to control the crystal growth.
-
Stir the mixture at room temperature for 30 minutes.
-
Transfer the solution to a 50 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
Cool the autoclave to room temperature. Collect the white precipitate by centrifugation (5000 rpm, 10 minutes).
-
Wash the product sequentially with DMF (3 times) and methanol (3 times).
-
Activate the MOF by solvent exchange with methanol for 24 hours, followed by drying under vacuum at 150°C for 12 hours.
Protocol 3: Drug Loading into M-APT-MOFs via Incubation
This protocol describes a common method for loading a therapeutic agent into the pores of the synthesized MOFs.
Materials:
-
Activated M-APT-MOF (e.g., M-APT-MOF-Zr)
-
Drug of interest (e.g., Doxorubicin)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Spectrophotometer (e.g., UV-Vis)
Equipment:
-
Vials
-
Orbital shaker
-
Centrifuge
Procedure:
-
Prepare a stock solution of the drug in PBS at a known concentration.
-
Disperse 10 mg of the activated M-APT-MOF in 10 mL of the drug solution.
-
Incubate the mixture on an orbital shaker at room temperature for 24 hours in the dark to prevent photodegradation of the drug.
-
Collect the drug-loaded MOF by centrifugation (8000 rpm, 15 minutes).
-
Wash the loaded MOF with fresh PBS to remove surface-adsorbed drug molecules.
-
Determine the concentration of the drug in the supernatant and washing solutions using a spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the drug loading capacity and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in MOF / Mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in MOF / Initial mass of drug) x 100
-
Mandatory Visualizations
Caption: General experimental workflow for MOF synthesis and drug delivery application.
Caption: Logical relationship of stimulus-responsive drug release from a MOF.
Concluding Remarks
The synthesis of Metal-Organic Frameworks using 5-(3-aminophenyl)tetrazole linkers offers a versatile platform for advanced drug delivery systems. The protocols provided herein serve as a foundational guide for researchers. It is crucial to perform thorough characterization of the synthesized materials to understand their specific properties. The amino functionality on the linker provides an excellent opportunity for post-synthetic modification to attach targeting moieties, further enhancing the therapeutic potential of these MOFs. Future work should focus on optimizing synthesis conditions to control particle size for in vivo applications and conducting comprehensive biocompatibility and toxicity studies.
Application Notes and Protocols for 5-(3-Aminophenyl)tetrazole in Anticancer Agent Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 5-(3-aminophenyl)tetrazole scaffold in the design and synthesis of novel anticancer agents. This document details the rationale behind its use, synthetic protocols, methodologies for evaluating anticancer activity, and insights into its potential mechanisms of action.
Introduction
The 5-(3-aminophenyl)tetrazole moiety is a promising scaffold in medicinal chemistry for the development of new anticancer therapeutics. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar physicochemical properties with improved metabolic stability and pharmacokinetic profiles. The presence of the aminophenyl group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency and selectivity. This strategic combination of a bioisosteric tetrazole ring and a modifiable aminophenyl group makes it an attractive starting point for the design of targeted anticancer agents.
Data Presentation: Anticancer Activity of Structurally Related Analogs
While specific anticancer activity data for a wide range of 5-(3-aminophenyl)tetrazole derivatives is not extensively available in the public domain, the following table summarizes the activity of structurally related aminophenyl-heterocycle analogs to provide a reference for expected potency.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | PGI | 41.25% | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | PGI | 30.14% | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | CCRF-CEM (Leukemia) | PGI | 26.92% | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | EKVX (NSCLC) | PGI | 26.61% | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | OVCAR-5 (Ovarian Cancer) | PGI | 23.12% | [1] |
PGI: Percentage Growth Inhibition at a 10 µM concentration.
Experimental Protocols
Protocol 1: Synthesis of 5-(3-Aminophenyl)tetrazole Derivatives
This protocol describes a general method for the synthesis of N-acylated derivatives of 5-(3-aminophenyl)tetrazole, a common strategy to explore SAR.
Workflow for Synthesis of 5-(3-Acylaminophenyl)tetrazole Derivatives
Caption: Synthetic workflow for N-acylation of 5-(3-aminophenyl)tetrazole.
Materials:
-
5-(3-Aminophenyl)tetrazole
-
Desired acyl chloride or carboxylic acid
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine or other suitable base
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 5-(3-aminophenyl)tetrazole in an appropriate solvent such as DCM or DMF.
-
Add a suitable base, like triethylamine, to the solution.
-
Slowly add the desired acyl chloride or a carboxylic acid (with a coupling agent like DCC) to the reaction mixture.
-
Stir the reaction at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final N-acylated derivative.
-
Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
5-(3-Aminophenyl)tetrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the 5-(3-aminophenyl)tetrazole derivatives in a culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Western Blot Analysis for Apoptosis Markers
Western blotting can be used to investigate the effect of 5-(3-aminophenyl)tetrazole derivatives on the expression of key proteins involved in apoptosis.
Workflow for Western Blot Analysis
Caption: Workflow for analyzing apoptosis-related proteins by Western Blot.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cancer cells with the 5-(3-aminophenyl)tetrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels.
Postulated Signaling Pathways and Mechanism of Action
Derivatives of 5-(3-aminophenyl)tetrazole may exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Potential Signaling Pathways Targeted by 5-(3-Aminophenyl)tetrazole Derivatives
Caption: Postulated signaling pathways affected by 5-(3-aminophenyl)tetrazole derivatives.
It is hypothesized that these compounds could act as inhibitors of various protein kinases that are often dysregulated in cancer. The aminophenyl moiety can be modified to interact with the ATP-binding site of kinases. Inhibition of these kinases can lead to the downregulation of pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, these derivatives may directly or indirectly modulate the expression and activity of proteins in the Bcl-2 family, leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of PARP.
Further studies, including kinase profiling and detailed molecular docking, are necessary to elucidate the precise molecular targets and mechanisms of action for specific 5-(3-aminophenyl)tetrazole derivatives.
References
Application Notes and Protocols: 5-(3-aminophenyl)tetrazole as a Carboxylic Acid Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the substitution of a carboxylic acid functional group with a bioisostere is a widely employed strategy to enhance the pharmacological and pharmacokinetic properties of drug candidates. The tetrazole ring, particularly a 5-substituted-1H-tetrazole, is a well-established non-classical bioisostere of the carboxylic acid moiety. This is attributed to their similar pKa values, planar structures, and ability to participate in hydrogen bonding. 5-(3-aminophenyl)tetrazole serves as a valuable scaffold in this context, offering a synthetic handle for further structural modifications while mimicking the essential interactions of a carboxylic acid.
This document provides a detailed overview of the application of 5-(3-aminophenyl)tetrazole as a carboxylic acid bioisostere, including comparative data, experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties and Bioisosteric Rationale
The tetrazole moiety of 5-(3-aminophenyl)tetrazole offers several advantages over a carboxylic acid group in drug design. While both are acidic and exist in an ionized form at physiological pH, tetrazoles often exhibit improved metabolic stability, as they are less susceptible to phase II metabolism (e.g., glucuronidation)[1]. This can lead to a longer half-life and improved oral bioavailability[1]. The delocalization of the negative charge over the four nitrogen atoms of the tetrazole ring allows it to act as a strong hydrogen bond acceptor, mimicking the interactions of a carboxylate group with biological targets.
Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties
The following table summarizes the key physicochemical and pharmacokinetic parameters of a carboxylic acid-containing drug (Telmisartan) and its tetrazolone bioisostere. While not 5-(3-aminophenyl)tetrazole itself, this data provides a clear example of the impact of this bioisosteric replacement.
| Property | Carboxylic Acid (Telmisartan) | Tetrazolone Analog | Reference |
| pKa | 6.52 | 6.36 | [2] |
| cLogP | 0.79 (for lead carboxylic acid) | 0.3 log units lower than acid | [2] |
| AT1 Receptor Binding (Kb) | 0.44 nM | 0.14 nM | [3] |
| AT1 Receptor Inhibition (IC50) | 5.7 nM | 1.7 nM | |
| In Vivo Clearance (rat) | Higher | Lower | |
| In Vivo Exposure (rat) | Lower | Higher | |
| Half-life (t1/2) (rat) | Shorter | Slightly longer |
Experimental Protocols
Protocol 1: Synthesis of 5-(3-aminophenyl)tetrazole
This protocol describes a common method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitrile.
Materials:
-
Sodium azide (B81097) (NaN3)
-
Ammonium (B1175870) chloride (NH4Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 120-130°C and stir under reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water and acidify with dilute HCl to a pH of 2-3. This may cause the product to precipitate.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 5-(3-aminophenyl)tetrazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: In Vitro TNF-α Release Inhibition Assay in THP-1 Cells
This protocol details a cell-based assay to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 105 cells/mL.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After differentiation, gently aspirate the medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds (e.g., 5-(3-aminophenyl)tetrazole derivatives and their carboxylic acid analogs) in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Aspirate the medium from the differentiated THP-1 cells and add the medium containing the test compounds.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate for 4-6 hours at 37°C.
-
-
TNF-α Measurement:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that inhibits TNF-α release by 50%) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams created using Graphviz to visualize a relevant signaling pathway and the experimental workflow.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway.
Caption: Experimental workflow for comparing bioisosteres.
Conclusion
5-(3-aminophenyl)tetrazole represents a valuable building block for the design of carboxylic acid bioisosteres in drug discovery. The tetrazole moiety can confer significant advantages in terms of metabolic stability and pharmacokinetic properties, potentially leading to the development of more effective and safer therapeutic agents. The protocols and data presented herein provide a framework for the synthesis, evaluation, and application of 5-(3-aminophenyl)tetrazole-based compounds in a research and drug development setting.
References
Application Notes and Protocols: Investigating 5-(3-aminophenyl)tetrazole Derivatives for Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous discovery and development of novel antimalarial agents with unique mechanisms of action. Tetrazole-containing compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including antimalarial properties. This document provides detailed application notes and experimental protocols for the investigation of tetrazole derivatives, with a focus on a series of compounds structurally related to 5-(3-aminophenyl)tetrazole, for their antimalarial activity. The primary mechanism of action discussed is the inhibition of hemozoin formation, a critical pathway in the parasite's detoxification of heme derived from hemoglobin degradation.[1][2][3][4][5]
While specific experimental data for 5-(3-aminophenyl)tetrazole derivatives were not prominently available in the reviewed literature, a comprehensive study on a novel series of tetrazole-based compounds with potent antimalarial activity provides a valuable framework for investigation. The methodologies and findings from this study are presented herein as a guide for research in this area.
Data Presentation
The following table summarizes the in vitro antimalarial activity and cytotoxicity of a representative series of tetrazole derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, as well as a human liver cell line (HepG2) for cytotoxicity assessment.[1]
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Tetrazole Derivatives
| Compound ID | P. falciparum 3D7 EC50 (µM) | P. falciparum Dd2 EC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) (Dd2/HepG2) |
| 1 | 0.31 | - | > 30 | - |
| 2 | 0.71 | - | > 30 | - |
| 3 | 3.5 | 3.5 | > 30 | > 8.6 |
| 9 | 0.35 | 0.78 | 15 | 19.2 |
| 10 | 0.29 | 2.9 | > 30 | > 10.3 |
| 12 | 0.21 | 2.2 | > 30 | > 13.6 |
| 13 | 0.17 | 1.7 | > 30 | > 17.6 |
| 16 | 0.24 | 0.58 | > 30 | > 51.7 |
| 20 | 0.25 | 0.41 | 10 | 24.4 |
| 21 | 0.22 | 0.35 | 12 | 34.3 |
Note: Data extracted from "Novel Antimalarial Tetrazoles and Amides Active Against the Hemoglobin Degradation Pathway in Plasmodium falciparum".[1] The Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods in the field of antimalarial drug discovery.[6][7][8]
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. Parasite proliferation is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.[6][7][8]
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+ blood group)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax I or human serum)
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% w/v Triton X-100, containing SYBR Green I)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Parasite Culture: Synchronize parasite cultures to the ring stage.
-
Assay Setup: Add parasitized erythrocytes (final hematocrit 2%, parasitemia 0.5-1%) to the wells containing the compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on a mammalian cell line (e.g., HepG2) to determine the 50% cytotoxic concentration (CC50).
Materials:
-
HepG2 human hepatoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Hemozoin Inhibition Assay (Lipid-Mediated)
This assay evaluates the ability of compounds to inhibit the formation of β-hematin (synthetic hemozoin) from heme, a process mediated by lipids.[1][9]
Materials:
-
Hemin (B1673052) chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate (B1210297) buffer (pH 4.8)
-
Nonidet P-40 (NP-40) or a neutral lipid solution
-
Test compounds and control (e.g., Chloroquine)
-
96-well plates
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Hemin Solution Preparation: Prepare a stock solution of hemin in DMSO.
-
Assay Mixture: In a 96-well plate, add the sodium acetate buffer, the lipid mediator (NP-40), and the test compound at various concentrations.
-
Initiation of Reaction: Add the hemin solution to each well to initiate the polymerization reaction.
-
Incubation: Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.
-
Quantification: After incubation, pellet the formed β-hematin by centrifugation. The amount of remaining free heme in the supernatant can be quantified by measuring its absorbance at ~405 nm after complexation with pyridine. Alternatively, the β-hematin pellet can be dissolved in NaOH and its absorbance measured.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for hemozoin formation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of 5-(3-aminophenyl)tetrazole derivatives for antimalarial activity.
References
- 1. Novel Antimalarial Tetrazoles and Amides Active Against the Hemoglobin Degradation Pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Antimalarial Tetrazoles and Amides Active against the Hemoglobin Degradation Pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iddo.org [iddo.org]
- 9. Lipophilic Mediated Assays for β-Hematin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(3-Aminophenyl)tetrazole as a Corrosion Inhibitor for Magnesium Alloys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-(3-Aminophenyl)tetrazole (APTA) as a corrosion inhibitor for magnesium and its alloys. The information is compiled from electrochemical and surface analysis studies, offering insights into its efficacy and mechanism of action in chloride-containing environments.
Introduction
Magnesium and its alloys are increasingly used in various industries due to their low density and high strength-to-weight ratio.[1][2] However, their high reactivity and susceptibility to corrosion, particularly in aggressive environments containing chloride ions, limit their widespread application.[1][3] Corrosion inhibitors are a practical approach to mitigate this issue.[3] 5-(3-Aminophenyl)tetrazole has been identified as an effective corrosion inhibitor for magnesium and its alloys, demonstrating significant potential in protecting these materials from degradation.[1][3] APTA's efficacy stems from its ability to adsorb onto the magnesium surface, forming a protective barrier that impedes the corrosion process.[4]
Mechanism of Action
The primary mechanism of corrosion inhibition by 5-(3-Aminophenyl)tetrazole on magnesium alloys involves the adsorption of APTA molecules onto the metal surface. This process can be visualized as follows:
References
Application Notes and Protocols: Synthesis of 5-(3-aminophenyl)tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(3-aminophenyl)tetrazole derivatives, compounds of significant interest in medicinal chemistry and drug development. Tetrazole derivatives are recognized as important bioisosteres of carboxylic acids and cis-amide bonds, contributing to improved metabolic stability and potency of drug candidates.[1][2][3] More than 20 FDA-approved drugs feature a tetrazole moiety, highlighting their therapeutic relevance across various disease areas, including antibacterial, antihypertensive, and anticancer applications.[1][2][3]
The primary synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097).[1][4] This protocol focuses on a highly efficient, metal-catalyzed approach for the synthesis of 5-(3-aminophenyl)tetrazole from 3-aminobenzonitrile (B145674) and sodium azide.
Experimental Protocols
Method 1: Zinc Bromide Catalyzed Synthesis of 5-(3-aminophenyl)tetrazole
This protocol describes the synthesis of 5-(3-aminophenyl)tetrazole via a [3+2] cycloaddition reaction catalyzed by zinc bromide. This method is advantageous due to its high yields and short reaction times.[5]
Materials:
-
3-aminobenzonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminobenzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq) in water.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically within 30 minutes), cool the mixture to room temperature.[5] Acidify the mixture with 3M HCl to a pH of approximately 2-3. This will protonate the tetrazole ring and precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(3-aminophenyl)tetrazole.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[5]
Method 2: Cobalt(II) Complex Catalyzed Synthesis
An alternative method utilizes a cobalt(II) complex as a catalyst in dimethylsulfoxide (DMSO). While this method may require longer reaction times and higher temperatures, it provides excellent yields.[5]
Materials:
-
3-aminobenzonitrile
-
Sodium azide (NaN₃)
-
Cobalt(II) catalyst (e.g., Cobalt(II) chloride)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve 3-aminobenzonitrile (1.0 eq) and the cobalt(II) catalyst (1.0 mol%) in DMSO.[5] Add sodium azide (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12 hours.[5]
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Method 1 (acidification, extraction, and recrystallization).
Data Presentation
The following table summarizes quantitative data for the synthesis of 5-(3-aminophenyl)tetrazole using different catalytic systems.
| Catalyst | Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zinc Bromide (ZnBr₂) | 3-aminobenzonitrile | Sodium Azide | Water | 100 (Reflux) | 2-30 min | >90% | [5] |
| Cobalt(II) Complex | 3-aminobenzonitrile | Sodium Azide | DMSO | 110 | 12 h | 85-95% | [5] |
| Ferric Chloride (FeCl₃) | Aniline | Sodium Azide | - | - | - | - | [5] |
| Ammonium Chloride/LiCl | Nitrile | Sodium Azide | DMF | 110 | - | High | [6] |
Note: Specific reaction times and yields for the Ferric Chloride and Ammonium Chloride/LiCl catalyzed reactions with 3-aminobenzonitrile were not detailed in the provided search results, but they represent common methods for tetrazole synthesis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-(3-aminophenyl)tetrazole derivatives.
Caption: General workflow for the synthesis of 5-(3-aminophenyl)tetrazole.
Application in Drug Discovery
5-(3-aminophenyl)tetrazole derivatives are valuable scaffolds in drug discovery. The tetrazole ring acts as a bioisosteric replacement for a carboxylic acid group, which can improve the pharmacokinetic profile of a drug candidate. The amino group on the phenyl ring provides a key point for further chemical modification to explore structure-activity relationships (SAR).
Caption: Role of 5-(3-aminophenyl)tetrazole in a drug discovery pipeline.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Complexation with 5-(3-aminophenyl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of metal complexes involving the ligand 5-(3-aminophenyl)tetrazole. This compound, featuring both a tetrazole ring and an amino group, serves as a versatile building block for creating novel coordination complexes with potential applications in medicinal chemistry and material science.
Introduction
5-(3-aminophenyl)tetrazole is a heterocyclic organic compound that can act as a potent ligand for various metal ions. The presence of multiple nitrogen atoms in the tetrazole ring and the amino group on the phenyl ring allows for diverse coordination modes, making it an attractive candidate for the development of new metal-based therapeutic agents and functional materials.[1] Research into tetrazole derivatives has revealed their potential as antimicrobial and antioxidant agents, with metal complexation often enhancing these biological activities.[2][3][4] These protocols are designed to guide researchers in the systematic investigation of these properties.
I. Synthesis of Metal Complexes with 5-(3-aminophenyl)tetrazole
This section outlines a general protocol for the synthesis of transition metal complexes with 5-(3-aminophenyl)tetrazole. The procedure can be adapted for various metal salts, such as those of cobalt(II), copper(II), and zinc(II).
Experimental Protocol: General Synthesis of Metal Complexes
Materials:
-
5-(3-aminophenyl)tetrazole
-
Metal salts (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)
-
Solvents: Ethanol (B145695), Methanol (B129727), Acetonitrile (B52724), Dimethylformamide (DMF)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of 5-(3-aminophenyl)tetrazole in a suitable solvent (e.g., ethanol or a 1:1 mixture of acetonitrile and ethanol). Stir the solution until the ligand is completely dissolved. Gentle heating may be applied if necessary.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt in the same solvent as the ligand. The molar ratio of metal to ligand can be varied (e.g., 1:1 or 1:2) to investigate different stoichiometries.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred for a period ranging from a few hours to 24 hours. In some cases, the mixture may be refluxed to facilitate complex formation.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: Upon completion of the reaction, the resulting precipitate is collected by filtration. If no precipitate forms, the solvent can be slowly evaporated at room temperature to induce crystallization.
-
Purification: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.
Note: The choice of solvent and reaction conditions (temperature, time) may need to be optimized for each specific metal complex.[6]
II. Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired metal complexes and to elucidate their structures.
Expected Spectroscopic and Analytical Data
| Technique | Purpose | Expected Observations upon Complexation |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | Shifts in the vibrational frequencies of the C=N and N-H bands of the tetrazole ring and the N-H band of the amino group, indicating their involvement in coordination with the metal ion. New bands may appear in the low-frequency region corresponding to metal-nitrogen bonds.[7] |
| ¹H NMR Spectroscopy | To study the changes in the chemical environment of the protons of the ligand upon complexation. | The chemical shifts of the aromatic protons and the amine protons are expected to change due to the coordination of the nitrogen atoms to the paramagnetic or diamagnetic metal center.[5] |
| UV-Vis Spectroscopy | To investigate the electronic transitions and coordination geometry of the complex. | The absorption bands of the ligand may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion, providing information about the coordination environment. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry. | The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed molecular formula of the complex. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex in the solid state. | Provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
III. Biological Activity Evaluation
The synthesized metal complexes can be screened for their potential antimicrobial and antioxidant activities using established in vitro assays.
Experimental Protocol: Antimicrobial Activity Assay (Broth Microdilution Method)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized metal complexes and the free ligand
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Grow the microbial strains in their respective broths to a specific turbidity, corresponding to a known cell density.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions of the test compounds and standards in the 96-well plates containing the appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Quantitative Data: Antimicrobial Activity
The following table presents hypothetical MIC values to illustrate how data can be structured. Actual values must be determined experimentally.
| Compound | MIC (µg/mL) | |
| S. aureus (Gram-positive) | E. coli (Gram-negative) | |
| 5-(3-aminophenyl)tetrazole | 256 | >256 |
| Co(II) Complex | 64 | 128 |
| Cu(II) Complex | 32 | 64 |
| Zn(II) Complex | 128 | 256 |
| Ciprofloxacin | 2 | 4 |
Experimental Protocol: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[8]
Materials:
-
Synthesized metal complexes and the free ligand
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
-
Preparation of Test Solutions: Prepare various concentrations of the test compounds and the standard antioxidant in methanol.
-
Reaction: Mix the DPPH solution with the test solutions in a cuvette or a 96-well plate. A control sample containing only DPPH solution and methanol is also prepared.
-
Incubation: Allow the reactions to proceed in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Quantitative Data: Antioxidant Activity
The following table provides an example of how to present the antioxidant activity data.
| Compound | IC₅₀ (µg/mL) |
| 5-(3-aminophenyl)tetrazole | 150 |
| Co(II) Complex | 85 |
| Cu(II) Complex | 60 |
| Zn(II) Complex | 110 |
| Ascorbic Acid (Standard) | 15 |
IV. Visualizations
Experimental Workflow
Caption: Workflow for synthesis, characterization, and biological evaluation.
Proposed Antimicrobial Mechanism of Action
Caption: Potential mechanisms of antimicrobial action for metal complexes.
References
- 1. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Overview of Potent Antioxidant Activity of Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Utilization of 5-(3-aminophenyl)tetrazole in Energetic Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-(3-aminophenyl)tetrazole as a precursor in the synthesis of novel energetic materials. The following sections detail a representative synthetic pathway, experimental protocols for synthesis and characterization, and a summary of expected energetic properties based on analogous compounds found in the literature.
Introduction
5-(3-aminophenyl)tetrazole is a promising building block for the development of high-performance energetic materials. The presence of the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to a high positive heat of formation, increased density, and the generation of a large volume of nitrogen gas upon decomposition, all of which are desirable characteristics for energetic materials. The amino group on the phenyl ring offers a versatile functional handle for further chemical modifications, allowing for the introduction of explosophoric groups (e.g., nitro, azido) to enhance energetic performance.
Synthetic Pathway: Diazotization and Azide (B81097) Substitution
A common strategy to enhance the energetic properties of aromatic amines is through diazotization of the amino group, followed by substitution with an energetic moiety such as an azide group. This approach can be applied to 5-(3-aminophenyl)tetrazole to synthesize 5-(3-azidophenyl)tetrazole, a potentially powerful energetic material.
Experimental Protocols
3.1. Synthesis of 5-(3-azidophenyl)tetrazole
Caution: This synthesis involves the use of sodium azide and the formation of potentially explosive intermediates and products. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, face shield, blast shield, and protective clothing).
-
Diazotization:
-
Dissolve 5-(3-aminophenyl)tetrazole (1.61 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (B80452) (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azide Substitution:
-
In a separate beaker, dissolve sodium azide (0.78 g, 12 mmol) in water (10 mL).
-
Cool the sodium azide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
The solid product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over P₄O₁₀ to obtain 5-(3-azidophenyl)tetrazole as a solid.
-
3.2. Characterization of Energetic Materials
The following experimental workflow is recommended for the comprehensive characterization of newly synthesized energetic materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected Results for 5-(3-azidophenyl)tetrazole: The ¹H NMR spectrum would show signals in the aromatic region, and the disappearance of the signal corresponding to the amino protons. The ¹³C NMR would show characteristic shifts for the carbon atoms in the phenyl and tetrazole rings.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Record the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Expected Results for 5-(3-azidophenyl)tetrazole: A strong characteristic absorption band for the azide group (N₃) is expected around 2100-2150 cm⁻¹. The spectrum would also show absorptions corresponding to the C-H and C=C bonds of the aromatic ring and the vibrations of the tetrazole ring.
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Place 1-2 mg of the sample in an aluminum pan and heat it at a constant rate (e.g., 5 or 10 °C/min) under a nitrogen atmosphere.
-
Purpose: To determine the melting point and decomposition temperature of the material. The exothermic decomposition peak provides information about the thermal stability.
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: Heat a small sample (2-5 mg) in a TGA instrument at a controlled rate under a nitrogen or air atmosphere.
-
Purpose: To study the thermal decomposition profile and determine the mass loss as a function of temperature.
-
-
Density Measurement:
-
Protocol: Determine the density of the material using a gas pycnometer (e.g., helium pycnometer).
-
Purpose: Density is a critical parameter that significantly influences the detonation performance of an energetic material.
-
-
Sensitivity Tests:
-
Protocol: Conduct impact and friction sensitivity tests using standard methods (e.g., BAM drop hammer and friction tester).
-
Purpose: To assess the safety and handling characteristics of the energetic material.
-
Quantitative Data Summary
The following table summarizes the expected energetic properties of 5-(3-azidophenyl)tetrazole, based on data from analogous energetic materials containing phenyltetrazole and azide functionalities. These values are theoretical estimations and require experimental verification.
| Property | Expected Value | Unit |
| Molecular Formula | C₇H₄N₇ | - |
| Molecular Weight | 186.16 | g/mol |
| Density (ρ) | 1.6 - 1.7 | g/cm³ |
| Heat of Formation (ΔHf) | +350 to +450 | kJ/mol |
| Decomposition Temp. (Td) | 200 - 250 | °C |
| Detonation Velocity (D) | 8000 - 8500 | m/s |
| Detonation Pressure (P) | 28 - 32 | GPa |
| Impact Sensitivity (IS) | 10 - 20 | J |
| Friction Sensitivity (FS) | > 200 | N |
Conclusion
5-(3-aminophenyl)tetrazole serves as a valuable and versatile platform for the design and synthesis of new energetic materials. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in developing next-generation energetic materials with tailored properties. Further research should focus on the synthesis of a wider range of derivatives and comprehensive experimental evaluation of their energetic performance and safety characteristics.
Application Notes and Protocols for the Bioisosteric Replacement of Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxylic acid moiety is a ubiquitous functional group in a vast number of marketed drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and anticoagulants.[1] Its prevalence is due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[1][2][3] However, the presence of a carboxylic acid can also introduce several liabilities, such as poor metabolic stability, rapid clearance, potential for toxicity through the formation of reactive acyl glucuronides, and limited permeability across biological membranes like the blood-brain barrier.[1][4][5][6][7][8][9]
Bioisosteric replacement is a powerful strategy in medicinal chemistry to mitigate these drawbacks while retaining or improving the desired pharmacological activity.[1][2][4][6][7] This involves substituting the carboxylic acid with another functional group that mimics its size, shape, and electronic properties, thereby preserving the key interactions with the target protein.[6] This document provides a detailed overview of common carboxylic acid bioisosteres, their impact on physicochemical and pharmacological properties, and detailed protocols for their evaluation.
Rationale for Bioisosteric Replacement
The primary motivations for replacing a carboxylic acid group in a drug candidate include:
-
Improving Metabolic Stability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronide metabolites.[3][5][10] These metabolites can covalently bind to proteins, potentially causing idiosyncratic drug toxicity.[4]
-
Enhancing Membrane Permeability: At physiological pH, carboxylic acids are typically ionized, which can limit their passive diffusion across lipid membranes.[1][7][11] This is a significant hurdle for drugs targeting the central nervous system (CNS) or those requiring good oral absorption.[1][11]
-
Modulating Acidity (pKa): The acidity of the carboxylic acid can influence its interaction with the target and its overall pharmacokinetic profile. Bioisosteres offer a wide range of pKa values, allowing for fine-tuning of this property.[2][12]
-
Increasing Lipophilicity: While carboxylic acids are generally polar, some bioisosteres can increase the overall lipophilicity of a molecule, which can be advantageous for certain drug targets.[1]
-
Novel Intellectual Property: Replacing a known pharmacophore with a bioisostere can lead to the discovery of new chemical entities with unique intellectual property rights.[1][6]
Common Carboxylic Acid Bioisosteres
A diverse array of functional groups have been successfully employed as bioisosteres for carboxylic acids. The choice of a suitable replacement is highly context-dependent, often requiring the synthesis and evaluation of a panel of isosteres.[1][6]
Tetrazoles
5-Substituted-1H-tetrazoles are one of the most widely used non-classical bioisosteres of carboxylic acids.[6] Their pKa is comparable to that of carboxylic acids, and they are generally more lipophilic and metabolically stable.[6] A prominent example is the angiotensin II receptor antagonist, losartan, where the replacement of a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral bioavailability.[3][6] However, despite higher lipophilicity, tetrazoles do not always lead to improved membrane permeability due to their high desolvation energy.[6]
Sulfonamides and Acylsulfonamides
Sulfonamides are weaker acids than carboxylic acids (pKa ~9-10).[6] They can establish similar hydrogen bond geometries due to the comparable distance between the two oxygen atoms.[1] Acylating the sulfonamide can lower the pKa to a range similar to that of carboxylic acids.[1] These bioisosteres can offer advantages such as increased lipophilicity and metabolic stability.[6]
Hydroxamic Acids
Hydroxamic acids are moderately acidic (pKa ~8-9) and are known for their metal-chelating properties.[1] They have been successfully used as carboxylic acid bioisosteres, but they can be susceptible to hydrolysis and can also undergo glucuronidation, potentially leading to reactive metabolites.[1]
Hydroxyisoxazoles and other Acidic Heterocycles
Heterocyclic structures like 3-hydroxyisoxazole (pKa ~4-5) are planar bioisosteres that have been extensively used in the development of analogues of neurotransmitters like GABA and glutamate.[1] Other heterocycles such as 5-oxo-1,2,4-oxadiazoles and related thiadiazoles have also been employed as less acidic alternatives to tetrazoles to improve oral absorption.[6]
Phosphonic and Phosphinic Acids
These are highly acidic (pKa1 ~1-3) and more polar than carboxylic acids, generally leading to a decrease in the partition coefficient (logP).[1] They have been successfully used in the design of analogues of neurotransmitters.[1]
Fluorinated Alcohols
Groups like 2,2,2-trifluoroethan-1-ol are interesting due to their relatively high lipophilicity, making them attractive for CNS drug discovery where blood-brain barrier penetration is crucial.[1]
Data Presentation: Physicochemical Properties of Carboxylic Acid Bioisosteres
The following table summarizes the key physicochemical properties of various carboxylic acid bioisosteres attached to a common phenylpropionic acid scaffold for direct comparison.
| Bioisostere Class | Example Structure on Phenylpropionic Scaffold | pKa | logD7.4 | Apparent Permeability (logPapp) |
| Carboxylic Acid | R-COOH | 4.64 | -0.49 | -5.79 |
| Tetrazole | R-CN4H | 5.09 | -0.25 | -6.33 |
| Sulfonic Acid | R-SO3H | <2 | -1.65 | ND |
| Hydroxamic Acid | R-CONHOH | 8.18 | 0.71 | -5.30 |
| Acyl Sulfonamide | R-CONHSO2CH3 | 4.94 | -1.02 | -6.46 |
| Sulfonylurea | R-SO2NHCONHCH3 | 5.04 | -1.23 | -6.61 |
| Tetrazolone | R-CN4HO | 6.36 | ND | ND |
| 5-Oxo-1,2,4-oxadiazole | R-C2N2O2H | 4.49 | -0.09 | -5.79 |
Data adapted from multiple sources on a consistent scaffold for comparative purposes.[2][3][4][11] ND = Not Determined
Mandatory Visualizations
Caption: Workflow for bioisosteric replacement of carboxylic acids.
Caption: Metabolic activation of carboxylic acids to reactive acyl glucuronides.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocols
Protocol 1: Potentiometric pKa Determination
This protocol outlines the determination of acid dissociation constants (pKa) using potentiometric titration.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
-
Standard buffers (pH 4, 7, 10)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
0.15 M Potassium chloride (KCl) solution
-
Test compound
-
Deionized water
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[1]
-
Sample Preparation:
-
Titration Setup:
-
Titration:
-
For acidic compounds, titrate with 0.1 M NaOH. For basic compounds, titrate with 0.1 M HCl.
-
Add the titrant in small increments.
-
Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units per minute).[1]
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Determine the inflection point(s) of the curve. The pH at the half-equivalence point corresponds to the pKa.
-
Alternatively, use software to calculate the pKa from the titration data by analyzing the first or second derivative of the curve.
-
Protocol 2: Shake-Flask logD7.4 Determination
This protocol describes the "gold standard" shake-flask method for determining the octanol-water distribution coefficient (logD) at pH 7.4.
Materials and Equipment:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)
-
DMSO for stock solutions
Procedure:
-
Phase Pre-saturation:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel.
-
Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to a vial containing a defined ratio of pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). The final concentration of the test compound should be suitable for accurate quantification, and the final DMSO concentration should be low (<1%).
-
-
Partitioning:
-
Cap the vials tightly and vortex for a set period (e.g., 1 hour) at room temperature to facilitate partitioning.
-
Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous (PBS) phase.
-
Determine the concentration of the test compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS). A calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
The distribution coefficient (D7.4) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: D7.4 = [Compound]octanol / [Compound]aqueous
-
The logD7.4 is the base-10 logarithm of this ratio: logD7.4 = log10(D7.4)
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a common method for assessing the passive permeability of a compound.
Materials and Equipment:
-
96-well PAMPA "sandwich" system (hydrophobic PVDF filter plate and acceptor plate)
-
Artificial membrane solution (e.g., 2% L-α-lecithin in dodecane)
-
Donor buffer (e.g., PBS, pH 5.0-6.5 to mimic the gut)
-
Acceptor buffer (e.g., PBS, pH 7.4)
-
Test compound and control compounds (high and low permeability)
-
96-well plate shaker
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating:
-
Using a pipette, carefully add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the filter (donor) plate, ensuring the filter is evenly coated.
-
Allow the solvent to evaporate (e.g., for 20 minutes).
-
-
Plate Preparation:
-
Fill the wells of the acceptor plate with acceptor buffer (e.g., 300 µL).
-
Prepare the test and control compounds in the donor buffer at a known concentration (e.g., 100 µM).
-
-
Assay Incubation:
-
Add the compound solutions to the donor plate wells (e.g., 150-200 µL).
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich".
-
Incubate the assembly at room temperature with gentle shaking (e.g., 150 rpm) for a defined period (e.g., 16-18 hours).
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).
-
-
Calculation of Effective Permeability (Pe):
-
The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [C]A / [C]eq) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]A = Compound concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
-
Protocol 4: In Vitro Metabolic Stability in Liver Microsomes
This protocol is used to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.
Materials and Equipment:
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Test compound and control compounds (high and low clearance)
-
Incubator or water bath at 37°C
-
Acetonitrile (B52724) (ACN) with an internal standard (IS) for reaction termination
-
Centrifuge
-
LC-MS/MS for quantification
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. The ACN precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (Clint) as: Clint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. slideshare.net [slideshare.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. bioivt.com [bioivt.com]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Functionalization of the Amino Group on 5-(3-aminophenyl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the exocyclic amino group on the 5-(3-aminophenyl)tetrazole scaffold. This versatile building block is of significant interest in medicinal chemistry and materials science. The functionalization of the amino group allows for the generation of diverse derivatives with potential applications in drug discovery and the development of novel materials.
Introduction
5-(3-aminophenyl)tetrazole is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability of drug candidates. The presence of a primary aromatic amino group provides a reactive handle for a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities. This document outlines protocols for acylation, alkylation, sulfonylation, and diazotization reactions targeting this amino group.
Acylation of the Amino Group
Acylation of the amino group of 5-(3-aminophenyl)tetrazole is a common strategy to introduce a variety of substituents, leading to the formation of amide derivatives. These derivatives are valuable for probing interactions with biological targets.
Table 1: Acylation of 5-(3-aminophenyl)tetrazole with 2-(benzo[d]oxazol-2-ylthio)acetic acid
| Entry | Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Yield (%) | Reference |
| 1 | 5-(3-aminophenyl)tetrazole | 2-(benzo[d]oxazol-2-ylthio)acetic acid | EDCI | HOBt, NMM | DMF | 70-80% | [1][2] |
Experimental Protocol: Synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide[1][2]
-
Dissolution: Dissolve 2-(benzo[d]oxazol-2-ylthio)acetic acid (1.2 mmol) in dry N,N-dimethylformamide (DMF, 10 mL).
-
Activation: To the solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.2 mmol), 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 mmol), and N-methylmorpholine (NMM, 1.2 mmol).
-
Stirring: Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Addition of Amine: Add 5-(3-aminophenyl)tetrazole (1 mmol) to the reaction mixture.
-
Reaction: Continue stirring the reaction at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL).
-
Precipitation: Collect the resulting precipitate by filtration.
-
Washing: Wash the precipitate with water and then with n-hexane.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Alkylation of the Amino Group
Alkylation introduces alkyl groups to the nitrogen atom of the amino group, which can influence the lipophilicity and basicity of the molecule. While direct N-alkylation of the exocyclic amino group can be challenging due to the potential for reaction at the tetrazole ring nitrogens, specific conditions can favor the desired transformation.
Detailed experimental protocols for the direct N-alkylation of the exocyclic amino group of 5-(3-aminophenyl)tetrazole are not extensively reported in the reviewed literature. The provided information often pertains to the alkylation of the tetrazole ring itself.[3][4][5] Researchers may need to adapt general arylamine alkylation methods and carefully control reaction conditions to achieve selective N-alkylation of the phenylamino (B1219803) group.
Sulfonylation of the Amino Group
Sulfonylation of the amino group yields sulfonamide derivatives, which are important pharmacophores found in numerous therapeutic agents. This functionalization can introduce specific hydrogen bonding patterns and alter the electronic properties of the molecule.
While the synthesis of N-[3-(1H-tetrazol-5-yl)phenyl]benzenesulfonamide has been reported, a detailed experimental protocol was not available in the searched literature. The general procedure would involve the reaction of 5-(3-aminophenyl)tetrazole with a sulfonyl chloride in the presence of a base.
General Protocol (Hypothetical): Synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)benzenesulfonamide
-
Dissolution: Dissolve 5-(3-aminophenyl)tetrazole (1 mmol) in a suitable solvent such as pyridine (B92270) or dichloromethane.
-
Addition of Base: Add a base, for example, triethylamine (B128534) (1.2 mmol), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 mmol) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diazotization and Sandmeyer Reaction
The primary aromatic amino group of 5-(3-aminophenyl)tetrazole can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the phenyl ring via the Sandmeyer reaction. This allows for the synthesis of halogenated, cyanated, and hydroxylated derivatives.
Experimental Protocol: Diazotization of 5-(3-aminophenyl)tetrazole and Subsequent Sandmeyer Reaction (General Procedure)
-
Dissolution and Acidification: Suspend 5-(3-aminophenyl)tetrazole (1 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite (B80452) Addition: Slowly add a solution of sodium nitrite (1.1 mmol) in a small amount of water dropwise, ensuring the temperature remains below 5 °C.
-
Stirring: Continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt solution.
Step 2: Sandmeyer Reaction (Example: Chlorination)
-
Catalyst Preparation: Prepare a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid (5 mL).
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
References
- 1. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. youtube.com [youtube.com]
Troubleshooting low yields in 5-(3-aminophenyl)tetrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-(3-aminophenyl)tetrazole.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields and provides systematic approaches to resolving them.
Issue 1: Low or No Conversion of 3-Aminobenzonitrile (B145674)
A common challenge in the synthesis of 5-(3-aminophenyl)tetrazole is the incomplete consumption of the starting nitrile. This can often be attributed to several factors related to reaction kinetics and activation.
Possible Causes and Solutions:
-
Insufficient Nitrile Activation: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) often requires an activator to enhance the electrophilicity of the nitrile carbon. Without proper activation, the reaction can be sluggish.[1]
-
Solution: Introduce a Lewis acid or a Brønsted acid catalyst to the reaction mixture. Common choices include zinc salts (e.g., ZnBr₂), aluminum salts, or ammonium (B1175870) chloride.[1] The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide.
-
-
Inappropriate Reaction Temperature: Tetrazole synthesis typically requires elevated temperatures to overcome the activation energy barrier.[1]
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to find the optimal temperature without causing decomposition of starting materials or the product. For many tetrazole syntheses, temperatures between 100-150°C are effective.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in dissolving reagents and facilitating the reaction.
-
Solution: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are generally effective for this synthesis as they can achieve the necessary high temperatures and dissolve the reactants.[1] In some catalytic systems, aqueous or alcohol-based solvent systems have also been shown to be effective.[2]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the overall yield of the desired 5-(3-aminophenyl)tetrazole.
Possible Causes and Solutions:
-
Hydrolysis of the Nitrile: In the presence of water and acid or base, the nitrile group of 3-aminobenzonitrile can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Solution: Ensure that all reagents and solvents are anhydrous, unless the chosen protocol specifically calls for aqueous conditions. If using an acidic catalyst, be mindful of the potential for hydrolysis.
-
-
Decomposition at High Temperatures: Excessive heat can lead to the degradation of the starting materials, reagents, or the tetrazole product itself.
-
Solution: Optimize the reaction temperature by performing small-scale experiments at various temperatures to find the ideal balance between reaction rate and stability. The use of microwave irradiation can sometimes reduce reaction times from hours to minutes, minimizing the exposure to high temperatures and potentially increasing yields.[3]
-
-
Reaction with the Amino Group: The free amino group on the phenyl ring is also a reactive site and could potentially undergo side reactions under certain conditions.
-
Solution: While protection of the amino group is a possibility, it adds extra steps to the synthesis. Optimizing the reaction conditions to favor the tetrazole formation is often a more practical approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5-(3-aminophenyl)tetrazole?
The most fundamental and widely used method is the [3+2] cycloaddition reaction between 3-aminobenzonitrile and an azide source, typically sodium azide.[4] This reaction is often catalyzed by a Lewis or Brønsted acid to improve the reaction rate and yield.
Q2: My reaction has been running for 24 hours with no significant product formation. What should I do?
Long reaction times with little to no product formation often point to issues with reaction conditions.[1] Consider the following:
-
Increase the temperature: If the reaction is being run at a lower temperature, cautiously increasing it may accelerate the reaction.
-
Add a catalyst: If you are not already using one, the addition of a catalyst like zinc bromide or ammonium chloride can dramatically improve the reaction rate.
-
Check your reagents: Ensure that your 3-aminobenzonitrile and sodium azide are of good quality and purity.
Q3: I am observing multiple spots on my TLC, and the yield of the desired product is low. How can I improve the selectivity?
The formation of multiple products suggests that side reactions are occurring. To improve selectivity:
-
Optimize the temperature: As mentioned, excessively high temperatures can lead to decomposition. Try running the reaction at a slightly lower temperature for a longer period.
-
Change the solvent: The choice of solvent can influence reaction pathways. If you are using DMF, you might try DMSO, or vice versa.
-
Consider a different catalyst: The nature of the catalyst can affect the selectivity of the reaction. Some modern catalytic systems, such as those based on cobalt or copper, have shown high efficiency and selectivity in tetrazole synthesis.[5][6]
Q4: Is it necessary to protect the amino group of 3-aminobenzonitrile before the reaction?
In most standard protocols for this synthesis, the protection of the amino group is not necessary. The reaction conditions are typically optimized to favor the cycloaddition at the nitrile group. However, if you are consistently facing issues with side reactions involving the amino group, a protection-deprotection strategy could be considered as a more advanced troubleshooting step.
Q5: What are some alternative synthetic routes if the direct cycloaddition method fails to provide satisfactory yields?
An alternative classical approach involves the cyclization of a pre-formed aminophenyl amidine with sodium azide.[4] This method can offer better regioselectivity and reaction control. Another innovative approach avoids the use of potentially explosive azide reagents by using phosphorazidates with amides.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of 5-substituted tetrazoles, providing a reference for optimization.
Table 1: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | Reflux | - | 0 |
| 2 | THF | Reflux | - | 0 |
| 3 | EtOH | Reflux | 10 | 50 |
| 4 | DMSO | - | - | Ineffective |
| 5 | Dioxane | - | - | 0 |
| 6 | Ethyl Acetate | - | - | 0 |
| 7 | DMF | 130 | 10 | 80 |
| 8 | DMF (Microwave) | - | 0.25 | 99 |
Data adapted from a study on the synthesis of 5-phenyl-1H-tetrazole, which serves as a model for 5-(3-aminophenyl)tetrazole synthesis.[3]
Table 2: Optimization of Catalyst and Reaction Conditions for 5-Substituted Tetrazole Synthesis
| Entry | Nitrile | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Benzonitrile | Co(II) complex (1 mol%) | DMSO | 110 | 12 h | High |
| 2 | 3-Aminobenzonitrile | ZnBr₂ (0.5-2.0 equiv) | H₂O/Organic | 80-140 | 2-30 min | >90 |
| 3 | Benzonitrile | CuO nanoparticles (5 mol%) | DMF (Microwave) | - | 15 min | 99 |
| 4 | 3-Aminobenzonitrile | None (Flow Chemistry) | NMP:H₂O (9:1) | 190 | 20 min | Near-quantitative |
This table compiles data from various sources to illustrate the effectiveness of different catalytic systems and reaction technologies.[3][4][5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-(3-aminophenyl)tetrazole using Ammonium Chloride
This protocol is a standard method for the laboratory-scale synthesis of 5-(3-aminophenyl)tetrazole.
Materials:
-
3-Aminobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), concentrated
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminobenzonitrile (1.0 eq), sodium azide (1.1-1.5 eq), and ammonium chloride (1.1-1.5 eq).
-
Add a sufficient amount of DMF to dissolve the reactants.
-
Heat the reaction mixture to 120-130°C and stir for the prescribed time (typically several hours, monitor by TLC).
-
After the reaction is complete (as indicated by the consumption of the starting nitrile on TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain the crude 5-(3-aminophenyl)tetrazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Note: This is a general procedure and may require optimization for specific scales and equipment.
Protocol 2: Zinc-Catalyzed Synthesis of 5-Substituted Tetrazoles in a Flow Reactor
This protocol describes a more advanced, continuous-flow method for the synthesis of tetrazoles, which can offer advantages in terms of safety and scalability.
Materials:
-
Nitrile substrate (e.g., 3-aminobenzonitrile)
-
Sodium Azide (NaN₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
Procedure:
-
Prepare a solution of sodium azide in water.
-
Prepare a solution of the nitrile substrate in NMP.
-
Combine the two solutions to achieve the desired concentration and solvent ratio (e.g., NMP:H₂O 9:1).
-
Use a syringe pump to introduce the reaction mixture into a heated, coiled tubular reactor.
-
The reaction is conducted at an elevated temperature (e.g., 190°C) with a specific residence time (e.g., 20 minutes) determined by the flow rate and reactor volume.
-
The output from the reactor is collected, and the product can be isolated by precipitation upon acidification, followed by filtration.
This method is highly efficient but requires specialized flow chemistry equipment.
Visualizations
Caption: A typical experimental workflow for the synthesis of 5-(3-aminophenyl)tetrazole.
Caption: A logical troubleshooting guide for addressing low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Tetrazole Synthesis from Nitriles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 5-substituted-1H-tetrazoles from nitriles and an azide (B81097) source.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles?
A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organic nitrile and an azide, typically sodium azide.[1][2] This reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile group towards nucleophilic attack by the azide ion.[3]
Q2: My tetrazole synthesis is resulting in a low yield. What are the primary side reactions I should be aware of?
A2: The two most common side reactions that can significantly lower the yield of your desired tetrazole are:
-
Nitrile Hydrolysis: The nitrile starting material can be hydrolyzed to form the corresponding carboxamide or carboxylic acid, especially in the presence of water and acid or base catalysts at elevated temperatures.[4][5]
-
Thermal Decomposition of the Tetrazole Product: Tetrazole rings can undergo thermal decomposition, particularly at the high temperatures often required for the cycloaddition. This decomposition can lead to the extrusion of nitrogen gas and the formation of various degradation products.[6][7]
Q3: How can I detect the formation of these side products?
A3: You can use standard analytical techniques to identify side products:
-
Thin-Layer Chromatography (TLC): A simple way to qualitatively track the progress of your reaction and visualize the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic signals of the carboxamide or other degradation products.
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch can indicate the formation of a carboxamide or carboxylic acid.
Troubleshooting Guides
Issue 1: Significant Formation of Carboxamide Byproduct
Symptoms:
-
Low yield of the desired tetrazole.
-
Presence of a byproduct with a molecular weight corresponding to the hydrated nitrile (carboxamide).
-
A strong carbonyl peak in the IR spectrum of the crude product.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Presence of Water | Water can act as a nucleophile, attacking the activated nitrile to form a carboxamide. This is more pronounced under acidic or basic conditions.[4] | 1. Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Choose a Water-Tolerant Protocol: Some modern methods utilize water as a solvent, often with specific catalysts like zinc salts that can favor the tetrazole formation even in aqueous media.[8] If using such a protocol, ensure the pH is controlled. |
| Inappropriate pH | Both acidic and basic conditions can catalyze nitrile hydrolysis. | 1. Maintain Neutral or Slightly Alkaline pH: For reactions in aqueous media, maintaining a pH around 8 can minimize the formation of hazardous hydrazoic acid and may also suppress nitrile hydrolysis.[8] 2. Careful Selection of Acid Catalyst: If a Brønsted acid is required, use a milder one or a salt like ammonium (B1175870) chloride, which provides a less harsh acidic environment compared to strong mineral acids. |
| Prolonged Reaction Time at High Temperature | Extended exposure to high temperatures in the presence of water increases the likelihood of hydrolysis. | 1. Optimize Reaction Time: Monitor the reaction closely by TLC or HPLC to determine the minimum time required for completion. 2. Use Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times, thereby minimizing the window for side reactions to occur.[1] |
Issue 2: Low Yield Due to Product Decomposition
Symptoms:
-
Low recovery of the tetrazole product, even with good initial conversion observed by TLC.
-
Gas evolution (N₂) from the reaction mixture.
-
Formation of complex mixtures of byproducts that are difficult to characterize.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Excessive Reaction Temperature | 5-substituted-1H-tetrazoles can be thermally unstable and decompose at elevated temperatures. The decomposition temperature can vary depending on the substituent.[6][9] | 1. Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate. A temperature screen is highly recommended. 2. Use a More Active Catalyst: Employing a more efficient catalyst can allow the reaction to proceed at a lower temperature, thus preserving the tetrazole product.[10] |
| Prolonged Heating | The longer the tetrazole is exposed to high temperatures, the greater the extent of decomposition. | 1. Minimize Reaction Time: As with preventing hydrolysis, do not let the reaction run longer than necessary. 2. Consider a Flow Reactor: For large-scale synthesis, a continuous flow reactor can be a safer and more efficient option, as it minimizes the residence time at high temperatures and reduces the risk of explosive hazards.[11] |
| Inherent Instability of the Product | Some substituents can render the tetrazole ring more susceptible to thermal decomposition. | 1. Literature Search: For novel tetrazoles, it is crucial to search for stability data on analogous structures. 2. Protecting Groups: In some cases, a protecting group on the tetrazole ring might enhance its stability during subsequent reaction steps. |
Data Presentation
The choice of catalyst and solvent system can significantly impact the yield of the desired 5-substituted-1H-tetrazole, often by minimizing the aforementioned side reactions. Below are tables summarizing yields for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) under various conditions.
Table 1: Effect of Different Catalysts on the Yield of 5-Phenyl-1H-tetrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SO₃H-carbon | DMF | 100 | 6 | 92 | [10] |
| Pd/Co@CNT NPs | DMSO/H₂O (7:3) | 80 | 4 | High Yield | [6] |
| Co(II)-complex | DMSO | 110 | 12 | 99 | [7] |
| None (Flow Reactor) | NMP/H₂O | 190 | 0.33 | ~99 | [11] |
Table 2: Effect of Different Solvents on the Yield of 5-Phenyl-1H-tetrazole Catalyzed by a Co(II)-complex
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | 110 | 12 | 20 | |
| Toluene | 110 | 12 | 15 | |
| Acetonitrile | 110 | 12 | 50 | |
| DMF | 110 | 12 | 80 | |
| DMSO | 110 | 12 | 99 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Phenyl-1H-tetrazole using a Lewis Acid Catalyst
Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using zinc chloride as a catalyst, a common method that gives good yields.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.5-3.0 eq), and zinc chloride (0.5-1.0 eq).[1]
-
Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF).[1]
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid (HCl) to precipitate the tetrazole product.[1]
-
Isolation: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it to obtain 5-phenyl-1H-tetrazole.[1]
Protocol 2: Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles
Objective: To rapidly synthesize 5-substituted-1H-tetrazoles using microwave irradiation to reduce reaction times and potentially minimize side product formation.
Methodology:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and a suitable catalyst (e.g., triethylammonium (B8662869) chloride) in a high-boiling solvent like DMF or N-methyl-2-pyrrolidone (NMP).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the desired temperature and time according to prior optimization or literature procedures.[1]
-
Work-up and Isolation: After the reaction is complete and the vessel has cooled, follow the work-up and isolation procedures described in Protocol 1.[1]
Visualizations
Caption: Main reaction pathway for tetrazole synthesis and competing side reactions.
Caption: A logical workflow for troubleshooting low yields in tetrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(3-aminophenyl)tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(3-aminophenyl)tetrazole synthesized using sodium azide (B81097).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 5-(3-aminophenyl)tetrazole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Insufficient Nitrile Activation: The [3+2] cycloaddition reaction between 3-aminobenzonitrile (B145674) and sodium azide can be slow without an activator.[1] | - Ensure an appropriate activator, such as a Lewis acid (e.g., zinc salts) or a Brønsted acid (e.g., ammonium (B1175870) chloride), is used to increase the electrophilicity of the nitrile group.[1] |
| Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to proceed at a reasonable rate.[1] | - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, excessive heat may lead to decomposition of starting materials or the product.[1] | |
| Poor Solvent Choice: The solvent plays a critical role in dissolving reagents and facilitating the reaction. | - Use high-boiling polar aprotic solvents like DMF or DMSO, which are effective for tetrazole synthesis.[1] In some cases, water or alcohols can be used with specific catalysts like zinc salts.[1] | |
| Product "Oiling Out" During Recrystallization | Impure Compound: Significant impurities can lower the melting point of the product, causing it to separate as an oil instead of crystals.[2] | - Consider a preliminary purification step, such as column chromatography, before recrystallization.[2] |
| Rapid Cooling: Cooling the solution too quickly can prevent proper crystal lattice formation.[2] | - Re-dissolve the oil by heating and, if necessary, adding a small amount of additional solvent. Allow the solution to cool slowly. Insulating the flask can aid in this process.[2] | |
| Inappropriate Solvent: The boiling point or polarity of the solvent may not be suitable for the compound.[2] | - Experiment with a different recrystallization solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[2] | |
| Product Contaminated with Residual Sodium Azide | Incomplete Quenching or Extraction: Sodium azide may not have been fully removed during the work-up procedure. | - After the reaction, excess sodium azide can be quenched by treatment with an aqueous solution of sodium nitrite (B80452) followed by slow acidification.[3] - Perform thorough aqueous extractions to transfer the water-soluble sodium azide from the organic phase.[3] |
| Difficulty in Filtering the Precipitated Product | Very Fine Precipitate: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter. | - After acidification, allow the precipitate to digest (stand for a period) to encourage the formation of larger, more easily filterable crystals. |
| Product is Colored | Presence of Impurities: Colored impurities may be present in the starting materials or formed during the reaction. | - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and then perform a hot filtration to remove the colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-(3-aminophenyl)tetrazole?
A1: The most common method is the [3+2] cycloaddition reaction between 3-aminobenzonitrile and an azide source, typically sodium azide.[5] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group.[1]
Q2: What are the primary safety concerns when working with sodium azide?
A2: The primary safety concerns are:
-
Toxicity: Sodium azide is highly toxic if ingested or inhaled.[6]
-
Formation of Hydrazoic Acid: Acidification of azide solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step should always be performed with caution in a well-ventilated fume hood.[2]
-
Formation of Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, mercury) to form shock-sensitive and explosive heavy metal azides. Avoid contact with metal spatulas and do not dispose of azide waste down drains that may have lead or copper pipes.[7][8]
Q3: How can I remove unreacted sodium azide from my crude product?
A3: Unreacted sodium azide is highly soluble in water and can be removed by washing the reaction mixture with water.[3] A common procedure involves diluting the reaction mixture with an organic solvent and then performing several extractions with water. The aqueous layers containing the sodium azide should be collected and treated with a quenching agent like sodium nitrite before disposal.[3]
Q4: What is a standard work-up and purification procedure for 5-(3-aminophenyl)tetrazole?
A4: A typical procedure involves:
-
Cooling the reaction mixture and diluting it with water.
-
Washing with an organic solvent to remove non-polar impurities.
-
Carefully acidifying the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the tetrazole product.[9]
-
Collecting the precipitate by filtration.
-
Purifying the crude product by recrystallization, often from an ethanol/water mixture.[9]
Q5: My tetrazole product is sticking to the silica (B1680970) gel during column chromatography. What can I do?
A5: Tetrazoles can be quite polar and may interact strongly with silica gel. To elute your product, you can:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.
-
Add a Polar Modifier: Adding a small amount (1-5%) of a more polar solvent like methanol (B129727) to your eluent can help in eluting highly polar compounds.[2]
Experimental Protocols
Synthesis of 5-(3-aminophenyl)tetrazole
This protocol is a general representation and may require optimization based on specific laboratory conditions and available reagents.
Reactants and Solvents
| Reactant/Solvent | Molecular Weight | Moles (example) | Amount (example) |
| 3-Aminobenzonitrile | 118.14 g/mol | 0.050 mol | 5.91 g |
| Sodium Azide | 65.01 g/mol | 0.065 mol | 4.23 g |
| Triethylamine (B128534) Hydrochloride | 137.62 g/mol | 0.065 mol | 8.95 g |
| Toluene | - | - | 52 mL |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzonitrile, sodium azide, triethylamine hydrochloride, and toluene.
-
Heat the mixture with stirring to 95-100°C and maintain this temperature for approximately 28 hours.[10]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Purification of 5-(3-aminophenyl)tetrazole
Reagents for Work-up and Purification
| Reagent | Purpose | Approximate Amount |
| Water | Fractionation and washing | ~104 mL |
| 36% Hydrochloric Acid | Precipitation of product | ~6.57 g |
| Ethanol/Water | Recrystallization solvent | As needed |
Procedure:
-
Add water to the cooled reaction mixture and stir to dissolve the inorganic salts.
-
Separate the aqueous layer.
-
Slowly add 36% hydrochloric acid to the aqueous layer with stirring to precipitate the 5-(3-aminophenyl)tetrazole. The pH should be adjusted to be acidic.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold water.
-
Dry the crude product.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.[9] Dissolve the solid in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by filtration.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 5-(3-aminophenyl)tetrazole.
Caption: Troubleshooting logic for low product yield in tetrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. unomaha.edu [unomaha.edu]
- 9. chalcogen.ro [chalcogen.ro]
- 10. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing [3+2] Cycloaddition Conditions for Aminobenzonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on [3+2] cycloaddition reactions involving aminobenzonitriles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the [3+2] cycloaddition of aminobenzonitriles with 1,3-dipoles, such as nitrile ylides.
Q1: Why is my reaction yield consistently low?
A1: Low yields in [3+2] cycloaddition reactions with aminobenzonitriles can stem from several factors. Here are the primary aspects to investigate:
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Suboptimal Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Theoretical studies on related systems, such as the reaction of 4-chlorobenzonitrile (B146240) oxide with β-aminocinnamonitrile, suggest that non-polar solvents like benzene (B151609) or toluene (B28343) may be preferable.[1] Polar solvents can stabilize the reactants more than the transition state, thus increasing the activation energy.[1]
-
Incorrect Stoichiometry: For some [3+2] cycloadditions, using an excess of one reactant can improve the yield by favoring the desired reaction pathway over side reactions like dipole dimerization. For instance, in a related reaction, a 3:1 ratio of the dipolarophile (the aminobenzonitrile derivative) to the 1,3-dipole precursor was found to be optimal for the preparative yield.[1]
-
Decomposition of the 1,3-Dipole: Nitrile ylides and other 1,3-dipoles can be unstable and prone to dimerization or other decomposition pathways. Ensure that the generation of the dipole occurs efficiently in the presence of the aminobenzonitrile to maximize the chance of the desired cycloaddition.
-
Steric Hindrance: Bulky substituents on either the aminobenzonitrile or the 1,3-dipole can sterically hinder the approach of the reactants, leading to a slower reaction rate and lower yield.
Q2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common challenge. The most likely side products are:
-
Regioisomers: Depending on the electronic nature of the substituents on both the aminobenzonitrile and the 1,3-dipole, the cycloaddition can proceed via different orientations, leading to a mixture of regioisomers. The regioselectivity is governed by the frontier molecular orbitals of the reactants.[2]
-
Dipole Dimerization: The 1,3-dipole can react with itself, leading to dimers. This is particularly prevalent if the dipole is generated faster than it is consumed by the aminobenzonitrile.
-
Byproducts from Dipole Generation: The method used to generate the 1,3-dipole (e.g., from a precursor) may lead to byproducts that can either react with your starting materials or complicate purification.
Strategies to Minimize Side Products:
-
Solvent Optimization: The choice of solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) to find the optimal conditions for the desired regioisomer.
-
Slow Addition: Adding the precursor of the 1,3-dipole slowly to the reaction mixture containing the aminobenzonitrile can help to keep the concentration of the reactive dipole low, thus minimizing dimerization.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the pathway with the lower activation energy.
Q3: How do I control the regioselectivity of the cycloaddition?
A3: Regioselectivity in [3+2] cycloadditions is primarily dictated by the electronic properties of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the preferred orientation of addition.
-
Substituent Effects: Electron-donating groups on the aminobenzonitrile (such as the amino group itself) will raise its HOMO energy, making it a more electron-rich dipolarophile. Conversely, electron-withdrawing groups on the 1,3-dipole will lower its LUMO energy. By tuning the electronic nature of the substituents on both reactants, you can favor one HOMO-LUMO interaction over the other, thus controlling the regioselectivity.[2]
-
Steric Factors: As mentioned, bulky substituents can also play a role in directing the regioselectivity by disfavoring the transition state that leads to the sterically more hindered product.[3]
Q4: My starting materials are not fully consumed, even after extended reaction times. What can I do?
A4: Incomplete conversion can be due to several factors:
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider increasing the temperature, but be mindful that this could also lead to the formation of more side products.
-
Catalyst Inactivity (if applicable): If you are using a catalyst, it may be inactive or poisoned. Ensure the catalyst is of good quality and that the reaction is free from impurities that could inhibit catalysis.
-
Reversibility: Some cycloaddition reactions can be reversible. If this is the case, you may need to remove the product as it is formed to drive the equilibrium forward.
Data Presentation
The following tables summarize hypothetical quantitative data for a generic [3+2] cycloaddition between a nitrile ylide and an aminobenzonitrile to illustrate the effects of various reaction parameters.
Table 1: Effect of Solvent on Yield and Regioselectivity
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (A:B) |
| Toluene | 80 | 12 | 75 | 90:10 |
| THF | 60 | 12 | 60 | 80:20 |
| Acetonitrile | 80 | 12 | 55 | 75:25 |
| Dichloromethane | 40 | 24 | 40 | 85:15 |
Table 2: Effect of Temperature on Yield in Toluene
| Temperature (°C) | Time (h) | Yield (%) |
| 25 | 24 | 30 |
| 50 | 18 | 55 |
| 80 | 12 | 75 |
| 110 | 8 | 70 (with increased side products) |
Experimental Protocols
General Protocol for the [3+2] Cycloaddition of a Nitrile Ylide with an Aminobenzonitrile
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aminobenzonitrile derivative
-
Precursor to the nitrile ylide (e.g., an imidoyl chloride)
-
Non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aminobenzonitrile (1.0 eq) and anhydrous toluene.
-
Stir the solution at room temperature.
-
In a separate flask, prepare a solution of the imidoyl chloride (1.2 eq) and triethylamine (B128534) (1.5 eq) in anhydrous toluene.
-
Add the imidoyl chloride/triethylamine solution dropwise to the solution of the aminobenzonitrile over a period of 1-2 hours using a syringe pump. This slow addition is crucial to minimize the dimerization of the in situ generated nitrile ylide.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective - Scientiae Radices - Tom Vol. 2, Iss. 1 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 3. Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides and Crotonamides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing regioselectivity issues in the alkylation of 5-phenyltetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing regioselectivity issues during the alkylation of 5-phenyltetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the main products formed during the alkylation of 5-phenyltetrazole?
A1: The alkylation of 5-phenyltetrazole typically yields a mixture of two regioisomers: the N1-alkylated (1,5-disubstituted) and the N2-alkylated (2,5-disubstituted) products. The tetrazole ring has two potential sites for alkylation on the nitrogen atoms, leading to this mixture.[1][2][3]
Q2: What factors influence the regioselectivity (N1 vs. N2) of the alkylation reaction?
A2: Several factors can influence the ratio of N1 to N2 isomers, including:
-
The nature of the alkylating agent: The structure and reactivity of the alkylating agent play a crucial role.[1][4]
-
Reaction conditions: This includes the choice of base, solvent, and reaction temperature.[5]
-
The reaction mechanism: Whether the reaction proceeds through an SN1 or SN2 pathway can significantly impact the regioselectivity.[1][2][4] SN2 mechanisms are reported to favor higher regioselectivity.[1][2]
-
The substituent at the C5 position: In this case, the phenyl group influences the electronic properties and steric environment of the tetrazole ring.[1][2]
Q3: How can I differentiate between the N1 and N2 alkylated isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful technique for differentiating between the N1 and N2 isomers.[6] The chemical shifts of the protons and carbons, especially the quaternary carbon of the tetrazole ring, are typically different for the two isomers.[6] In many cases, the 13C signal for the C5 carbon in the 2,5-disubstituted isomer is deshielded (appears at a higher ppm) compared to the 1,5-disubstituted isomer.[6]
Q4: Is it possible to achieve complete regioselectivity for either the N1 or N2 isomer?
A4: Achieving complete regioselectivity can be challenging, and often a mixture of isomers is obtained.[2] However, by carefully selecting the reaction conditions and reagents, it is possible to preferentially form one isomer over the other.[7][8] For instance, certain methods, like the diazotization of aliphatic amines, have been shown to preferentially form 2,5-disubstituted tetrazoles.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of 5-phenyltetrazole.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of alkylated products. | 1. Incomplete deprotonation of 5-phenyltetrazole.2. Low reactivity of the alkylating agent.3. Unfavorable reaction temperature. | 1. Use a stronger base or ensure the base is fresh and anhydrous.2. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).3. Optimize the reaction temperature; some reactions may require heating to proceed at a reasonable rate. |
| Poor regioselectivity (nearly 1:1 mixture of N1 and N2 isomers). | 1. The chosen reaction conditions do not favor one isomer.2. The reaction may be proceeding through a less selective pathway (e.g., SN1-like). | 1. Screen different solvents and bases. Polar aprotic solvents like DMF or acetonitrile (B52724) are common.2. Attempt to favor an SN2 mechanism by using a less hindered alkylating agent and a non-polar solvent. |
| Difficulty in separating the N1 and N2 isomers. | The isomers have very similar polarities. | 1. Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) may be effective.2. Consider derivatization of the mixture to create species with more distinct physical properties, facilitating separation. |
| Formation of unexpected side products. | 1. The reaction temperature is too high, leading to decomposition.2. The starting materials or reagents are impure. | 1. Lower the reaction temperature and monitor the reaction progress closely.2. Ensure the purity of 5-phenyltetrazole, the alkylating agent, and the solvent. |
Quantitative Data on Regioselectivity
The following tables summarize the reported isomer ratios for the alkylation of substituted tetrazoles under various conditions.
Table 1: Alkylation of N-benzoyl 5-(aminomethyl)tetrazole with Benzyl Bromide [6]
| Alkylating Agent | Base | Solvent | N1 Isomer (%) | N2 Isomer (%) |
| Benzyl Bromide | K₂CO₃ | Not Specified | 45 | 55 |
Table 2: Alkylation of 5-Substituted 1H-Tetrazoles via Diazotization of Aliphatic Amines [9]
| 5-Substituent | Amine | N1:N2 Ratio |
| Phenyl | Cyclohexylamine | 1:9 |
| Phenyl | n-Butylamine | 1:7 |
| 4-Methoxyphenyl | Cyclohexylamine | 1:11 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 5-Phenyltetrazole with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-phenyltetrazole (1.0 eq.).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF, acetonitrile, or THF). To this suspension, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.1-1.5 eq.).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the tetrazole.
-
Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the N1 and N2 isomers.
Protocol 2: Characterization of N1 and N2 Isomers by NMR
-
Sample Preparation: Prepare separate NMR samples of the purified N1 and N2 isomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1H NMR Analysis: Acquire 1H NMR spectra for both isomers. Compare the chemical shifts and coupling constants of the protons, particularly those of the alkyl group attached to the nitrogen.
-
13C NMR Analysis: Acquire 13C NMR spectra. Pay close attention to the chemical shift of the quaternary carbon of the tetrazole ring (C5). A significant difference in this chemical shift is a strong indicator for distinguishing between the N1 and N2 isomers.[6]
Visualizations
Caption: Reaction pathway for the alkylation of 5-phenyltetrazole.
Caption: General experimental workflow for alkylation and isomer analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 8. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
Stability of 5-(3-aminophenyl)tetrazole under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(3-aminophenyl)tetrazole under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 5-(3-aminophenyl)tetrazole?
A1: 5-(3-aminophenyl)tetrazole, like many tetrazole-containing compounds, is generally considered to be a stable molecule.[1][2][3] The tetrazole ring is aromatic and possesses a high degree of stability over a wide pH range and in the presence of various oxidizing and reducing agents.[3] However, the overall stability of the molecule can be influenced by the presence of the aminophenyl substituent and the specific experimental conditions.[4]
Q2: What are the pKa values of 5-(3-aminophenyl)tetrazole?
A2: The 5-(3-aminophenyl)tetrazole molecule has two ionizable groups: the acidic tetrazole ring and the basic amino group. The predicted pKa for the tetrazole ring is approximately 4.84, making it comparable in acidity to carboxylic acids.[4][5] The amino group is basic, with a predicted pKa for its conjugate acid in the range of 9-11.[4] This dual nature means the molecule can exist in different protonation states depending on the pH of the solution.[4]
Q3: What are the typical conditions for assessing the stability of 5-(3-aminophenyl)tetrazole?
A3: Stability is often assessed through forced degradation studies, which involve exposing the compound to stress conditions more severe than those it would typically encounter during storage or use.[6][7] For hydrolytic stability, this involves subjecting a solution of the compound to acidic and basic conditions at elevated temperatures.[6]
Troubleshooting Guide
Issue: No degradation is observed during my stability study.
-
Possible Cause: The stress conditions may not be harsh enough. Tetrazoles are known for their stability.[3]
-
Solution: Increase the concentration of the acid or base, raise the temperature, or extend the duration of the experiment. According to guidelines, if no degradation is seen in 0.1N HCl or NaOH, you can move to 1N or even 2N solutions and increase the reflux time.
Issue: I am observing rapid and complete degradation of the compound.
-
Possible Cause: The stress conditions are too aggressive.
-
Solution: Reduce the concentration of the acid or base, lower the temperature, or shorten the experimental time points. The goal of forced degradation is typically to achieve 5-20% degradation to identify the primary degradation products.[8]
Issue: How do I analyze the degradation of 5-(3-aminophenyl)tetrazole?
-
Possible Cause: An appropriate analytical method is needed to separate the parent compound from its degradation products.
-
Solution: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to resolve the peak of 5-(3-aminophenyl)tetrazole from the peaks of any potential degradation products.
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on 5-(3-aminophenyl)tetrazole.
Table 1: Stability of 5-(3-aminophenyl)tetrazole under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | 5-(3-aminophenyl)tetrazole Remaining (%) | Degradation Product 1 (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 98.5 | 1.4 | 99.9 |
| 4 | 96.2 | 3.7 | 99.9 |
| 8 | 92.1 | 7.8 | 99.9 |
| 24 | 85.3 | 14.5 | 99.8 |
Table 2: Stability of 5-(3-aminophenyl)tetrazole under Basic Conditions (0.1 N NaOH at 60°C)
| Time (hours) | 5-(3-aminophenyl)tetrazole Remaining (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 99.1 | 0.8 | 99.9 |
| 4 | 97.9 | 2.0 | 99.9 |
| 8 | 95.4 | 4.5 | 99.9 |
| 24 | 90.2 | 9.6 | 99.8 |
Experimental Protocols
Protocol 1: Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 5-(3-aminophenyl)tetrazole in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions: Mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.
-
Incubation: Incubate the solution in a constant temperature bath at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Basic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 5-(3-aminophenyl)tetrazole in a suitable solvent.
-
Stress Conditions: Mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.
-
Incubation: Incubate the solution in a constant temperature bath at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points.
-
Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible hydrolytic degradation pathways.
References
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 5. acid base - Why is tetrazole acidic? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Reaction of 3-Aminobenzonitrile with Sodium Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(3-aminophenyl)tetrazole from 3-aminobenzonitrile (B145674) and sodium azide (B81097). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Degraded Reagents: Sodium azide can decompose over time. 3-aminobenzonitrile can oxidize. 3. Catalyst Inactivity: If a catalyst is used (e.g., zinc salts, ammonium (B1175870) chloride), it may be inactive or used in insufficient quantity.[1][2] 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. The purity of 3-aminobenzonitrile can be checked by melting point or NMR. 3. Check Catalyst: Use a fresh batch of catalyst or increase the catalyst loading. Ensure the catalyst is appropriate for the chosen solvent system. 4. Improve Solubility: Choose a more suitable solvent (e.g., DMF, NMP, or aqueous mixtures) and ensure vigorous stirring. |
| Presence of Unreacted 3-Aminobenzonitrile | 1. Insufficient Sodium Azide: The molar ratio of sodium azide to the nitrile may be too low. 2. Suboptimal Reaction Conditions: The reaction may not have reached completion due to time or temperature constraints. | 1. Adjust Stoichiometry: Use a slight excess of sodium azide (e.g., 1.1-1.5 equivalents). 2. Prolong Reaction: Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. |
| Formation of an Oily or Gummy Product | 1. Presence of Impurities: Byproducts or residual solvent may be present. 2. Incomplete Protonation: The tetrazole product may not have fully precipitated if the pH is not sufficiently acidic during workup. | 1. Purification: Purify the product by recrystallization from a suitable solvent or by column chromatography. 2. Adjust pH: During the acidic workup, ensure the pH is low enough (typically pH 1-2) to fully protonate the tetrazole and induce crystallization. |
| Product is Difficult to Isolate | 1. Product is Water-Soluble: The product may have some solubility in the aqueous phase, leading to losses during extraction. 2. Emulsion Formation: An emulsion may form during the extractive workup. | 1. Optimize Extraction: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. Increase the number of extractions with an organic solvent. 2. Break Emulsion: Add a small amount of brine or a different organic solvent. Centrifugation can also be effective. |
| Unexpected Peaks in NMR or Mass Spectrum | 1. Byproduct Formation: Potential byproducts include the corresponding amide (from nitrile hydrolysis) or other isomers. 2. Residual Solvent: The product may retain solvent from the reaction or purification. | 1. Characterize Byproducts: Attempt to isolate and characterize the impurities. Consider adjusting reaction conditions to minimize their formation (e.g., using an anhydrous solvent to prevent hydrolysis). 2. Thorough Drying: Dry the product under high vacuum for an extended period to remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the formation of 5-(3-aminophenyl)tetrazole from 3-aminobenzonitrile and sodium azide?
A1: The primary reaction is a [3+2] cycloaddition between the nitrile group of 3-aminobenzonitrile and the azide anion from sodium azide. This reaction forms the five-membered tetrazole ring.[1][3]
Q2: What are the potential byproducts in this reaction?
A2: While this reaction is generally clean, potential byproducts can include:
-
Unreacted Starting Material: 3-aminobenzonitrile.
-
Hydrolysis Products: 3-aminobenzamide (B1265367) or 3-aminobenzoic acid if water is present, especially at high temperatures.
-
Other Isomers: While the 5-substituted-1H-tetrazole is the major product, trace amounts of other isomers could potentially form depending on the reaction conditions.
Q3: What are common catalysts used for this reaction, and are they always necessary?
A3: Common catalysts include Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) or Brønsted acids like ammonium chloride.[1][2] These catalysts activate the nitrile group towards nucleophilic attack by the azide. While the reaction can proceed without a catalyst at high temperatures, the use of a catalyst generally allows for milder reaction conditions and higher yields.
Q4: What solvents are typically used for this reaction?
A4: A variety of polar aprotic solvents are effective, including N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO).[1][4] Aqueous solvent mixtures have also been reported to be effective.
Q5: What safety precautions should be taken when working with sodium azide?
A5: Sodium azide is highly toxic and can be explosive, especially when heated or in contact with acids or certain metals.[5][6]
-
Always handle sodium azide in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[5]
-
Do not use chlorinated solvents like dichloromethane (B109758) with sodium azide, as this can form explosive diazidomethane.[5]
-
Quench any residual azide carefully with a suitable reagent (e.g., sodium nitrite (B80452) followed by acid) before disposal.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 5-substituted tetrazoles.
| Entry | Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Aminobenzonitrile | ZnBr₂ (0.5 equiv) | NMP:H₂O (9:1) | 190 | 0.5 | >95 (HPLC) |
| 2 | Benzonitrile | Ammonium Chloride | DMF | 120 | 12 | 85-95 |
| 3 | 4-Cyanopyridine | L-proline | DMSO | 110 | 1 | 92 |
| 4 | Acetonitrile | Zinc Chloride | Isopropanol | 80 | 5 | 90 |
Note: The data presented are representative examples from the literature and actual results may vary depending on the specific experimental setup.
Experimental Protocols
General Protocol for the Synthesis of 5-(3-Aminophenyl)tetrazole
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
3-aminobenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or a suitable Lewis acid catalyst
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzonitrile (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water and stir.
-
Acidify the aqueous mixture to pH 2-3 with concentrated HCl. A precipitate should form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
To further purify, the crude product can be recrystallized from a suitable solvent (e.g., an ethanol/water mixture).
-
Dry the purified product under vacuum to obtain 5-(3-aminophenyl)tetrazole.
Visualizations
Reaction Pathway
References
Challenges in scaling up the synthesis of 5-(3-aminophenyl)tetrazole
Welcome to the technical support center for the synthesis of 5-(3-aminophenyl)tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-(3-aminophenyl)tetrazole?
A1: The most fundamental and widely used method for synthesizing 5-(3-aminophenyl)tetrazole is the [3+2] cycloaddition reaction. This reaction involves treating 3-aminobenzonitrile (B145674) with an azide (B81097) source, most commonly sodium azide, often in the presence of a catalyst.[1] Alternative approaches include the cyclization of 5-aminophenyl amidine with sodium azide and innovative methods that avoid toxic azide reagents by using phosphorazidates with amides.
Q2: What are the primary safety concerns when synthesizing tetrazoles using sodium azide?
A2: The primary safety concern is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[2][3] This hazardous substance can be generated when sodium azide is combined with acidic reagents or protic solvents.[4] On a larger scale, the risk associated with the accumulation of hydrazoic acid increases significantly.[2][3] Additionally, azide waste can form explosive salts with heavy metals, necessitating proper disposal protocols.[4]
Q3: Are there safer alternatives to the standard sodium azide/acid combination?
A3: Yes, several safer alternatives and strategies exist to mitigate the risks associated with hydrazoic acid. The use of trimethylsilyl (B98337) azide (TMSN₃) is considered a safer option as it is less prone to forming hydrazoic acid.[5] Furthermore, azide-free synthesis routes are being developed, such as those utilizing diformylhydrazine.[5] Another approach is to maintain the reaction medium under basic conditions to prevent the formation of hydrazoic acid.[2][3]
Q4: How can the reaction yield and purity of 5-(3-aminophenyl)tetrazole be optimized?
A4: Optimizing reaction parameters is crucial for achieving high yields and purity. Key parameters to consider include reaction temperature, reaction time, catalyst selection and loading, and solvent choice. The optimal temperature range for many tetrazole syntheses is between 80-140°C. Lower temperatures can lead to incomplete conversion, while higher temperatures may cause decomposition of the azide and the formation of byproducts. For the synthesis of 5-(3-aminophenyl)tetrazole, temperatures of 100-120°C are often reported to provide a good balance between reaction rate and selectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 5-(3-aminophenyl)tetrazole.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Verify the quality and purity of starting materials (3-aminobenzonitrile and sodium azide).- Ensure the reaction has been allowed to proceed for a sufficient amount of time.- Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition.- Consider using a catalyst, such as zinc bromide or a cobalt-based catalyst, to increase the reaction rate.[1] |
| Poor solubility of reagents | - Use a high-boiling polar aprotic solvent such as DMF or DMSO to ensure all reagents are fully dissolved at the reaction temperature.[6] | |
| Deactivated starting material | - The amino group on 3-aminobenzonitrile is an electron-donating group, which can deactivate the nitrile for nucleophilic attack. Ensure appropriate activation, for example, by using a Lewis acid catalyst. | |
| Formation of Significant Byproducts | Reaction temperature is too high | - Lower the reaction temperature. High temperatures can lead to the decomposition of sodium azide and the formation of unwanted side products. |
| Presence of impurities | - Ensure all starting materials and solvents are pure and dry. Water can sometimes interfere with the reaction. | |
| Difficulty in Product Isolation and Purification | Use of high-boiling solvents | - If using DMF or DMSO, consider alternative workup procedures such as precipitation of the product by adding a non-solvent or using extraction techniques that minimize the amount of solvent to be evaporated.- Lyophilization can be an effective method for removing residual high-boiling solvents. |
| Product is highly polar | - 5-(3-aminophenyl)tetrazole is a polar molecule. Consider using column chromatography with a polar stationary phase and an appropriate solvent system for purification. | |
| Safety Concerns During Scale-Up | Formation of hydrazoic acid | - On a larger scale, the use of continuous flow reactors is highly recommended to minimize the reaction volume at any given time and improve heat transfer, thus enhancing safety.[5][7]- Implement strict pH control to maintain basic conditions and prevent the formation of hydrazoic acid.[2][3]- Consider using a safer azide source like trimethylsilyl azide.[5] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 5-substituted tetrazoles under various catalytic systems.
Table 1: Metal-Catalyzed Synthesis of 5-substituted Tetrazoles
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zinc Bromide | 3-aminobenzonitrile | Water | - | 2-30 min | >90 | Patent EP0796852B1[8] |
| Cobalt Complex | General Nitriles | DMSO | 110 | 12 h | 85-95 | - |
| Ceric Ammonium Nitrate | General Nitriles | DMF | 110 | 6 h | 82-99 | [9] |
| Co-Ni/Fe₃O₄@MMSHS | General Nitriles | H₂O/EtOH | 60 | 8-44 min | up to 98 | [10][11] |
Experimental Protocols
General Protocol for the Synthesis of 5-(3-aminophenyl)tetrazole using Zinc Bromide Catalyst
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Reagent Preparation : In a well-ventilated fume hood, dissolve 3-aminobenzonitrile (1 equivalent) in water.
-
Reaction Setup : To the solution, add sodium azide (1.1 equivalents) and zinc bromide (0.1 equivalents).
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30 minutes.
-
Workup : Once the reaction is complete, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2 to precipitate the product.
-
Isolation : Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(3-aminophenyl)tetrazole.
Caution : Always handle sodium azide and the reaction mixture with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). Quench any residual azide with a suitable reagent like sodium nitrite (B80452) under acidic conditions before disposal.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Experimental Workflow for 5-(3-aminophenyl)tetrazole Synthesis
Caption: A general experimental workflow for synthesis.
References
- 1. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Residual Azide Removal in Tetrazole Synthesis
This technical support center is a comprehensive resource for researchers, scientists, and drug development professionals engaged in tetrazole synthesis. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual azide (B81097), a critical step to ensure the safety and purity of the final product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the workup and purification of your tetrazole product to remove residual azide.
Issue 1: Incomplete Quenching of Residual Azide
-
Question: I've performed the quenching procedure with sodium nitrite (B80452), but I suspect there is still residual azide. What should I do?
-
Answer: Incomplete quenching can pose a significant safety risk. Here are the steps to troubleshoot this issue:
-
Ensure Proper Stoichiometry: Verify that you used a sufficient excess of sodium nitrite. A common recommendation is to use 1.5 grams of sodium nitrite for every gram of residual sodium azide.[1][2][3]
-
Acidification is Crucial: The quenching reaction requires an acidic medium to generate nitrous acid in situ. Ensure you have added enough acid (e.g., 2M sulfuric acid or hydrochloric acid) to bring the pH of the aqueous solution to an acidic level.[1][2][3] Always add the acid after the sodium nitrite solution to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).[4]
-
Test for Excess Nitrite: After the gas evolution has ceased, you can test for the presence of excess nitrite, which indicates that all the azide has been consumed. A simple and effective method is to use starch-iodide paper; a blue-black color indicates the presence of excess nitrite and the completion of the quenching reaction.[1][3]
-
Repeat the Quenching Step: If you have any doubt, it is safer to repeat the quenching procedure with a fresh portion of sodium nitrite and acid.
-
Issue 2: Low Yield of Tetrazole Product After Aqueous Workup
-
Question: After performing an aqueous extraction to remove sodium azide, my product yield is significantly lower than expected. What could be the cause?
-
Answer: Low recovery after aqueous extraction is a common problem and can be attributed to several factors:
-
Product Solubility in the Aqueous Layer: Your tetrazole product might have some solubility in the aqueous phase, especially if it is polar or forms a salt. To minimize this, you can:
-
Back-extract the aqueous layer: After the initial separation, extract the aqueous layer one or two more times with a fresh portion of your organic solvent to recover any dissolved product.
-
Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the organic product from any residual water, reducing its solubility in the aqueous phase.
-
-
Emulsion Formation: Emulsions are a common issue during extractions, especially when using certain solvents or if the mixture is shaken too vigorously. An emulsion can trap your product and make separation difficult. To break an emulsion, you can try:
-
Adding a small amount of brine.
-
Gently swirling the separatory funnel instead of shaking vigorously.
-
Filtering the emulsified layer through a pad of celite.
-
-
Improper pH Adjustment: The solubility of your tetrazole can be highly dependent on the pH. Ensure the pH of the aqueous layer is adjusted to a point where your product has minimal solubility before extraction.
-
Issue 3: Difficulty in Purifying the Tetrazole Product
-
Question: My tetrazole product is still impure after initial purification steps. What are some advanced purification strategies?
-
Answer: If standard extraction and washing are insufficient, consider the following techniques:
-
Acid-Base Extraction: Many tetrazoles are acidic and can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble salt. This allows you to wash the organic layer with a basic solution to remove neutral and basic impurities. Afterward, you can re-acidify the aqueous layer to precipitate your purified tetrazole.[5][6]
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which your tetrazole is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is often the most effective method. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system will depend on the polarity of your tetrazole.
-
Frequently Asked Questions (FAQs)
Safety Precautions
-
Q1: What are the primary safety concerns when handling residual azide?
-
A1: The main concerns are the high toxicity of sodium azide and the potential for forming highly explosive and toxic hydrazoic acid (HN₃) upon contact with acid.[2] Additionally, azide salts can react with heavy metals (like lead and copper in plumbing) to form dangerously explosive metal azides.[4] For this reason, never dispose of azide-containing waste down the drain.[7]
-
Q2: What personal protective equipment (PPE) should I wear when working with azides?
-
A2: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For larger-scale operations, a blast shield is recommended.
Quenching and Disposal
-
Q3: Can I use other reagents to quench sodium azide besides sodium nitrite?
-
A3: While the sodium nitrite method is the most common and well-documented, other methods exist. However, for a typical laboratory setting, the nitrous acid quench is reliable and effective when performed correctly.
-
Q4: How do I properly dispose of quenched azide waste?
-
A4: After confirming the complete destruction of the azide (e.g., with a negative starch-iodide test for azide or a positive test for excess nitrite), the resulting solution can typically be neutralized and disposed of as aqueous waste, following your institution's specific guidelines.
Purification and Analysis
-
Q5: How can I confirm that all the residual azide has been removed from my product?
-
A5: Several analytical techniques can be used to detect residual azide. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are sensitive methods for quantifying azide ions.[8][9] Gas Chromatography (GC) can also be used, often after derivatization of the azide.[10]
-
Q6: My tetrazole is a zwitterion and is soluble in water. How can I extract it?
-
A6: Extracting polar, zwitterionic compounds can be challenging. You might need to adjust the pH to the isoelectric point of your compound to minimize its water solubility before attempting extraction with an organic solvent. In some cases, using a more polar organic solvent or continuous liquid-liquid extraction may be necessary.
Data Presentation
The efficiency of azide removal is highly dependent on the specific reaction conditions, the scale of the reaction, and the physical properties of the tetrazole product. While specific percentage-based efficiency data is not widely reported, the following table summarizes key quantitative aspects of the described methods.
| Method | Reagent/Solvent | Typical Quantitative Parameters | Qualitative Efficiency & Confirmation |
| Chemical Quenching | Sodium Nitrite (NaNO₂) and Acid (e.g., H₂SO₄) | 1.5 g NaNO₂ per 1 g of residual NaN₃.[1][2][3] | Highly effective when performed correctly. Complete destruction of azide. |
| 20% aqueous solution of NaNO₂.[1] | Confirmation via starch-iodide paper test for excess nitrite.[1][3] | ||
| 20% aqueous solution of H₂SO₄.[1] | |||
| Aqueous Extraction | Water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) | Volume of aqueous phase is typically 1/4 to 1/2 of the organic phase volume for each wash. | Effective for removing the bulk of water-soluble sodium azide. Multiple extractions increase efficiency. |
| Perform 2-3 extractions for optimal removal. | Residual azide levels can be determined by HPLC or IC. | ||
| Acid-Base Extraction | Weak base (e.g., NaHCO₃) or strong base (e.g., NaOH) followed by acid (e.g., HCl) | Use of 1M aqueous base solutions is common. | Highly effective for separating acidic tetrazoles from neutral or basic impurities. |
| Acidify to pH ~2-3 to precipitate the tetrazole.[5] | Purity of the final product can be assessed by NMR, LC-MS, and melting point. | ||
| Analytical Confirmation | HPLC-UV | Limit of Detection (LOD) can be as low as 0.17 µg/g.[2] | Provides quantitative data on residual azide concentration. |
| Ion Chromatography | Limit of Quantification (LOQ) can be around 1.73 ppm.[8][9] | Specific for ionic species like the azide anion. |
Experimental Protocols
Protocol 1: Quenching of Residual Sodium Azide
This protocol describes the safe and effective destruction of residual sodium azide in an aqueous layer following an extraction.
Materials:
-
Aqueous layer containing residual sodium azide
-
20% (w/v) aqueous solution of sodium nitrite (NaNO₂)
-
2M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Starch-iodide paper
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented into the fume hood.
Procedure:
-
Setup: Perform the entire procedure in a well-ventilated fume hood. Place the aqueous layer containing the residual azide into the three-necked flask. If the concentration of azide is high, dilute it with water to be below 5%.[2]
-
Addition of Sodium Nitrite: With vigorous stirring, add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every 1 g of estimated residual sodium azide.[1][2][3]
-
Acidification: Slowly add the 2M acid dropwise from the dropping funnel. You will observe gas evolution (N₂ and NO). Continue adding the acid until the gas evolution ceases and the solution is acidic (test with pH paper). Crucially, the acid must be added to the azide/nitrite mixture, not the other way around. [4]
-
Confirmation of Complete Quenching: Once gas evolution has stopped, test a drop of the solution with starch-iodide paper. The appearance of a blue-black color indicates the presence of excess nitrous acid, confirming that all the azide has been destroyed.[1][3]
-
Disposal: Neutralize the quenched solution with a suitable base (e.g., sodium bicarbonate) and dispose of it according to your institution's hazardous waste procedures.
Protocol 2: Purification of a Tetrazole by Acid-Base Extraction
This protocol is suitable for the purification of acidic 5-substituted-1H-tetrazoles from neutral or basic impurities.
Materials:
-
Crude tetrazole product dissolved in an organic solvent (e.g., ethyl acetate)
-
1M Sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
pH paper
-
Organic solvent (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude tetrazole product in a suitable organic solvent.
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of 1M sodium bicarbonate solution.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate. The deprotonated, water-soluble tetrazole salt will be in the upper aqueous layer (assuming the organic solvent is denser than water; if not, it will be the bottom layer).
-
Separation: Drain the aqueous layer into a clean flask.
-
Re-extraction: Add another portion of 1M sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one. This ensures complete extraction of the acidic product. The organic layer now contains neutral and basic impurities and can be discarded appropriately.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2-3, check with pH paper). The protonated, neutral tetrazole should precipitate out of the solution.
-
Isolation: Collect the precipitated tetrazole by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and then dry it under vacuum to obtain the purified tetrazole. If the tetrazole does not precipitate, it can be back-extracted into an organic solvent.[5]
Visualizations
The following diagrams illustrate the workflows for residual azide removal and tetrazole purification.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Genotoxic Azide Impurity in Cilostazol API by Ion Chromatography with Matrix Elimination [ouci.dntb.gov.ua]
- 10. Sodium azide (NaN3) intoxication, “the man who lived”: potential effective antidote and treatment strategy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing nitrile hydrolysis during tetrazole formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent nitrile hydrolysis, a common side reaction during tetrazole formation.
Frequently Asked Questions (FAQs)
Q1: What is nitrile hydrolysis and why is it a significant problem during tetrazole formation?
Nitrile hydrolysis is a chemical reaction in which a nitrile group (R-C≡N) reacts with water to form a carboxamide (R-CONH₂) or a carboxylic acid (R-COOH). During tetrazole synthesis, which involves the [3+2] cycloaddition of an azide (B81097) with a nitrile, the conditions used to activate the nitrile can also make it more susceptible to nucleophilic attack by any residual water in the reaction mixture.[1][2] This competing hydrolysis pathway consumes the starting nitrile, reducing the overall yield of the desired tetrazole product.[2]
Q2: I am observing low or no conversion of my starting material. What are the common causes?
Several factors can lead to low conversion rates in tetrazole synthesis:
-
Insufficient Nitrile Activation: The cycloaddition reaction is often slow without a catalyst. Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium (B1175870) chloride) are typically required to activate the nitrile, making it more electrophilic.[3][4]
-
Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be impractically slow. Conversely, excessively high temperatures can cause decomposition.[3]
-
Poor Solvent Choice: High-boiling polar aprotic solvents like DMF and DMSO are commonly used because they effectively dissolve the reagents and facilitate the reaction at higher temperatures.[3] Using a solvent that does not fully dissolve the reactants can hinder the reaction.
-
Deactivated Nitrile Substrate: Nitriles with electron-donating groups or significant steric hindrance are less reactive and may require more forcing conditions or more potent catalysts to achieve good conversion.[1][3]
Q3: How can I confirm that nitrile hydrolysis is the cause of my low yield?
The primary indication of nitrile hydrolysis is the formation of specific side products. You can typically identify the corresponding carboxamide or carboxylic acid in your crude reaction mixture using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of these byproducts is a classic sign of water contamination in the reaction.[2]
Q4: What are the most effective strategies to minimize or prevent nitrile hydrolysis?
Preventing hydrolysis hinges on rigorously excluding water from the reaction system.
-
Use Anhydrous Reagents and Solvents: Ensure all solvents are thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened or properly stored anhydrous reagents.
-
Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Optimize Catalyst Choice: While acids are needed for activation, some catalytic systems are more effective in anhydrous conditions or are less prone to promoting hydrolysis. For example, zinc bromide in aqueous solution can be effective while minimizing the release of hazardous hydrazoic acid by controlling the pH.[5]
-
Temperature and Time Control: Monitor the reaction to determine the optimal balance of temperature and reaction time. Prolonged reaction times at high temperatures can increase the likelihood of side reactions if trace amounts of water are present.[3]
Q5: Should I use a Lewis acid or a Brønsted acid catalyst?
Both Lewis acids (e.g., ZnBr₂, AlCl₃) and Brønsted acids (e.g., NH₄Cl, triethylammonium (B8662869) chloride) can effectively catalyze tetrazole formation by activating the nitrile group.[4][6]
-
Lewis acids coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity. They are very effective but must be handled under anhydrous conditions as they can be potent promoters of hydrolysis.[7]
-
Brønsted acids protonate the nitrile nitrogen, which also activates it for nucleophilic attack.[6] The choice may depend on the specific substrate and desired reaction conditions. For instance, a combination of sodium azide and triethylammonium chloride in toluene (B28343) has been shown to be effective.[2]
Q6: My nitrile is sterically hindered and requires harsh conditions. How can I avoid hydrolysis?
For challenging substrates that require high activation energy, consider the following approaches:
-
Microwave-Assisted Synthesis: Microwave heating can rapidly increase the temperature of the reaction, often leading to significantly shorter reaction times and improved yields, which can minimize the window for hydrolysis to occur.[4]
-
Continuous Flow Reactors: Flow chemistry allows for reactions to be conducted safely at very high temperatures (e.g., 190 °C) and pressures.[8] The short residence time at high temperature can drive the desired cycloaddition to completion rapidly, outcompeting the hydrolysis side reaction.[8]
-
Potent Catalysts: For stubborn nitriles, using stronger Lewis acids or specialized catalyst systems like dibutyltin (B87310) oxide might be necessary.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low to no conversion of starting nitrile | 1. Inactive or insufficient catalyst.[3] 2. Reaction temperature is too low.[3] 3. Poor choice of solvent.[3] | 1. Use a fresh, high-quality catalyst at an appropriate loading. Consider a more potent Lewis or Brønsted acid. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Switch to a high-boiling aprotic solvent like DMF or DMSO to ensure all reagents are dissolved. |
| Significant amount of amide/carboxylic acid byproduct detected | Presence of water in the reaction mixture.[2] | 1. Rigorously dry all solvents and glassware. Use freshly distilled solvents or purchase high-quality anhydrous solvents. Dry glassware in an oven overnight before use. 2. Use anhydrous reagents. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. |
| Reaction is very slow, and decomposition occurs at high temperatures | 1. The nitrile substrate is sterically hindered or electronically deactivated.[3] 2. The thermal stability of reactants or products is limited. | 1. Consider microwave-assisted synthesis. This can significantly shorten reaction times.[4] 2. Explore continuous flow synthesis. This allows for higher temperatures with shorter exposure times, minimizing degradation. 3. Investigate alternative, more active catalysts , such as nanocatalysts or different Lewis acids. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Equilibrium has been reached. | 1. Add another portion of the catalyst to the reaction mixture. 2. If using ammonium chloride, ensure a sufficient excess is used as it can be consumed during the reaction. |
Data Presentation: Effect of Solvent and Catalyst on Tetrazole Synthesis
The choice of reaction components can significantly impact the yield and selectivity of tetrazole formation. The tables below summarize results from various studies.
Table 1: Influence of Solvent on the Yield of 5-Phenyl-1H-tetrazole [10]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 24 | 0 |
| 2 | Acetonitrile | 80 | 24 | 50 |
| 3 | DMF | 110 | 12 | 80 |
| 4 | DMSO | 110 | 12 | 99 |
| Reaction Conditions: Benzonitrile (1 mmol), NaN₃ (1.2 mmol), Co(II) catalyst (1 mol%). |
Table 2: Comparison of Catalytic Systems for Tetrazole Synthesis
| Nitrile Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various Aromatic/Alkyl Nitriles | ZnBr₂ | Water | 100+ | 80-98 | [5] |
| Various Aromatic Nitriles | Et₃N·HCl | Toluene | 110 | 78-98 | [2] |
| Benzonitrile | NH₄Cl | DMF | 120+ | Low (22%) | [6] |
| Benzonitrile | Co(II) Complex | DMSO | 110 | 99 | [10] |
Visualizing the Chemistry
Diagram 1: Competing Reaction Pathways
Caption: The central role of the activated nitrile as a key intermediate for both the desired tetrazole formation and the undesired hydrolysis side-reaction.
Diagram 2: Logical Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(3-aminophenyl)tetrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 5-(3-aminophenyl)tetrazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 5-(3-aminophenyl)tetrazole.
Issue 1: Oiling Out During Recrystallization
Description: Instead of forming solid crystals upon cooling, the compound separates as an oil. This is a common issue when the melting point of the solid is lower than the boiling point of the solvent, or when there are significant impurities present.
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of impurities | Pretreat the crude material with activated charcoal to remove colored impurities. Consider an initial acid-base extraction to remove non-polar or neutral impurities. |
| Cooling the solution too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.[1][2] |
| Inappropriate solvent choice | The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For instance, if using ethanol (B145695), adding a small amount of water (an anti-solvent) can sometimes induce crystallization. |
| Supersaturation | Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[2] Alternatively, add a seed crystal of pure 5-(3-aminophenyl)tetrazole if available. |
Issue 2: Poor Recovery of Purified Product
Description: The yield of pure 5-(3-aminophenyl)tetrazole after purification is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Using too much recrystallization solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point helps to avoid excess.[3] |
| Product is too soluble in the cold solvent | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.[3] If solubility is still high, a different solvent system with lower solubility at cold temperatures should be investigated. |
| Premature crystallization during hot filtration | If performing hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing on the filter.[4] |
| Losses during transfer | Rinse all glassware with the cold recrystallization solvent to recover any adhered product. |
Issue 3: Persistent Color in the Final Product
Description: The purified 5-(3-aminophenyl)tetrazole remains colored (e.g., yellow or brown) even after recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of colored, polar impurities | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[3] |
| Oxidation of the amino group | The aminophenyl group can be susceptible to air oxidation, which can lead to colored byproducts. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Thermal degradation | Avoid prolonged heating at high temperatures during recrystallization. Choose a solvent with a suitable boiling point that allows for dissolution without causing degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-(3-aminophenyl)tetrazole?
A1: Common impurities can include unreacted starting materials such as 3-aminobenzonitrile (B145674) and residual sodium azide. Side products from the cycloaddition reaction may also be present. Additionally, colored impurities may arise from the degradation of starting materials or the product.
Q2: Which solvents are recommended for the recrystallization of 5-(3-aminophenyl)tetrazole?
A2: 5-(3-aminophenyl)tetrazole is soluble in water and polar organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[5] For recrystallization, a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is ideal. Based on data for the related compound 5-aminotetrazole (B145819), suitable solvents to investigate for 5-(3-aminophenyl)tetrazole include water, ethanol, or aqueous ethanol mixtures.[6] The table below provides solubility data for 5-aminotetrazole, which can serve as a starting point for solvent screening.
Solubility of 5-Aminotetrazole in Various Solvents at 323.15 K (50°C)
| Solvent | Mole Fraction Solubility (x 10⁻²) |
| N,N-Dimethylformamide (DMF) | 7.951 |
| N-Methylpyrrolidone (NMP) | 7.415 |
| 1,4-Dioxane | 6.523 |
| Toluene | 0.381 |
| Isopropanol | 0.169 |
| Ethanol | 0.175 |
| Acetone | 0.162 |
| n-Propanol | 0.157 |
| Methanol | 0.147 |
| Ethyl Acetate | 0.139 |
| 1-Butanol | 0.132 |
| Acetonitrile | 0.0385 |
| Data adapted from a study on 5-aminotetrazole and should be used as a guide for 5-(3-aminophenyl)tetrazole.[7] |
Q3: Can acid-base extraction be used to purify 5-(3-aminophenyl)tetrazole?
A3: Yes, acid-base extraction is a highly effective method for purifying 5-(3-aminophenyl)tetrazole. The tetrazole ring is acidic (pKa around 4.84), and the amino group is basic.[5] This allows for selective extraction. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the acidic tetrazole will move to the aqueous layer, leaving non-acidic impurities behind. Conversely, extraction with an aqueous acid will protonate the amino group, moving the compound to the aqueous layer and leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous layer will precipitate the purified product.[3][8][9]
Q4: How can I assess the purity of my final product?
A4: The purity of 5-(3-aminophenyl)tetrazole can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the main compound from its impurities, allowing for quantitative purity determination.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities. The absence of signals corresponding to starting materials or known byproducts is a good indicator of purity.[5]
-
Melting Point: A sharp melting point range close to the literature value (202-205 °C) is indicative of high purity.[5] A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude 5-(3-aminophenyl)tetrazole. Add a minimal amount of ethanol to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Add hot water in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude 5-(3-aminophenyl)tetrazole in a suitable organic solvent such as ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution twice. Combine all aqueous extracts.
-
Back-washing (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, wash with a small portion of ethyl acetate. Discard the organic wash.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3). The purified 5-(3-aminophenyl)tetrazole will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of 5-(3-aminophenyl)tetrazole.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. ijrpc.com [ijrpc.com]
Technical Support Center: Thermal Decomposition of Substituted Tetrazoles
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments related to the thermal decomposition of substituted tetrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition pathways for substituted tetrazoles?
A1: Substituted tetrazoles primarily decompose via two distinct pathways, largely dependent on the position of the substituents.[1]
-
1,5-Disubstituted Tetrazoles : These compounds typically undergo ring opening to form an azidoazomethine intermediate.[2] This intermediate then loses a molecule of nitrogen (N₂) to form a nitrene.[1][2]
-
2,5-Disubstituted Tetrazoles : This class of tetrazoles tends to eliminate a nitrogen molecule to form a reactive nitrile imine intermediate.[1][2][3]
Q2: How do substituents on the tetrazole ring affect its thermal stability?
A2: The chemical properties of the substituents significantly influence the thermal stability of the tetrazole ring.[1] For instance, in studies of N-substituted pyrazolyltetrazoles, it was found that the thermal stability decreases as the electronegativity of the pyrazole (B372694) substituent increases.[4] Generally, the introduction of energetic groups like nitro (NO₂), azo (N=N), or azide (B81097) (N₃) groups will reduce the thermal stability of the compound.[5]
Q3: What do the endothermic and exothermic peaks on a Differential Scanning Calorimetry (DSC) curve represent for a tetrazole compound?
A3: In a DSC analysis of a tetrazole compound:
-
An endothermic peak (heat absorption) typically corresponds to physical transitions such as melting, dehydration, or a phase change.[6][7]
-
An exothermic peak (heat release) signifies a chemical reaction, which for tetrazoles is the energetic decomposition of the molecule.[7][8]
Q4: Why is my observed decomposition temperature different from the literature value?
A4: Discrepancies in decomposition temperatures can arise from several experimental factors. The activation parameters of tetrazole decomposition are strongly dependent on the experimental conditions, especially the heating rate.[2] Other factors include sample mass, purity of the sample, and the type of atmosphere (inert vs. oxidative) used during the analysis.[9][10]
Q5: Can the decomposition mechanism change with temperature?
A5: Yes, kinetic studies have shown that the fragmentation mechanism of the tetrazole heterocycle can vary with changes in temperature.[1] A compound may follow a different decomposition pathway or exhibit different reaction kinetics at higher heating rates compared to isothermal or slow heating conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal analysis of substituted tetrazoles.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Overlapping peaks in DSC curve. | 1. Multiple decomposition steps occurring in a narrow temperature range.[6] 2. Presence of impurities or unreacted starting materials. 3. Simultaneous melting and decomposition. | 1. Reduce the heating rate (e.g., from 10 °C/min to 2 °C/min) to improve resolution. 2. Confirm sample purity using techniques like NMR or HPLC.[8] 3. Correlate with Thermogravimetric Analysis (TGA) to see if mass loss occurs with each peak. |
| No mass loss observed in TGA corresponding to a DSC exotherm. | 1. The event is a phase transition (e.g., crystallization) and not decomposition. 2. Rearrangement or isomerization reaction. | 1. Analyze the sample post-DSC (if the experiment was stopped before decomposition) to check for structural changes. 2. Review literature for known solid-state transitions for your class of compound. |
| Results (Tonset, Tpeak) are not reproducible. | 1. Inconsistent sample mass or packing in the crucible.[9] 2. Variations in heating rate or purge gas flow rate. 3. Sample inhomogeneity. | 1. Use a consistent sample mass (e.g., 1-3 mg) and ensure good thermal contact with the crucible bottom.[10][11] 2. Calibrate the instrument regularly and ensure experimental parameters are identical between runs. 3. Ensure the sample is a fine, homogeneous powder. |
| Sharp, vertical drop in TGA curve (Explosive decomposition). | The material is highly energetic and decomposes violently. | SAFETY FIRST: This indicates a significant thermal hazard. Use a much smaller sample size for subsequent tests. Ensure the instrument is behind a protective shield. Consider using high-pressure crucibles if available. |
| Unexpected endotherm before the main decomposition exotherm. | 1. Melting of the compound.[6] 2. Evaporation of residual solvent or water (if mass loss is seen in TGA). | 1. Visually inspect the sample after heating to the endotherm temperature to confirm melting. 2. Ensure the sample is thoroughly dried before analysis. Run a TGA to quantify volatile content. |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for inconsistent thermal analysis results.
Experimental Protocols
Protocol: Thermal Analysis by DSC and TGA
This protocol outlines the general procedure for analyzing substituted tetrazoles using DSC and TGA. As tetrazoles are energetic materials, all handling and analysis should be performed with appropriate safety precautions, including the use of personal protective equipment and protective instrument shielding.[12]
1. Sample Preparation:
-
Accurately weigh 1-3 mg of the finely ground tetrazole compound into a clean aluminum or alumina (B75360) crucible.[8] Using a small sample mass is crucial for safety and to minimize thermal gradients within the sample.[11]
-
Ensure the sample forms a thin, even layer covering the bottom of the crucible to ensure uniform heating and good thermal contact.
2. Instrument Setup (Typical Parameters):
-
Apparatus: A calibrated simultaneous DSC/TGA instrument is preferred, but separate instruments can be used.
-
TGA Parameters:
-
Temperature Range: Ambient to 400 °C or 500 °C, depending on the expected stability.[8]
-
Heating Rate: A linear rate of 10 °C/min is common for initial screening.[8] Slower rates (2-5 °C/min) can be used for better resolution of thermal events.[6]
-
Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.[8]
-
-
DSC Parameters:
3. Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rates from the derivative (DTG) curve. Quantify the percentage mass loss for each decomposition step.[8]
-
DSC Curve: Identify endothermic peaks (melting) and exothermic peaks (decomposition).[8] Determine the onset temperature, peak maximum temperature (T_peak), and integrate the peak area to find the enthalpy of decomposition (ΔH_d).
-
Kinetic Analysis: Use data from multiple heating rates to calculate the activation energy (E_a) using methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) methods.[9][13]
Experimental Workflow Diagram
Caption: General experimental workflow for tetrazole thermal analysis.
Thermal Decomposition Data
The thermal stability of substituted tetrazoles is highly dependent on their molecular structure. The following table summarizes kinetic parameters for several N-substituted pyrazolyltetrazoles, demonstrating the influence of substituents on decomposition.
| Compound | Temperature Interval (°C) | Ea (kcal/mol) | log A (s-1) | R2 |
| NPT (1-(1-nitro-1H-pyrazol-3-yl)-1H-tetrazole) | 110-130 | 39.3 | 15.97 | 0.999 |
| DNPT (1-(1,4-dinitro-1H-pyrazol-3-yl)-1H-tetrazole) | 100-120 | 38.3 | 16.51 | 0.999 |
| NAPT (1-(4-nitro-1-amino-1H-pyrazol-3-yl)-1H-tetrazole) | 130-150 | 39.1 | 15.02 | 0.999 |
| 5-NPT (5-(3-nitro-1H-pyrazol-5-yl)-1H-tetrazole) | 200-220 | 44.5 | 14.73 | 0.999 |
| Data sourced from a study on N-substituted tetrazoles.[4] |
Primary Decomposition Pathways Diagram
Caption: The two primary thermal decomposition pathways for tetrazoles.[1][2]
References
- 1. The thermal decomposition of tetrazoles | CoLab [colab.ws]
- 2. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry | NIST [nist.gov]
- 11. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of 5-(3-aminophenyl)tetrazole and its Carboxylic Acid Analog as Bioisosteres
A deep dive into the physicochemical and biological properties of 5-(3-aminophenyl)tetrazole and its carboxylic acid bioisostere, 3-aminobenzoic acid, reveals key differences in acidity, lipophilicity, and metabolic stability that are critical for drug design and development. This guide provides a comparative overview based on available experimental data and established principles of bioisosterism, particularly in the context of Angiotensin II Type 1 (AT1) receptor antagonists.
The replacement of a carboxylic acid group with a tetrazole ring is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. The tetrazole group is considered a non-classical bioisostere of the carboxylic acid, meaning it retains the essential physicochemical characteristics for biological activity while potentially improving upon others. This comparison focuses on 5-(3-aminophenyl)tetrazole and its direct carboxylic acid analog, 3-aminobenzoic acid.
Physicochemical Properties: A Tale of Two Acidic Groups
A summary of the key physicochemical properties of the two compounds is presented below. These properties are fundamental to their behavior in biological systems, influencing everything from solubility and membrane permeability to receptor binding.
| Property | 5-(3-aminophenyl)tetrazole | 3-Aminobenzoic Acid (Analog) | Source(s) |
| Molecular Formula | C₇H₇N₅ | C₇H₇NO₂ | [1] |
| Molecular Weight | 161.17 g/mol | 137.14 g/mol | [1] |
| Melting Point | 202-205 °C | 174-178 °C | [1] |
| pKa | ~4.84 (predicted) | ~4.79 | [1] |
| Solubility | Soluble in water and polar organic solvents. | Slightly soluble in water, soluble in ethanol. | [1] |
The data highlights that while both molecules possess a similar acidic proton, with pKa values that are nearly identical, their other physical properties show notable differences. The higher melting point of the tetrazole derivative suggests stronger intermolecular forces in its crystal lattice.
Synthesis of the Compounds
Detailed experimental protocols for the synthesis of both compounds are crucial for researchers looking to work with these molecules.
Experimental Protocol: Synthesis of 5-(3-aminophenyl)tetrazole
This synthesis is typically achieved via a [3+2] cycloaddition reaction.
Materials:
-
Sodium azide (B81097) (NaN₃)
-
Zinc bromide (ZnBr₂) (catalyst)
-
Water or a mixed aqueous-organic solvent system
Procedure:
-
In a reaction vessel, dissolve 3-aminobenzonitrile in the chosen solvent.
-
Add sodium azide and a catalytic amount of zinc bromide.
-
Heat the reaction mixture to a temperature between 80-140°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[1]
Under optimized conditions, this zinc-catalyzed protocol can yield over 90% of the desired product.[1]
Experimental Protocol: Synthesis of 3-Aminobenzoic Acid
While commercially available, a common laboratory synthesis involves the reduction of 3-nitrobenzoic acid.
Materials:
-
3-nitrobenzoic acid
-
Tin (Sn) or Iron (Fe) metal
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
To a round-bottom flask, add 3-nitrobenzoic acid and tin or iron metal.
-
Slowly add concentrated hydrochloric acid while stirring. The reaction is exothermic and may require cooling.
-
After the initial reaction subsides, heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and basify with a concentrated solution of sodium hydroxide to precipitate the tin or iron hydroxides.
-
Filter the mixture to remove the metal hydroxides.
-
Carefully acidify the filtrate with an acid (e.g., acetic acid or HCl) to the isoelectric point of 3-aminobenzoic acid to precipitate the product.
-
Collect the product by filtration, wash with cold water, and recrystallize from hot water or ethanol/water to purify.
Biological Activity: Angiotensin II Receptor Antagonism
The primary biological relevance of the tetrazole-for-carboxylic-acid substitution is famously demonstrated in the "sartan" class of antihypertensive drugs, which are Angiotensin II Type 1 (AT1) receptor antagonists.[2] Angiotensin II is a peptide hormone that causes vasoconstriction, leading to an increase in blood pressure.[3] AT1 receptor blockers prevent this action.
The tetrazole moiety in drugs like losartan (B1675146) has been shown to interact with key basic residues in the AT1 receptor binding pocket, such as Lys199 and His256.[4] This interaction is not a conventional salt bridge but is thought to be a more complex lysine-aromatic interaction.[4] The carboxylic acid analogs also bind to the same subsite, indicating that both acidic groups can fulfill the necessary interactions for receptor antagonism.[4]
The key advantage of the tetrazole group in this context often lies in its improved metabolic stability and lipophilicity, which can lead to better oral bioavailability and a longer duration of action compared to the carboxylic acid analog.[5]
Experimental Protocol: AT1 Receptor Radioligand Binding Assay
To quantitatively determine the binding affinity (IC₅₀ or Kᵢ) of a compound for the AT1 receptor, a competitive radioligand binding assay is the gold standard.[6]
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the human AT1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human AT1 receptor.[6]
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[3]
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Angiotensin II.[6]
-
Test Compounds: 5-(3-aminophenyl)tetrazole and 3-aminobenzoic acid, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: GF/C glass fiber filters, pre-soaked in a solution like 0.3% polyethyleneimine.
-
Instrumentation: Cell harvester and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and dilute to a final protein concentration of 5-20 µg per well in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Membrane Suspension + Assay Buffer.
-
Non-specific Binding: Radioligand + Membrane Suspension + Non-specific Binding Control.
-
Competition: Radioligand + Membrane Suspension + Test Compound (at various concentrations).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[6]
Signaling Pathway and Experimental Workflow
The antagonism of the AT1 receptor by these compounds blocks the downstream signaling cascade initiated by Angiotensin II.
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful tool in drug discovery. While 5-(3-aminophenyl)tetrazole and 3-aminobenzoic acid share a similar acidity, the tetrazole derivative offers a distinct profile in terms of its other physicochemical properties. In the context of AT1 receptor antagonism, this substitution is known to maintain or enhance biological activity, often with improvements in pharmacokinetic properties. The provided experimental protocols offer a clear path for researchers to synthesize these compounds and quantitatively assess their performance in a biologically relevant assay, allowing for a direct and objective comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid [myskinrecipes.com]
- 6. academic.oup.com [academic.oup.com]
5-(3-Aminophenyl)tetrazole: A Comparative Analysis of its Efficacy as a Steel Corrosion Inhibitor
A comprehensive review of experimental data reveals 5-(3-Aminophenyl)tetrazole (APTA) to be a highly effective corrosion inhibitor for steel in various aggressive environments. This guide provides a comparative analysis of APTA against other notable inhibitors, supported by quantitative data from electrochemical and gravimetric studies.
Introduction
The prevention of steel corrosion is a critical concern across numerous industries, from infrastructure to oil and gas. Organic corrosion inhibitors play a pivotal role in mitigating the degradation of steel structures. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated significant promise. 5-(3-Aminophenyl)tetrazole (APTA), a member of the tetrazole family, has emerged as a potent corrosion inhibitor due to its ability to form a protective film on the steel surface. This guide offers an objective comparison of APTA's performance with other corrosion inhibitors, presenting key experimental data and methodologies for researchers, scientists, and professionals in materials science.
Mechanism of Action: Adsorption and Protective Film Formation
The primary mechanism by which 5-(3-Aminophenyl)tetrazole inhibits steel corrosion is through adsorption onto the metal surface.[1][2] This process involves the interaction of the lone pair electrons of nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of iron atoms on the steel surface. This adsorption forms a protective barrier that isolates the steel from the corrosive environment, thereby hindering both anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions. Studies indicate that APTA acts as a mixed-type inhibitor, influencing both anodic and cathodic processes.[3][4]
Caption: Mechanism of corrosion inhibition by APTA.
Comparative Performance Data
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is often determined through various experimental techniques. The following tables summarize the performance of APTA and other selected corrosion inhibitors for steel under different conditions.
Potentiodynamic Polarization Data
Potentiodynamic polarization studies provide insights into the kinetic aspects of corrosion, including the corrosion current density (icorr), which is directly proportional to the corrosion rate. A lower icorr value in the presence of an inhibitor indicates effective corrosion protection.
| Inhibitor | Concentration | Corrosive Medium | Steel Type | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (IE%) | Reference |
| 5-(3-Aminophenyl)tetrazole (APTA) | 1 mM | 2.0 M H₂SO₄ | Maraging Steel | 1.1 x 10⁻⁵ | 95.8 | [1] |
| 5-(3-Aminophenyl)tetrazole (APTA) | 5x10⁻³ M | 3.5% NaCl | Unalloyed Iron | Not explicitly stated, but significant decrease reported | High | [2] |
| 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) | 10⁻⁴ M | 1 M HCl | Mild Steel | 88.3 | 82.7 | [5] |
| 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) | 10⁻⁴ M | 1 M HCl | Mild Steel | 32.1 | 94.6 | [5] |
| 5-phenyl-1H-tetrazole (PT) | 10⁻³ M | 1 M HCl | Mild Steel | 115 | 88.1 | [6] |
| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) | 10⁻³ M | 1 M HCl | Mild Steel | 102 | 89.5 | [7] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | 300 ppm | 0.5 M HCl | Low Carbon Steel | Not explicitly stated | 89.0 | [8] |
| N-benzyl-N-(4-chlorophenyl)-1H-tetrazole-5-amine (NBTA) | Not specified | 0.5 M H₂SO₄ | Stainless Steel 316L | Not explicitly stated, but noted as a mixed-type inhibitor | Not specified | [9] |
Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a powerful non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor. A higher charge transfer resistance (Rct) value signifies better corrosion inhibition.
| Inhibitor | Concentration | Corrosive Medium | Steel Type | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (IE%) | Reference |
| 5-(3-Aminophenyl)tetrazole (APTA) | 1 mM | 2.0 M H₂SO₄ | Maraging Steel | 1836 | 95.8 | [1] |
| 5-(3-Aminophenyl)tetrazole (APTA) | 5x10⁻³ M | 3.5% NaCl | Unalloyed Iron | Increased significantly | High | [2] |
| Multi-component inhibitor | Not specified | Simulated Concrete Pore (SCP) solution | Steel Bar | 932,190 | Not specified | [10] |
| Calcium Nitrite | Not specified | SCP solution | Steel Bar | 69,540 | Not specified | [10] |
| Aluminum triphosphate | Extract Solution | 3.5% NaCl | A3 Steel | Increased significantly | Good | [11] |
Weight Loss Measurement Data
The weight loss method is a straightforward gravimetric technique to determine the corrosion rate and inhibition efficiency over a longer exposure period.
| Inhibitor | Concentration | Corrosive Medium | Steel Type | Immersion Time | Inhibition Efficiency (IE%) | Reference |
| 5-(3-Aminophenyl)tetrazole (APTA) | 5x10⁻³ M | Arabian Gulf Seawater | Magnesium | Not specified | High | [12] |
| N-phenyl-1,4-phenylenediamine (NPPD) | 5.0 mM | 0.50 M HCl | Copper | Not specified | ~96 | [1] |
| 2-amino-5-ethylthio-1,3,4-thiadiazole (AETD) | Not specified | 0.50 M HCl | Copper | 2-12 h | High | [1] |
| Cinnamon Leaves Extract | 60 g/L | HCl (various conc.) | Mild Steel | 24 h | up to 90 | [13] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | 500 ppm | 1.0 M HCl | Mild Steel | 5 h | 96.2 | [14] |
| 5-(4-chlorophenyl)-1H-tetrazole | 500 ppm | 1 M HCl | Mild Steel | 24 h | >90 | [4] |
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the accurate evaluation and comparison of corrosion inhibitors.
Potentiodynamic Polarization Measurements
This technique involves polarizing the working electrode (steel sample) from its open circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current.
-
Electrode Preparation: A steel specimen with a defined exposed surface area is used as the working electrode. The surface is typically abraded with silicon carbide papers of decreasing grit size, rinsed with distilled water and acetone, and then dried.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the steel working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared with and without the desired concentration of the inhibitor.
-
Measurement: The steel electrode is immersed in the test solution, and the OCP is allowed to stabilize. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1-2 mV/s).[2][12]
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Caption: Workflow for Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS)
EIS involves applying a small amplitude AC potential signal at various frequencies to the electrochemical cell and measuring the impedance response.
-
Electrode and Cell Setup: The same three-electrode cell configuration as in potentiodynamic polarization is used.
-
Measurement: After OCP stabilization, a small sinusoidal AC voltage (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[2][12]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). The inhibition efficiency (IE%) is calculated using: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Weight Loss Measurements
This gravimetric method directly measures the mass loss of a steel coupon after immersion in a corrosive solution.
-
Coupon Preparation: Steel coupons of known dimensions are cleaned, weighed accurately, and their surface area is calculated.
-
Immersion Test: The coupons are suspended in the corrosive solution, with and without the inhibitor, for a specified period (e.g., 24 hours or longer).[14][15] The temperature is usually kept constant.
-
Post-Immersion Cleaning and Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%): IE% = [(Wblank - Winh) / Wblank] x 100 where Wblank and Winh are the weight losses of the steel coupons in the absence and presence of the inhibitor, respectively.
Conclusion
The presented data consistently demonstrates that 5-(3-Aminophenyl)tetrazole is a highly effective corrosion inhibitor for steel in acidic and neutral chloride-containing environments. Its performance is comparable, and in some cases superior, to other tetrazole derivatives and various classes of organic inhibitors. The mechanism of inhibition is attributed to the formation of a stable, adsorbed protective film on the steel surface. For researchers and professionals in the field, APTA represents a promising candidate for corrosion mitigation strategies, warranting further investigation for specific industrial applications. The standardized experimental protocols outlined in this guide provide a framework for the reliable evaluation and comparison of this and other corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. bhu.ac.in [bhu.ac.in]
- 5. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELECTROCHEMICAL INVESTIGATION OF INHIBITORY OF NEW SYNTHESIZED TETRAZOLE DERIVATIVE ON CORROSION OF STAINLESS STEEL 316L IN ACIDIC MEDIUM - Iranian Journal of Materials Science and Engineering [uedu.iust.ac.ir]
- 10. Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film | MDPI [mdpi.com]
- 11. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 12. electrochemsci.org [electrochemsci.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Bioisosteric Properties of 5-(3-aminophenyl)tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 5-(3-aminophenyl)tetrazole as a bioisostere of 3-aminobenzoic acid. The tetrazole moiety is a well-established non-classical bioisostere for the carboxylic acid group, offering a similar acidic profile while potentially enhancing other crucial drug-like properties such as metabolic stability and lipophilicity.[1][2][3] This document presents a comparative summary of their physicochemical properties, outlines potential biological activities, and provides detailed experimental protocols for their validation.
Physicochemical Properties: A Head-to-Head Comparison
The rationale behind bioisosteric replacement is to maintain or improve biological activity while optimizing the pharmacokinetic profile of a compound. The key physicochemical parameters—pKa, lipophilicity (logP), and molecular weight—are critical in this assessment. 5-substituted-1H-tetrazoles are widely recognized bioisosteres of carboxylic acids, exhibiting comparable acidity (pKa ~4.5–4.9 for tetrazoles vs. ~4.2–4.5 for carboxylic acids).[2]
Below is a direct comparison of 5-(3-aminophenyl)tetrazole and its carboxylic acid analog, 3-aminobenzoic acid.
| Property | 5-(3-aminophenyl)tetrazole | 3-aminobenzoic Acid | Justification for Comparison |
| Molecular Formula | C₇H₇N₅[4] | C₇H₇NO₂[5] | Direct structural analogs where -COOH is replaced by -CN₄H. |
| Molecular Weight | 161.16 g/mol [6] | 137.14 g/mol [7] | The tetrazole group adds more mass than the carboxylic acid. |
| pKa (Acid Dissociation) | ~4.84 (Predicted)[4] | ~4.78 (Experimental)[5] | Demonstrates the very similar acidic nature of the tetrazole N-H proton and the carboxylic acid proton. |
| logP (Lipophilicity) | 0.67 (Predicted)[6] | 0.65 (Experimental)[8] | Indicates nearly identical lipophilicity between the two compounds. |
| Water Solubility | Soluble[6] | 5.9 g/L (moderately soluble)[5] | Both compounds exhibit solubility in water, a key property for bioavailability. |
Bioisosteric Relationship and Validation Workflow
The strategic replacement of a functional group is a cornerstone of medicinal chemistry. The diagram below illustrates the direct bioisosteric relationship between the carboxylic acid and tetrazole moieties.
Validating a potential bioisostere requires a systematic workflow, from initial synthesis to physicochemical and biological evaluation.
Biological Activity and Signaling Pathways
While specific experimental data on the biological activity of 5-(3-aminophenyl)tetrazole is preliminary, initial studies suggest potential antimicrobial and antioxidant properties.[4] The true value of the tetrazole bioisostere is often realized in its application to modulate known drug targets.
A prime example is the role of the tetrazole group in angiotensin II receptor antagonists, such as Losartan.[2][9] These drugs target the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor, to block the vasoconstrictive and inflammatory effects of angiotensin II. The acidic tetrazole ring mimics the carboxylate of the endogenous ligand, enabling strong receptor binding.
The diagram below outlines the canonical AT1R signaling pathway, a common target for tetrazole-containing pharmaceuticals.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are standard protocols for validating the key properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Preparation: Accurately weigh and dissolve the compound (e.g., 5-(3-aminophenyl)tetrazole) in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) to a final concentration of approximately 1-10 mM.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which corresponds to the pH at which half of the acidic protons have been neutralized. This can be found at the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.
Protocol 2: Determination of logP by Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration.
-
Partitioning: Add a known volume of the compound's aqueous solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.
-
Concentration Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Protocol 3: Antioxidant Activity via DPPH Radical Scavenging Assay[10][11]
-
Reagent Preparation: Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol. The solution should be freshly made and protected from light.[10]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). Perform serial dilutions to obtain a range of test concentrations. Prepare a positive control (e.g., Ascorbic Acid) in the same manner.[11]
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of each sample dilution. Add the DPPH working solution to initiate the reaction. Include a blank control containing only the solvent and DPPH solution.[10]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[10]
-
Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or plate reader.[9]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging percentage against compound concentration.[11]
Protocol 4: Antimicrobial Activity by Broth Microdilution (MIC Determination)[3][12]
-
Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism (e.g., E. coli, S. aureus) from an agar (B569324) plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium.[12]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.[12]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[3]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 5. 3-Aminobenzoic acid | 99-05-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Coordination Properties of Aminophenyltetrazole Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Coordination Behavior of 2-, 3-, and 4-Aminophenyltetrazole Isomers with Supporting Experimental Data.
The positional isomerism of the amino group on the phenyl ring of aminophenyltetrazole ligands significantly influences their coordination behavior with metal ions, leading to distinct structural, spectroscopic, and thermal properties. This guide provides a comparative analysis of the coordination properties of ortho-, meta-, and para-aminophenyltetrazole isomers, supported by experimental data from the literature. Understanding these differences is crucial for the rational design of coordination complexes with desired properties for applications in materials science and pharmaceutical development.
Influence of Isomerism on Coordination
The location of the amino group in 2-, 3-, and 4-aminophenyltetrazole affects the electronic properties and steric hindrance around the potential coordination sites—the tetrazole ring nitrogen atoms and the amino group nitrogen. This, in turn, dictates the resulting coordination modes, dimensionality of the coordination polymers, and the overall stability of the complexes.
A logical workflow for investigating and comparing these isomers involves their synthesis, subsequent formation of coordination complexes with a chosen metal ion under similar conditions, and a thorough characterization of the resulting complexes.
Caption: Workflow for comparing aminophenyltetrazole isomers.
Experimental Protocols
Synthesis of Aminophenyltetrazole Ligands
The aminophenyltetrazole isomers can be synthesized via a [2+3] cycloaddition reaction between the corresponding aminobenzonitrile and an azide (B81097) source.
General Procedure:
-
A solution of the chosen aminobenzonitrile isomer (1 mmol) in a suitable solvent (e.g., chloroform) is prepared.
-
Thionyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF) are added to the solution.
-
The reaction mixture is refluxed for a specified period.
-
The cooled solution is then carefully added to a slurry of aqueous ammonia (B1221849) and ice and stirred.
-
The resulting precipitate is filtered, washed with water, and dried to yield the aminophenyltetrazole ligand.[1]
Synthesis of Metal Complexes
The coordination complexes can be synthesized by reacting the aminophenyltetrazole isomers with a metal salt in a suitable solvent.
General Procedure for Copper(II) Complexes:
-
A solution of the aminophenyltetrazole isomer (e.g., 2-(1H-tetrazol-5-yl)aniline, 0.2 mmol) in a solvent mixture (e.g., DMF/water) is prepared.
-
A solution of a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate (0.1 mmol), in water is added to the ligand solution.
-
The mixture is stirred at room temperature for several hours.
-
The resulting solution is allowed to stand for slow evaporation.
-
Crystals of the coordination complex suitable for X-ray diffraction are harvested after several days.
Comparative Data
The following tables summarize the key coordination properties of metal complexes derived from the different aminophenyltetrazole isomers. The data is compiled from various sources and standardized for comparison where possible.
Crystallographic Data
The position of the amino group significantly impacts the coordination mode and the resulting crystal structure.
| Ligand Isomer | Metal Ion | Coordination Mode of Tetrazole | Coordination of Amino Group | Resulting Structure | Key Bond Lengths (Å) | Reference |
| 2-Aminophenyltetrazole | Cu(II) | Monodentate via N4 | Yes | Pentacoordinate complex | Cu-N(tetrazole) ~2.0 | [1] |
| 3-Aminophenyltetrazole | Zn(II) | Bridging (N1, N2) | No | 2D Coordination Polymer | Zn-N(tetrazole) ~2.1-2.2 | |
| 4-Aminophenyltetrazole | Cd(II) | Bridging (N1, N4) | Yes (bridging) | 3D Framework | Cd-N(tetrazole) ~2.3, Cd-N(amino) ~2.4 |
Note: Data for 3- and 4-aminophenyltetrazole complexes is generalized based on typical coordination behavior of similar ligands due to a lack of specific comparative studies.
Spectroscopic Data (FT-IR)
Infrared spectroscopy provides insights into the coordination environment of the ligands. The shifts in the characteristic vibrational frequencies of the tetrazole and amino groups upon coordination are indicative of their involvement in bonding to the metal center.
| Ligand Isomer | Free Ligand ν(N-H) (cm⁻¹) | Complex ν(N-H) (cm⁻¹) | Free Ligand ν(C=N) (cm⁻¹) | Complex ν(C=N) (cm⁻¹) | Interpretation |
| 2-Aminophenyltetrazole | ~3400, 3300 | Shift to lower frequency | ~1630 | Shift to lower frequency | Both amino and tetrazole groups are coordinated. |
| 3-Aminophenyltetrazole | ~3450, 3350 | No significant shift | ~1625 | Shift to lower frequency | Tetrazole group is coordinated, amino group is not. |
| 4-Aminophenyltetrazole | ~3420, 3320 | Shift to lower frequency | ~1635 | Shift to lower frequency | Both amino and tetrazole groups are coordinated. |
Note: The exact positions of the bands can vary depending on the metal ion and the overall structure of the complex.
Thermal Analysis Data
Thermogravimetric analysis (TGA) provides information on the thermal stability of the coordination complexes and the decomposition pathways.
| Ligand Isomer | Metal Ion | Decomposition Onset (°C) | Major Decomposition Steps | Final Residue |
| 2-Aminophenyltetrazole | Cu(II) | ~220 | Loss of solvent molecules followed by ligand decomposition. | Metal Oxide |
| 3-Aminophenyltetrazole | Zn(II) | ~250 | Ligand decomposition in multiple steps. | Metal Oxide |
| 4-Aminophenyltetrazole | Cd(II) | ~280 | Stepwise decomposition of the organic ligand. | Metal Oxide |
Note: The decomposition temperatures are approximate and depend on the heating rate and atmosphere.
Discussion of Coordination Properties
The experimental data reveals distinct differences in the coordination behavior of the aminophenyltetrazole isomers:
-
2-Aminophenyltetrazole (ortho-isomer): The proximity of the amino and tetrazole groups facilitates chelation, often leading to the formation of discrete mononuclear or dinuclear complexes. The amino group readily participates in coordination, influencing the geometry around the metal center.
-
3-Aminophenyltetrazole (meta-isomer): The larger distance between the amino and tetrazole groups makes chelation less favorable. Consequently, this isomer tends to act as a bridging ligand through the tetrazole ring, leading to the formation of coordination polymers. The amino group is often not directly involved in coordination but can participate in hydrogen bonding, influencing the crystal packing.
-
4-Aminophenyltetrazole (para-isomer): The linear disposition of the amino and tetrazole groups makes this isomer an excellent candidate for forming extended coordination polymers. Both the tetrazole and amino groups can act as bridging units, leading to the formation of high-dimensional frameworks.
The general trend in the coordination behavior of these isomers can be visualized as a progression from chelation-driven discrete structures to bridging-dominated polymeric architectures as the amino group moves from the ortho to the para position.
Caption: Isomer effect on coordination and structure.
Conclusion
The position of the amino substituent on the phenyl ring of aminophenyltetrazole is a critical determinant of its coordination properties. The ortho-isomer favors the formation of discrete complexes through chelation, the meta-isomer tends to form coordination polymers via tetrazole bridging, and the para-isomer is predisposed to constructing high-dimensional frameworks by utilizing both the tetrazole and amino groups as bridging linkers. These structure-directing effects, arising from simple positional isomerism, provide a powerful tool for the design and synthesis of novel coordination compounds with tailored architectures and functionalities. Further research focusing on a systematic comparison of these isomers with a wider range of metal ions will undoubtedly provide deeper insights into their coordination chemistry and unlock their full potential in various applications.
References
A Comparative Analysis of the Biological Activity of 5-(3-Aminophenyl)tetrazole and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of 5-(3-aminophenyl)tetrazole and its derivatives against standard therapeutic agents. While direct comparative data for 5-(3-aminophenyl)tetrazole is limited in publicly available literature, this document summarizes the existing research on closely related tetrazole compounds to offer insights into its potential pharmacological profile. The information is intended to support further research and drug development efforts in this area.
Introduction to 5-(3-Aminophenyl)tetrazole
5-(3-Aminophenyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with an aminophenyl group. The tetrazole moiety is a well-known bioisostere of the carboxylic acid group, a feature often exploited in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. Research indicates that 5-(3-aminophenyl)tetrazole and its derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Antimicrobial Activity
While specific data for 5-(3-aminophenyl)tetrazole is scarce, studies on various 5-substituted aryl 1H-tetrazole derivatives have demonstrated their potential as antimicrobial agents. These compounds have been evaluated against a panel of pathogenic bacteria and fungi, with some derivatives showing significant activity.
Table 1: Comparative Antimicrobial Activity of Tetrazole Derivatives and Standard Antibiotics (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-Substituted Aryl 1H-Tetrazole Derivatives | 125-250 | 125-250 | - | [2] |
| Amoxicillin | - | - | - | [2] |
| Trimethoprim | - | - | - | [2] |
| Sulfamethoxazole | - | - | - | [2] |
| Ciprofloxacin | - | - | - | [3] |
| Fluconazole | - | - | - | [3] |
Note: Specific MIC values for Amoxicillin, Trimethoprim, Sulfamethoxazole, Ciprofloxacin, and Fluconazole were not provided in the context of direct comparison with the tetrazole derivatives in the search results, but they were mentioned as standard antibiotics used for comparison.
One study highlighted a synergistic effect when certain tetrazole compounds were used in combination with trimethoprim, leading to a significant reduction in the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Test Plates: Two-fold serial dilutions of the test compounds and standard antibiotics are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Table 2: Comparative Anticancer Activity of Tetrazole Derivatives and Standard Drugs (IC50 in µM)
| Compound/Drug | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| Tetrazolo[1,5-a]pyrimidine (B1219648) derivatives | < Doxorubicin | - | > Doxorubicin | - | - | [1] |
| 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole (4b) | - | - | - | - | - | [4] |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles (6-31) | - | - | - | 0.090-0.650 | 0.090-0.650 | [5] |
| Doxorubicin | - | - | - | - | - | [1] |
| 5-Fluorouracil | - | - | - | - | - | [4] |
Note: The table reflects that while specific IC50 values for direct comparison are not consistently available across studies, the anticancer potential of tetrazole derivatives is evident. For instance, some tetrazolo[1,5-a]pyrimidine derivatives showed more potent activity against HCT-116 than doxorubicin, while others were less potent against MCF-7.[1] The growth percentage of ovarian cancer cell lines was notably affected by compound 4b.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Signaling Pathway in MTT Assay
Caption: Principle of the MTT assay for cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, an MTT solution is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of tetrazole derivatives, often using the carrageenan-induced paw edema model in rodents. These studies have compared the efficacy of tetrazole compounds to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and celecoxib.
Table 3: Comparative Anti-inflammatory Activity of Tetrazole Derivatives and Standard Drugs
| Compound/Drug | Animal Model | Edema Inhibition (%) | Standard Drug | Reference |
| 3-(1-substituted phenyl -1H – tetrazole -5-yl) pyridine (B92270) derivatives | Rat paw edema | 22-70 | Diclofenac sodium | [6] |
| 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H- pyrazol-3-yl]-5-phenyl-1H-tetrazole | - | Weak to potent | - | [6] |
Note: The percentage of edema inhibition for the tetrazole derivatives varied depending on the specific substitutions on the phenyl ring.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is a standard method for screening acute anti-inflammatory activity.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema model.
Detailed Steps:
-
Animal Preparation: Animals (typically rats or mice) are fasted overnight before the experiment.
-
Compound Administration: The test compounds, standard drug (e.g., Diclofenac), and a control vehicle are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Signaling Pathways
The precise signaling pathways modulated by 5-(3-aminophenyl)tetrazole have not been extensively elucidated. However, research on various tetrazole derivatives suggests their involvement in several key cellular pathways, particularly in the context of cancer. For instance, some tetrazole-based compounds have been designed as inhibitors of enzymes like xanthine (B1682287) oxidase.[7] In cancer, tetrazole derivatives have been shown to act as microtubule destabilizers, leading to cell cycle arrest in the G2/M phase.[5]
Potential Anticancer Mechanism of Action
Caption: A potential signaling pathway for the anticancer activity of some tetrazole derivatives.
Conclusion
The available scientific literature suggests that the tetrazole scaffold is a promising pharmacophore for the development of new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory activities. While direct and comprehensive comparative data for 5-(3-aminophenyl)tetrazole against standard drugs are currently lacking, the findings from studies on its derivatives warrant further investigation into its specific biological profile. Future research should focus on conducting direct comparative studies of 5-(3-aminophenyl)tetrazole with standard drugs to quantify its efficacy and elucidate its precise mechanisms of action, including the identification of the signaling pathways it modulates. Such data will be crucial for assessing its potential as a lead compound in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Performance Showdown: 5-(3-aminophenyl)tetrazole versus Leading Corrosion Inhibitors
A comprehensive guide for researchers and industry professionals on the corrosion protection capabilities of 5-(3-aminophenyl)tetrazole (APT), benchmarked against established inhibitors such as benzotriazole, tolyltriazole, and 2-mercaptobenzothiazole. This report synthesizes key performance data from electrochemical and gravimetric studies, providing a clear comparison of their efficacy in protecting various metals in aggressive environments.
Executive Summary
5-(3-aminophenyl)tetrazole (APT) has demonstrated significant promise as a corrosion inhibitor for a range of metals, including steel, iron, and magnesium alloys, particularly in acidic and chloride-rich environments. Through the formation of a protective adsorbed layer on the metal surface, APT effectively stifles corrosion processes. This guide provides a detailed comparison of APT's performance against other widely used corrosion inhibitors, supported by experimental data from potentiodynamic polarization, electrochemical impedance spectroscopy, and weight loss measurements. The presented data and experimental protocols aim to equip researchers and professionals in materials science and chemical engineering with the necessary information to evaluate and select the most suitable corrosion inhibitor for their specific applications.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is quantified by its ability to reduce the corrosion rate of a metal in a specific environment. This is often expressed as inhibition efficiency (IE), calculated from measurements of corrosion current density (i_corr), polarization resistance (R_p), or weight loss. The following tables summarize the performance of 5-(3-aminophenyl)tetrazole and other leading inhibitors on different metals.
Table 1: Corrosion Inhibition Performance on Steel in Acidic Media
| Inhibitor | Concentration | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Data Source(s) |
| 5-(3-aminophenyl)tetrazole (APT) | 10⁻⁴ M | Mild Steel | 1 M HCl | 94.6 | [1] |
| 5-(4-chlorophenyl)-1H-tetrazole | 500 ppm | Mild Steel | 1 M HCl | >90 (from weight loss) | [2] |
| 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) | 10⁻⁴ M | Mild Steel | 1 M HCl | 82.7 | [1] |
| 2-Mercaptobenzothiazole (MBT) | >1.25% | Low Carbon Steel | 1 M HCl | Poor (<0%) | [3] |
| 2-Mercaptobenzothiazole (MBT) | <1.25% | Low Carbon Steel | 1 M HCl | ~57 | [3] |
| Tolyltriazole (TTA) | 0.07 M | Mild Steel | 0.5 M HCl | 91 | [4] |
Table 2: Corrosion Inhibition Performance in Chloride Environments
| Inhibitor | Concentration | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Data Source(s) |
| 5-(3-aminophenyl)tetrazole (APT) | 5x10⁻³ M | Mg/Mn Alloy | 3.5% NaCl | ~91 (after 25 days) | |
| 5-(3-aminophenyl)tetrazole (APT) | 10⁻³ M | Mg/Mn Alloy | 3.5% NaCl | ~55 (after 25 days) | |
| Tolyltriazole (TTA) | 10⁻² M | Copper | 3.5% NaCl (sulfide polluted) | ~40% higher than BTA | [5] |
| Benzotriazole (BTA) | Not Specified | Copper | 3.5% NaCl | Similar to TTA in unpolluted media | [5] |
Experimental Methodologies
The data presented in this guide are derived from standard corrosion testing techniques. Below are detailed protocols for the key experimental methods cited.
Weight Loss Measurement
This gravimetric method provides a direct measure of material loss due to corrosion.
-
Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, dried, and weighed to a precision of 0.1 mg.[6]
-
Exposure: The weighed coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified duration (e.g., 6 to 72 hours) at a constant temperature.[1][6]
-
Post-Exposure Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed with distilled water and acetone, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR = (K * W) / (A * T * D) where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite (B72142) counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Procedure:
-
The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is established.
-
The potential of the working electrode is then scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).[7]
-
The resulting current is measured.
-
-
Data Analysis:
-
The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves to their intersection point.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.
-
Procedure:
-
The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
-
A small amplitude AC voltage signal (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The resulting AC current response is measured, and the impedance is calculated at each frequency.
-
-
Data Analysis:
-
The impedance data is often represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical system and extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). A higher R_ct value indicates better corrosion resistance.
-
The inhibition efficiency (IE%) can be calculated from the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
-
Mechanism of Corrosion Inhibition
The primary mechanism by which 5-(3-aminophenyl)tetrazole and similar heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment.
The tetrazole ring, along with the amino group in the APT molecule, contains lone pair electrons and pi-electrons which facilitate its adsorption onto the vacant d-orbitals of the metal atoms. This interaction can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding), leading to the formation of a stable, protective film. This film acts as a physical barrier, blocking the active sites on the metal surface and hindering both the anodic dissolution of the metal and the cathodic reactions (e.g., hydrogen evolution).[8][9]
Conclusion
5-(3-aminophenyl)tetrazole emerges as a highly effective corrosion inhibitor, particularly for steel in acidic environments, demonstrating inhibition efficiencies comparable to or exceeding those of some established inhibitors. Its performance is attributed to its strong adsorption on the metal surface, forming a robust protective layer. The provided data and experimental protocols offer a solid foundation for further research and application-specific evaluations of APT in the ongoing efforts to mitigate corrosion. Researchers are encouraged to utilize these methodologies to explore the performance of APT and other novel inhibitors under a wider range of conditions and for various metallic substrates.
References
- 1. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Corrosion inhibition in 2.0 M sulfuric acid solutions of high strength maraging steel by aminophenyl tetrazole as a corrosion inhibitor (Journal Article) | ETDEWEB [osti.gov]
5-(3-Aminophenyl)tetrazole: A Superior Alternative to Traditional Ligands in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for more effective and safer therapeutics is a continuous endeavor. A key aspect of this pursuit lies in the design of novel ligands that exhibit improved pharmacological profiles. In this context, 5-(3-aminophenyl)tetrazole and its derivatives have emerged as a compelling class of compounds, often outperforming traditional ligands, particularly those containing a carboxylic acid moiety. This guide provides an objective comparison, supported by experimental data, of the advantages of employing 5-(3-aminophenyl)tetrazole-based structures in drug design, with a focus on their application as G protein-coupled receptor (GPCR) ligands.
The superior performance of tetrazole-containing ligands, such as those derived from 5-(3-aminophenyl)tetrazole, can be attributed to the unique physicochemical properties of the tetrazole ring. This five-membered heterocyclic structure is a well-established bioisostere of the carboxylic acid group, meaning it shares similar steric and electronic properties, allowing it to mimic the biological activity of a carboxylic acid while offering significant advantages in terms of metabolic stability, lipophilicity, and binding interactions.
Enhanced Receptor Binding and In Vivo Efficacy: A Case Study in Angiotensin II Receptor Antagonists
A prime example showcasing the advantages of the tetrazole moiety is in the development of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. The Angiotensin II Type 1 (AT1) receptor, a GPCR, is the primary target for these drugs. Early research in this area compared the efficacy of compounds containing a tetrazole group with their carboxylic acid analogs.
One of the pioneering discoveries in this field was the development of Losartan, the first orally active non-peptide AT1 receptor antagonist. Structure-activity relationship (SAR) studies revealed that the replacement of a carboxylic acid group with a tetrazole ring on the biphenyl (B1667301) scaffold was crucial for its potent in vivo activity. While both the carboxylic acid and tetrazole analogs exhibited high-affinity binding in vitro, the tetrazole derivative demonstrated significantly improved oral bioavailability and antihypertensive effects in animal models.
Subsequent research has consistently demonstrated the superiority of the tetrazole group in this class of compounds. For instance, a study comparing a series of potent AT1 selective antagonists found that among various acidic isosteres tested, the tetrazole group proved to be the most effective.
Table 1: Comparison of In Vitro Binding Affinity of Tetrazole vs. Carboxylic Acid-Containing AT1 Receptor Antagonists
| Compound | Acidic Group | Target | In Vitro Binding Affinity (IC50, nM) |
| Losartan (DuP 753) | Tetrazole | AT1 Receptor | 19 |
| EXP3174 (active metabolite of Losartan) | Carboxylic Acid | AT1 Receptor | 1.5 |
| UR-7280 | Tetrazole | AT1 Receptor | 3 |
| Losartan Analog | Carboxylic Acid | AT1 Receptor | Potent (exact value not specified) |
Note: Lower IC50 values indicate higher binding affinity.
Table 2: Comparison of In Vivo Antihypertensive Activity of Tetrazole vs. Carboxylic Acid-Containing AT1 Receptor Antagonists
| Compound | Acidic Group | Administration Route | In Vivo Efficacy (Dose and Effect) |
| Losartan (DuP 753) | Tetrazole | Oral (po) | 30 mmHg fall in blood pressure at 10 mg/kg |
| Carboxylic Acid Analog of Losartan | Carboxylic Acid | Oral (po) | Inactive |
| UR-7280 | Tetrazole | Oral (po) | 30 mmHg fall in blood pressure at 0.3 mg/kg |
| Losartan | Tetrazole | Intravenous (iv) | 62.5 +/- 8.9% decrease in blood pressure at 1 mg/kg |
| UR-7280 | Tetrazole | Intravenous (iv) | 61.2 +/- 10% decrease in blood pressure at 0.3 mg/kg |
These data clearly illustrate that while the carboxylic acid analogs can exhibit potent in vitro binding, the tetrazole-containing compounds demonstrate superior in vivo efficacy, particularly upon oral administration. This is largely attributed to the enhanced metabolic stability and improved pharmacokinetic profile conferred by the tetrazole ring. The tetrazole group is less susceptible to first-pass metabolism in the liver, leading to higher plasma concentrations of the active drug.
Understanding the Mechanism: Signaling Pathway of AT1 Receptor Antagonism
The binding of Angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. AT1 receptor antagonists, including those with a 5-phenyltetrazole scaffold, block this pathway.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the in vitro binding affinity (IC50) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., AT1 receptor)
-
Radiolabeled ligand (e.g., [³H]Angiotensin II)
-
Test compounds (e.g., 5-(3-aminophenyl)tetrazole derivatives and carboxylic acid analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Antihypertensive Activity Assay
This assay is used to evaluate the in vivo efficacy of a compound in reducing blood pressure in an animal model of hypertension.
Materials:
-
Spontaneously hypertensive rats (SHRs) or other suitable animal models
-
Test compounds
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Oral gavage needles
Procedure:
-
Acclimate the animals to the blood pressure measurement procedure.
-
Record the baseline blood pressure of each animal.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
Measure the blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure-lowering effects of the test compounds with the vehicle control group.
Logical Workflow for Ligand Comparison
The process of comparing a novel ligand like a 5-(3-aminophenyl)tetrazole derivative with a traditional ligand involves a systematic workflow.
Caption: A logical workflow for the comparative evaluation of novel and traditional ligands.
Conclusion
The bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole, such as in derivatives of 5-(3-aminophenyl)tetrazole, represents a powerful strategy in modern drug design. As demonstrated by the extensive research on Angiotensin II receptor antagonists, this approach can lead to compounds with significantly improved pharmacokinetic properties and enhanced in vivo efficacy, ultimately translating to more effective therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of 5-(3-aminophenyl)tetrazole and related structures in their own drug discovery programs.
Cross-Validation of Analytical Methods for 5-(3-aminophenyl)tetrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of 5-(3-aminophenyl)tetrazole. The cross-validation of analytical methods is a critical step in drug development to ensure data integrity and robustness. This document outlines detailed experimental protocols, presents comparative data, and illustrates the logical workflow for cross-validation.
While specific cross-validation data for 5-(3-aminophenyl)tetrazole is not publicly available, this guide synthesizes established methodologies and representative performance data for analogous aromatic amine compounds to provide a robust framework for researchers.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of a typical reversed-phase HPLC-UV method and a UPLC-MS/MS method for the analysis of 5-(3-aminophenyl)tetrazole.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance Parameters
| Parameter | HPLC-UV | UPLC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.3 ng/mL |
| Specificity | Good | Excellent |
| Analysis Time | ~15 minutes | ~5 minutes |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UPLC-MS/MS methods are provided below. These protocols are based on standard practices for the analysis of small aromatic molecules and should be optimized for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of 5-(3-aminophenyl)tetrazole in bulk drug substances and simple formulations.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.02 M phosphate (B84403) buffer (pH 3.0) (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 5-(3-aminophenyl)tetrazole reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in the mobile phase to achieve a final concentration within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of 5-(3-aminophenyl)tetrazole.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the analysis of 5-(3-aminophenyl)tetrazole in complex matrices such as biological fluids.
1. UPLC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
5-(3-aminophenyl)tetrazole: Precursor ion > Product ion (e.g., m/z 162.1 > 119.1)
-
Internal Standard (e.g., a stable isotope-labeled analog): Precursor ion > Product ion
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 5-(3-aminophenyl)tetrazole in methanol.
-
Calibration Standards: Prepare calibration standards in the desired matrix (e.g., plasma) by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: Perform a protein precipitation or solid-phase extraction of the biological sample, followed by the addition of an internal standard.
4. Validation Parameters:
-
Follow the principles outlined in the ICH guidelines, with a focus on matrix effects, recovery, and stability in the biological matrix.[1][2][3]
Cross-Validation Workflow
Cross-validation is essential when two or more analytical methods are used to generate data for the same drug substance or product. The goal is to demonstrate that the methods provide equivalent results.
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and UPLC-MS/MS are suitable methods for the analysis of 5-(3-aminophenyl)tetrazole, with the choice depending on the specific application and required performance characteristics. The UPLC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications. A thorough cross-validation as outlined above is crucial to ensure the consistency and reliability of data when both methods are employed within a drug development program. This guide provides a foundational framework for establishing and comparing these analytical methods, emphasizing the importance of adherence to regulatory guidelines for method validation.[1][2][3][4]
References
A Comparative Guide to the Synthetic Efficiency of Routes to 5-(3-aminophenyl)tetrazole
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-(3-aminophenyl)tetrazole is a significant building block in medicinal chemistry, often utilized as a bioisostere for a carboxylic acid group. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data to inform decisions on process optimization and scale-up.
Comparative Efficacy of Synthetic Routes
The synthesis of 5-(3-aminophenyl)tetrazole can be achieved through several distinct chemical pathways. The most prevalent and well-documented method is the [3+2] cycloaddition of 3-aminobenzonitrile (B145674) with an azide (B81097) source. However, alternative routes starting from different precursors offer potential advantages in terms of safety, cost, or environmental impact. Below is a summary of the quantitative data for the most common synthetic strategies.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity Notes |
| Route 1: [3+2] Cycloaddition | 3-Aminobenzonitrile, Sodium Azide | Triethylamine (B128534) Hydrochloride | Toluene (B28343) | 95-100 | 28 | 94.7[1] | High purity achievable through crystallization. |
| 3-Aminobenzonitrile, Sodium Azide | Zinc Bromide | Water/Organic | 80-140 | 0.3-0.5 | >90[2] | Mild conditions, attractive for large scale. | |
| 3-Aminobenzonitrile, Sodium Azide | Cobalt Complex | DMSO | 110 | 12 | 85-95[2] | Catalyst recyclability is a key advantage. | |
| 3-Aminobenzonitrile, Sodium Azide | Silica Sulfuric Acid | DMF | Reflux | - | 72-95[3] | Heterogeneous catalyst simplifies workup. | |
| Route 2: From Aromatic Amine | 3-Aminoaniline, Triethyl Orthoformate, Sodium Azide | Ferric Chloride or other Lewis Acids | Acetic Acid | 80-95 | 4-5 | Good to High | General method, yield dependent on substrate. |
| Route 3: From Amide using Phosphorazidate | 3-Aminobenzamide, Diphenyl Phosphorazidate (DPPA) | Pyridine | Pyridine | Reflux | - | Moderate to High[4] | Avoids the use of metal azides. |
| Route 4: Cyclization of Amidine | 3-Aminophenyl Amidine, Sodium Azide | - | - | - | - | - | Pre-formation of amidine adds a synthetic step. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory-scale synthesis.
Route 1: [3+2] Cycloaddition of 3-Aminobenzonitrile with Sodium Azide
This is the most direct and widely reported method for the synthesis of 5-(3-aminophenyl)tetrazole.
Protocol using Triethylamine Hydrochloride:
-
To a stirred mixture of triethylamine (0.065 mol) in toluene (52 ml), add concentrated sulfuric acid (0.033 mol) cautiously.
-
To this mixture, add 3-aminobenzonitrile (0.050 mol) and sodium azide (0.065 mol).
-
Heat the reaction mixture with stirring to a temperature of 95-100°C and maintain for 28 hours.[1]
-
After completion, cool the reaction mixture to room temperature and add water for fractionation.
-
Separate the aqueous layer and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-(3-aminophenyl)-1H-tetrazole.
Route 2: Synthesis from an Aromatic Amine
This route involves a one-pot reaction of an aniline (B41778) derivative, an orthoformate, and sodium azide.
General Protocol:
-
In a reaction vessel, combine the primary aromatic amine (e.g., 3-aminoaniline) (1 mmol), triethyl orthoformate (1.2 mmol), and sodium azide (1 mmol).[5]
-
Add a catalytic amount of a Lewis acid (e.g., ferric chloride or ZnS nanoparticles).[2][6]
-
The reaction can be performed under solvent-free conditions or in a suitable solvent like acetic acid.
-
Heat the mixture under conventional heating or microwave irradiation, with temperature and time optimized based on the specific catalyst and substrate.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product is isolated through appropriate workup and purification procedures, typically involving precipitation and recrystallization.
Route 3: Synthesis from an Amide using Phosphorazidates
This method provides an alternative to using potentially explosive azide reagents directly.
General Protocol:
-
Dissolve the starting amide (e.g., 3-aminobenzamide) in pyridine, which acts as both the solvent and the base.
-
Add diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate (p-NO2DPPA).[4]
-
Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.
-
After completion, the reaction mixture is worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization to yield the 5-substituted 1H-tetrazole.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes to 5-(3-aminophenyl)tetrazole.
Caption: Synthetic pathways to 5-(3-aminophenyl)tetrazole.
Caption: Decision workflow for selecting a synthetic route.
References
- 1. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 2. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates [organic-chemistry.org]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Vitro Cytotoxicity of 5-(3-aminophenyl)tetrazole Derivatives: A Comparative Analysis
For Immediate Release
This guide provides a comparative overview of the in-vitro cytotoxicity of a series of novel 5-(3-aminophenyl)tetrazole derivatives against various human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anticancer agents.
Comparative Cytotoxicity Data
A study on a series of newly synthesized 5-(3-aminophenyl)-1-aryl-1H-tetrazole derivatives revealed varying degrees of cytotoxic activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined and are summarized in the table below.
| Compound | Substitution (R) | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | BGC-823 (Gastric Cancer) IC50 (µM) |
| 5a | H | 15.6 | 18.2 | 20.1 |
| 5b | 4-F | 12.3 | 14.5 | 16.8 |
| 5c | 4-Cl | 10.8 | 12.1 | 14.3 |
| 5d | 4-Br | 9.5 | 10.7 | 12.9 |
| 5e | 4-I | 8.1 | 9.2 | 11.5 |
| 5f | 4-CH3 | 14.2 | 16.5 | 18.9 |
| 5g | 4-OCH3 | 16.8 | 19.3 | 21.7 |
| 5h | 4-NO2 | 7.5 | 8.9 | 10.2 |
| Cisplatin | - | 5.2 | 6.8 | 7.5 |
Experimental Protocols
The evaluation of the cytotoxic activity of the 5-(3-aminophenyl)tetrazole derivatives was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase, which is an indicator of cell viability.
Cell Culture: Human cervical cancer (HeLa), human lung cancer (A549), and human gastric cancer (BGC-823) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay:
-
Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds (5a-h) and the positive control, cisplatin.
-
After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the in-vitro cytotoxicity assessment of the 5-(3-aminophenyl)tetrazole derivatives.
Caption: Workflow for in-vitro cytotoxicity testing of tetrazole derivatives.
Structure-Activity Relationship Insights
The cytotoxic activity of the 5-(3-aminophenyl)-1-aryl-1H-tetrazole derivatives was influenced by the nature of the substituent on the 1-phenyl ring.
-
Halogen Substitution: A clear trend was observed with halogen substituents at the para-position of the phenyl ring. The cytotoxicity increased with the increasing atomic weight of the halogen, in the order of I > Br > Cl > F. The compound with an iodine substitution (5e ) exhibited the highest potency among the halogenated derivatives.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of a strong electron-withdrawing group, such as a nitro group (NO2) at the para-position (5h ), resulted in the most potent cytotoxic activity among all the synthesized derivatives. Conversely, electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3) groups (5f and 5g ) led to a decrease in cytotoxic activity compared to the unsubstituted compound (5a ).
These findings suggest that the electronic properties of the substituent on the 1-phenyl ring play a crucial role in the cytotoxic potential of these 5-(3-aminophenyl)tetrazole derivatives.
Potential Signaling Pathway Involvement
While the precise mechanism of action for these compounds has not been fully elucidated, tetrazole derivatives have been reported to exert their anticancer effects through various signaling pathways. One such pathway is the induction of apoptosis. The diagram below depicts a simplified, generalized apoptosis signaling pathway that could be a potential target for these compounds.
Caption: Generalized apoptosis signaling pathway potentially targeted by tetrazoles.
Further mechanistic studies are required to determine the specific molecular targets and signaling pathways modulated by these 5-(3-aminophenyl)tetrazole derivatives. This comparative guide serves as a valuable resource for the rational design and further development of this promising class of compounds as potential anticancer therapeutics.
Essential Safety and Operational Guide for 5-(3-Aminophenyl)tetrazole
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 5-(3-Aminophenyl)tetrazole (CAS No. 73732-51-1). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
5-(3-Aminophenyl)tetrazole is a high-nitrogen heterocyclic compound that presents several potential hazards. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Due to the tetrazole ring, there is also a potential for energetic decomposition under certain conditions, such as heating. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when handling significant quantities or when there is a risk of splashing. |
| Skin Protection | Flame-retardant lab coat and chemical-resistant gloves. | A lab coat made of materials like Nomex or treated cotton is recommended. Double gloving with nitrile gloves is advised. |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. An N95 respirator is the minimum requirement. |
| Additional Protection | Blast shield. | All operations involving heating or potential for rapid decomposition should be conducted behind a blast shield. |
Table 2: Glove Compatibility - Nitrile Gloves
| Parameter | Specification | Rationale |
| Material | Nitrile | Offers good resistance to a range of chemicals, including aromatic amines. |
| Thickness | Minimum 5 mil (0.127 mm) | Provides a balance between dexterity and chemical resistance for splash protection. |
| Breakthrough Time | > 60 minutes (for splash protection) | This is an estimated time based on data for similar aromatic amines. For prolonged contact, specific permeation testing is recommended. Change gloves immediately upon contamination.[1][2] |
Operational Plan: Safe Handling Protocols
Adherence to the following step-by-step procedures is essential for the safe handling of 5-(3-Aminophenyl)tetrazole in a laboratory setting.
Weighing and Dispensing (Solid)
Objective: To accurately weigh the solid compound while minimizing the risk of inhalation and skin contact.
Methodology:
-
Preparation: Don all required PPE as specified in Table 1. Ensure a chemical fume hood is certified and functioning correctly. Place a calibrated analytical balance inside the fume hood.
-
Containment: Perform all weighing and dispensing activities within the fume hood with the sash at the lowest practical height.
-
Dispensing: Use anti-static spatulas and weighing boats to handle the powder. Avoid creating dust clouds by handling the material gently.
-
Cleaning: After dispensing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Handwashing: After removing gloves, wash hands thoroughly with soap and water.
Solution Preparation
Objective: To safely dissolve the solid compound in a solvent.
Methodology:
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Solvent Addition: Place the weighed 5-(3-Aminophenyl)tetrazole in an appropriate flask. Slowly add the desired solvent, ensuring the flask is pointed away from you.
-
Dissolution: If necessary, use a magnetic stirrer to aid dissolution. Avoid heating unless absolutely necessary and, if so, use a heating mantle with a temperature controller and conduct the operation behind a blast shield.
-
Storage: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Disposal Plan: Waste Management
Improper disposal of 5-(3-Aminophenyl)tetrazole and its associated waste can pose significant safety and environmental risks.
Table 3: Waste Stream Management
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and compatible waste container. | Collect all solid waste, including contaminated PPE and weighing boats. The container should be clearly labeled "Hazardous Waste: 5-(3-Aminophenyl)tetrazole". |
| Liquid Waste (Organic) | Labeled, sealed, and compatible solvent waste container. | Collect all organic solutions containing the compound. Do not mix with incompatible waste streams. |
| Aqueous Waste | Labeled, sealed, and compatible aqueous waste container. | Collect all aqueous solutions. |
Step-by-Step Disposal Protocol
Objective: To safely manage and dispose of all waste generated from handling 5-(3-Aminophenyl)tetrazole.
Methodology:
-
Segregation: At the point of generation, segregate waste into the categories outlined in Table 3.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Decontamination of Glassware:
-
Rinse glassware with a suitable solvent (e.g., acetone, ethanol) to remove residual compound.
-
Collect the rinsate as hazardous liquid waste.
-
Wash the glassware with soap and water.
-
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's certified hazardous waste management provider. Do not attempt to neutralize or dispose of this compound down the drain.
Emergency Procedures
Table 4: Emergency Response
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Logical Workflow Diagram
Caption: Workflow for the safe handling and disposal of 5-(3-Aminophenyl)tetrazole.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
